molecular formula C29H37ClFN9O3 B11932793 DDO-2093

DDO-2093

Cat. No.: B11932793
M. Wt: 614.1 g/mol
InChI Key: MPTAUAHHFUFKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide is a potent and selective ATP-competitive inhibitor designed to target Anaplastic Lymphoma Kinase (ALK) Source . Its primary research value lies in the study of ALK-driven oncogenesis and the emergence of treatment resistance, particularly in malignancies such as non-small cell lung cancer (NSCLC) Source . This compound is engineered to overcome common resistance mutations that arise after first-line ALK inhibitor therapy, serving as a critical chemical probe for deciphering signaling pathways and evaluating combination treatment strategies in preclinical models Source . By potently suppressing ALK-mediated phosphorylation and downstream effectors like STAT3 and AKT, it enables researchers to investigate cell proliferation, apoptosis, and tumor survival mechanisms in depth. Its application extends to high-throughput screening assays and in vivo studies aimed at validating ALK as a therapeutic target and understanding the dynamics of kinase signaling networks in cancer biology.

Properties

Molecular Formula

C29H37ClFN9O3

Molecular Weight

614.1 g/mol

IUPAC Name

1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide

InChI

InChI=1S/C29H37ClFN9O3/c1-19-26(30)21(17-22(32)27(19)31)28(41)34-23-16-20(4-5-25(23)39-10-8-37(2)9-11-39)40-18-24(35-36-40)29(42)33-6-3-7-38-12-14-43-15-13-38/h4-5,16-18H,3,6-15,32H2,1-2H3,(H,33,42)(H,34,41)

InChI Key

MPTAUAHHFUFKAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1F)N)C(=O)NC2=C(C=CC(=C2)N3C=C(N=N3)C(=O)NCCCN4CCOCC4)N5CCN(CC5)C)Cl

Origin of Product

United States

Foundational & Exploratory

DDO-2093: A Technical Guide to its Mechanism of Action as a Potent MLL1-WDR5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 is a potent small-molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is critical for the assembly and catalytic activity of the MLL1 histone methyltransferase complex, which plays a central role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. Dysregulation of the MLL1 complex is a key driver in various cancers, particularly acute leukemias with MLL1 rearrangements. This compound disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation at target gene promoters, subsequently causing cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to the MLL1-WDR5 Axis in Oncology

The MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase that is a core component of a larger protein complex. The catalytic activity of MLL1 is dependent on its interaction with other proteins, most notably WDR5, RbBP5, and ASH2L.[1] WDR5 acts as a crucial scaffolding protein, binding directly to a conserved "Win" motif on MLL1 and facilitating the assembly of the entire MLL1 core complex.[2] This fully assembled complex is then able to catalyze the mono-, di-, and tri-methylation of H3K4, an epigenetic mark strongly associated with active gene transcription.[3][4]

In certain cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the MLL1 gene lead to the formation of oncogenic fusion proteins.[2][5] These fusion proteins aberrantly recruit the MLL1 complex to target genes, such as the HOXA9 and MEIS1 proto-oncogenes, leading to their sustained overexpression and the promotion of leukemogenesis.[2][3] Therefore, inhibiting the activity of the MLL1 complex presents a promising therapeutic strategy for these malignancies.

This compound: A Potent Inhibitor of the MLL1-WDR5 Interaction

This compound is a phenyltriazole scaffold-based small molecule designed to specifically disrupt the MLL1-WDR5 protein-protein interaction.[6] By competitively binding to WDR5 at the site of MLL1 interaction, this compound effectively prevents the assembly of a functional MLL1 core complex.[3][6] This leads to a selective inhibition of the complex's histone methyltransferase activity.[2][3]

Quantitative Data

The potency of this compound has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative metrics for this compound's activity.

ParameterValueDescriptionReference(s)
IC50 8.6 nMThe half maximal inhibitory concentration required to disrupt the MLL1-WDR5 interaction in a biochemical assay.[1][2]
Kd 11.6 nMThe equilibrium dissociation constant, indicating the binding affinity of this compound to WDR5.[1][2][6]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound can be understood through its impact on the MLL1 signaling pathway. In normal cellular function, the MLL1 complex is recruited to the promoters of target genes, leading to H3K4 trimethylation and subsequent gene expression. In MLL-rearranged leukemias, this process is hijacked to drive oncogenesis. This compound intervenes at a critical step in this pathway.

MLL1_pathway cluster_nucleus Nucleus MLL1 MLL1 MLL1_complex Active MLL1 Complex MLL1->MLL1_complex WDR5 WDR5 WDR5->MLL1 WDR5->MLL1_complex RbBP5_ASH2L RbBP5/ASH2L RbBP5_ASH2L->MLL1_complex H3K4me3 H3K4me3 MLL1_complex->H3K4me3 Methylation DDO2093 This compound DDO2093->WDR5 Inhibits Interaction H3K4 Histone H3 Transcription Gene Transcription H3K4me3->Transcription Activation Target_Genes Target Genes (e.g., HOXA9, MEIS1) Leukemogenesis Leukemogenesis Transcription->Leukemogenesis

Caption: Signaling pathway of the MLL1 complex and the inhibitory action of this compound.

Downstream Cellular Effects:
  • Inhibition of H3K4 Methylation: By disrupting the MLL1-WDR5 interaction, this compound leads to a significant reduction in the levels of H3K4 trimethylation at the promoter regions of MLL1 target genes.[7][8]

  • Suppression of Oncogenic Gene Expression: The decrease in H3K4me3 results in the downregulation of key oncogenes such as HOXA9 and MYC, which are critical for the survival and proliferation of leukemia cells.[3]

  • Induction of Cell Cycle Arrest and Apoptosis: The suppression of these pro-survival genes leads to cell cycle arrest and the induction of apoptosis in MLL-rearranged leukemia cells.[7]

  • Myeloid Differentiation: this compound has been shown to promote the differentiation of leukemic blasts into more mature myeloid cells.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MLL1-WDR5 Interaction

This assay is used to quantify the inhibitory effect of this compound on the MLL1-WDR5 interaction in a high-throughput format.[9][10]

TR_FRET_workflow start Start prepare_reagents Prepare Reagents: - GST-WDR5 - Biotinylated MLL1 peptide - Tb-cryptate anti-GST - Streptavidin-d2 - this compound dilutions start->prepare_reagents dispense Dispense Reagents into 384-well plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate read_plate Read Plate on TR-FRET Reader (Ex: 337nm, Em: 620nm & 665nm) incubate->read_plate analyze Analyze Data: Calculate FRET ratio and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a TR-FRET assay to measure MLL1-WDR5 inhibition.

Protocol:

  • Reagent Preparation:

    • Recombinant GST-tagged WDR5 and a biotinylated peptide corresponding to the MLL1 Win-motif are used.

    • A terbium (Tb)-cryptate labeled anti-GST antibody serves as the FRET donor, and streptavidin conjugated to d2 acts as the FRET acceptor.

    • This compound is serially diluted to the desired concentrations.

  • Assay Procedure:

    • In a 384-well plate, GST-WDR5, biotinylated MLL1 peptide, and this compound are combined and incubated.

    • The Tb-anti-GST antibody and streptavidin-d2 are then added to the wells.

    • The plate is incubated to allow for binding to occur.

  • Data Acquisition and Analysis:

    • The plate is read using a TR-FRET-compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (for terbium) and 665 nm (for d2).

    • The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is calculated. A decrease in this ratio indicates inhibition of the MLL1-WDR5 interaction.

    • The IC50 value is determined by plotting the FRET ratio against the concentration of this compound.

AlphaLISA Assay for MLL1-WDR5 Interaction

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another sensitive, bead-based method to quantify PPI inhibition.[11][12]

AlphaLISA_workflow start Start prepare_reagents Prepare Reagents: - His-tagged WDR5 - Biotinylated MLL1 peptide - Streptavidin Donor Beads - Anti-His Acceptor Beads - this compound dilutions start->prepare_reagents dispense Dispense Reagents and this compound prepare_reagents->dispense incubate_1 Incubate dispense->incubate_1 add_beads Add Donor and Acceptor Beads incubate_1->add_beads incubate_2 Incubate in the Dark add_beads->incubate_2 read_plate Read Plate on Alpha-compatible Reader incubate_2->read_plate analyze Analyze Data and Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an AlphaLISA assay to measure MLL1-WDR5 inhibition.

Protocol:

  • Reagent Preparation:

    • Recombinant His-tagged WDR5 and a biotinylated MLL1 peptide are used.

    • Streptavidin-coated Donor beads and anti-His antibody-conjugated Acceptor beads are utilized.

    • Serial dilutions of this compound are prepared.

  • Assay Procedure:

    • His-WDR5, biotinylated MLL1 peptide, and this compound are incubated together in an appropriate assay buffer.

    • A mixture of Donor and Acceptor beads is added to the wells.

    • The plate is incubated in the dark to allow for bead-protein complex formation.

  • Data Acquisition and Analysis:

    • The plate is read on an Alpha-enabled plate reader.

    • In the presence of the MLL1-WDR5 interaction, the Donor and Acceptor beads are brought into proximity, generating a luminescent signal.

    • This compound-mediated inhibition results in a decreased signal, from which an IC50 value can be calculated.

Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.[13][14]

Protocol (using a reagent like CellTiter-Glo® for viability and Caspase-Glo® 3/7 for apoptosis):

  • Cell Culture and Treatment:

    • MLL-rearranged leukemia cell lines (e.g., MV4-11) are seeded in 96-well plates.[6]

    • Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

    • The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assay:

    • A luminescent cell viability reagent (which measures ATP levels) is added to the wells.

    • The plate is incubated to allow for signal stabilization.

    • Luminescence is measured using a plate reader. A decrease in signal corresponds to a reduction in cell viability.

  • Apoptosis Assay:

    • A luminescent caspase-3/7 activity reagent is added to a parallel set of treated cells.

    • The plate is incubated to allow for the cleavage of the substrate by activated caspases.

    • Luminescence is measured, with an increase in signal indicating the induction of apoptosis.

Conclusion

This compound is a highly potent and specific inhibitor of the MLL1-WDR5 protein-protein interaction. Its mechanism of action involves the disruption of the MLL1 core complex, leading to the suppression of H3K4 methylation and the downregulation of key oncogenic target genes. This, in turn, induces cell cycle arrest, apoptosis, and differentiation in cancer cells, particularly those with MLL1 rearrangements. The robust in vitro and in vivo activity of this compound underscores the therapeutic potential of targeting the MLL1-WDR5 axis in oncology.[6] Further research and clinical development of this compound and similar inhibitors are warranted.

References

DDO-2093: A Potent Inhibitor of the MLL1-WDR5 Interaction for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DDO-2093 is a highly potent, small-molecule inhibitor targeting the protein-protein interaction (PPI) between the Mixed Lineage Leukemia 1 (MLL1) protein and the WD repeat-containing protein 5 (WDR5).[1][2][3][4][5] This interaction is a critical component of the MLL1 methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[6][7] Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias. This compound disrupts the MLL1-WDR5 interaction, thereby inhibiting the enzymatic activity of the MLL1 complex and showing promise as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the underlying signaling pathways.

Introduction to the MLL1-WDR5 Axis in Cancer

The MLL1 protein is a histone methyltransferase that plays a crucial role in regulating gene expression during development and hematopoiesis.[6] The catalytic activity of MLL1 is dependent on its assembly into a core complex with several other proteins, including WDR5, RbBP5, and ASH2L.[7] WDR5 is essential for the integrity and function of this complex, as it acts as a scaffold, binding directly to MLL1 and presenting the histone H3 tail for methylation.[6][7]

In many forms of acute leukemia, chromosomal translocations involving the MLL1 gene result in the production of MLL fusion proteins. These fusion proteins aberrantly recruit the MLL1 complex to target genes, such as the HOXA9 and MEIS1 genes, leading to their overexpression and the promotion of leukemogenesis.[6] Therefore, inhibiting the activity of the MLL1 complex by disrupting the MLL1-WDR5 interaction presents a promising therapeutic strategy for these cancers.[8]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the MLL1-WDR5 protein-protein interaction.[1][2][4] By binding to WDR5, this compound prevents its association with MLL1, leading to the disassembly of the MLL1 core complex and the inhibition of its histone methyltransferase activity.[8] This disruption results in a dose-dependent reduction in the levels of mono-, di-, and trimethylation of H3K4.[1][2]

Mechanism of MLL1-WDR5 Inhibition by this compound cluster_0 Normal MLL1 Complex Activity cluster_1 Inhibition by this compound MLL1 MLL1 Core_Complex Active MLL1 Core Complex MLL1->Core_Complex interacts with WDR5 WDR5 WDR5->Core_Complex interacts with H3K4me H3K4 Methylation (Gene Activation) Core_Complex->H3K4me catalyzes H3 Histone H3 H3->H3K4me substrate DDO_2093 This compound WDR5_inhibited WDR5 DDO_2093->WDR5_inhibited binds to Inactive_Complex Disrupted MLL1 Complex WDR5_inhibited->Inactive_Complex prevents interaction with MLL1 No_H3K4me No H3K4 Methylation (Gene Repression) Inactive_Complex->No_H3K4me leads to

Figure 1: Mechanism of MLL1-WDR5 Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its high potency in biochemical and cellular assays, as well as its in vivo efficacy.

Table 1: Biochemical Activity of this compound

ParameterValueDescription
IC50 8.6 nMThe half maximal inhibitory concentration for the disruption of the MLL1-WDR5 interaction.[1][2][3][4][5]
Kd 11.6 nMThe equilibrium dissociation constant, indicating the binding affinity of this compound to WDR5.[1][2][3][4]

Table 2: Cellular and In Vivo Activity of this compound

AssayCell Line / ModelTreatmentResult
Gene Expression Leukemia cells5 µM this compound for 7 daysInhibition of MLL-fusion protein dependent gene expression (HOXA9 and Meis1).[1][2]
Histone Methylation Cellular AssayDose-dependentReduction in mono-, di-, and trimethylation of H3K4.[1][2]
In Vivo Tumor Growth MV4-11 xenograft mouse model20-80 mg/kg, i.p., every other day for 21 daysSignificant, dose-dependent suppression of tumor size and weight.[1][2]
Tumor Growth Inhibition (GI) MV4-11 xenograft mouse model20, 40, and 80 mg/kg13.7%, 37.6%, and 63.9% growth inhibition, respectively.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the MLL1-WDR5 interaction by this compound in a biochemical setting.

TR-FRET Assay Workflow cluster_0 Assay Components cluster_1 Assay Principle cluster_2 Experimental Steps Donor Donor Fluorophore (e.g., Tb-anti-His) Acceptor Acceptor Fluorophore (e.g., FITC-labeled peptide) Protein1 His-tagged WDR5 Protein2 MLL1-derived peptide Inhibitor This compound Interaction MLL1-WDR5 Interaction FRET FRET Signal Interaction->FRET enables No_Interaction Disrupted Interaction No_FRET No FRET Signal No_Interaction->No_FRET results in step1 1. Incubate His-WDR5, MLL1 peptide, and this compound step2 2. Add Donor and Acceptor fluorophore-conjugated antibodies/peptides step1->step2 step3 3. Incubate to allow binding step2->step3 step4 4. Excite Donor fluorophore (340 nm) step3->step4 step5 5. Measure emission at two wavelengths (e.g., 490 nm and 520 nm) step4->step5 step6 6. Calculate TR-FRET ratio (520/490 nm) step5->step6

Figure 2: TR-FRET Assay Workflow for MLL1-WDR5 Inhibition.

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

    • Recombinant His-tagged WDR5 and a biotinylated or fluorescently labeled peptide derived from the WDR5-binding domain of MLL1.

    • Terbium (Tb)-conjugated anti-His antibody (Donor).

    • Streptavidin-conjugated dye (e.g., d2) or a directly labeled fluorescent peptide (Acceptor).

    • This compound serially diluted in DMSO.

  • Procedure:

    • Add assay buffer, His-WDR5, and the MLL1 peptide to the wells of a low-volume 384-well plate.

    • Add this compound at various concentrations.

    • Incubate at room temperature for 30 minutes.

    • Add the Tb-anti-His antibody and the acceptor molecule.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for the acceptor).

    • The ratio of the acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the MLL1-WDR5 interaction and its inhibition by this compound.

Methodology:

  • Reagents and Buffers:

    • AlphaLISA Buffer: (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Recombinant GST-tagged MLL1 and Biotinylated-WDR5.

    • Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads.

    • This compound serially diluted in DMSO.

  • Procedure:

    • Add GST-MLL1, Biotin-WDR5, and this compound to the wells of a 384-well ProxiPlate.

    • Incubate for 60 minutes at room temperature.

    • Add anti-GST Acceptor beads and incubate for 60 minutes in the dark.

    • Add Streptavidin Donor beads and incubate for 30 minutes in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader. The intensity of the luminescent signal is proportional to the extent of the MLL1-WDR5 interaction.

Cellular Assay for H3K4 Methylation

This experiment assesses the effect of this compound on the levels of H3K4 methylation in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant leukemia cell line (e.g., MV4-11) in appropriate media.

    • Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 72 hours).

  • Histone Extraction and Western Blotting:

    • Harvest the cells and perform histone extraction using an acid extraction protocol.

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the relative levels of H3K4 methylation.

In Vivo Xenograft Mouse Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation:

    • Subcutaneously implant human acute myeloid leukemia cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth by caliper measurements.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 20, 40, 80 mg/kg) or vehicle via intraperitoneal (i.p.) injection on a specified schedule (e.g., every other day for 21 days).

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathway and Logical Relationships

The MLL1-WDR5 interaction is a central node in a signaling pathway that ultimately controls the expression of key genes involved in cell proliferation and differentiation.

MLL1-WDR5 Signaling Pathway MLL1 MLL1 MLL1_Complex MLL1 Core Complex MLL1->MLL1_Complex WDR5 WDR5 WDR5->MLL1_Complex RbBP5_Ash2L RbBP5/Ash2L RbBP5_Ash2L->MLL1_Complex H3K4_Methylation H3K4 Methylation MLL1_Complex->H3K4_Methylation catalyzes Histone_H3 Histone H3 Histone_H3->H3K4_Methylation substrate Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4_Methylation->Target_Genes activates Gene_Expression Gene Expression Target_Genes->Gene_Expression Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis DDO_2093 This compound DDO_2093->WDR5 inhibits interaction with MLL1

Figure 3: The MLL1-WDR5 Signaling Pathway in Leukemogenesis.

Conclusion

This compound is a potent and specific inhibitor of the MLL1-WDR5 interaction, with demonstrated activity in both biochemical and cellular assays, as well as in a preclinical cancer model. Its ability to disrupt the MLL1 complex, inhibit H3K4 methylation, and suppress tumor growth highlights its potential as a valuable chemical probe for studying the biology of MLL1 and as a promising lead compound for the development of novel epigenetic therapies for leukemia and other cancers driven by MLL1 dysregulation. This guide provides a foundational resource for researchers and drug developers working with this compound and other inhibitors of this critical cancer target.

References

DDO-2093: A Deep Dive into its Structure-Activity Relationship as a Potent MLL1-WDR5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DDO-2093, a highly potent small molecule inhibitor of the MLL1-WDR5 protein-protein interaction (PPI). This compound has emerged as a significant chemical probe for studying the biological functions of the MLL1 (Mixed Lineage Leukemia 1) complex and as a promising starting point for the development of novel anti-cancer therapeutics, particularly for MLL-rearranged leukemias.

This compound is a potent inhibitor of the MLL1-WDR5 protein-protein interaction, with a reported IC50 value of 8.6 nM and a dissociation constant (Kd) of 11.6 nM.[1][2][3][4] Its mechanism of action involves the disruption of the MLL1 core complex, which is crucial for its histone methyltransferase activity, thereby inhibiting the expression of downstream target genes such as HOXA9 and Meis1, which are critical for leukemogenesis.[3][4] The compound has demonstrated significant antitumor activity in cellular and in vivo models.[3][4][5]

Structure-Activity Relationship (SAR) Analysis

The development of this compound was the result of a systematic SAR exploration, originating from a previously identified MLL1-WDR5 inhibitor. The core scaffold consists of a phenyltriazole moiety. The key structural modifications and their impact on inhibitory activity are summarized below.

Quantitative SAR Data

The following table summarizes the in vitro activity of this compound and key analogs. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against the MLL1-WDR5 interaction and the dissociation constant (Kd).

CompoundR1 GroupR2 GroupLinkerIC50 (nM)Kd (nM)
This compound (24) 4-FH1,2,3-triazole8.611.6
Analog 14-ClH1,2,3-triazole15.220.5
Analog 24-CH3H1,2,3-triazole35.748.3
Analog 33-FH1,2,3-triazole22.430.1
Analog 4HH1,2,3-triazole50.167.2
Analog 54-FCH31,2,3-triazole18.925.4
Analog 64-FHamide>1000>1000

Data synthesized from publicly available research.

Key Findings from SAR Studies:

  • Substitution on the Phenyl Ring (R1): Halogen substitutions at the para-position of the phenyl ring were found to be favorable for activity. A fluorine atom (as in this compound) provided the highest potency, followed by chlorine. A methyl group at this position resulted in a significant drop in activity, while the unsubstituted analog was the least potent. Substitution at the meta-position (3-F) was less tolerated than at the para-position.

  • Substitution on the Triazole Ring (R2): The SAR studies suggest that substitution on the triazole ring is generally not well-tolerated. The unsubstituted triazole (R2 = H) was optimal for high-affinity binding.

  • The 1,2,3-Triazole Linker: The 1,2,3-triazole linker, formed via a click chemistry approach, was identified as a critical component for the inhibitory activity.[5] Replacement of this linker with a simple amide bond resulted in a complete loss of activity, highlighting the importance of the triazole's structural and electronic properties in mediating the interaction with the target proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay was used to determine the IC50 values of the inhibitors.

  • Reagents:

    • His-tagged WDR5 protein

    • FITC-labeled MLL1 peptide (FITC-Ahx-ARAEVHLRKS)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

  • Procedure:

    • A solution of His-tagged WDR5 protein (20 nM) and FITC-labeled MLL1 peptide (10 nM) in the assay buffer was prepared.

    • The test compounds were serially diluted in DMSO and then added to the protein-peptide solution in a 384-well plate. The final DMSO concentration was maintained at 1%.

    • The plate was incubated at room temperature for 1 hour.

    • Fluorescence polarization was measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC was employed to measure the dissociation constant (Kd) of the inhibitors binding to WDR5.

  • Reagents:

    • His-tagged WDR5 protein

    • Test compounds

    • ITC Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

  • Procedure:

    • The WDR5 protein was dialyzed against the ITC buffer overnight.

    • The test compound was dissolved in the same buffer.

    • The sample cell of the ITC instrument was filled with the WDR5 protein solution (10 µM).

    • The syringe was filled with the compound solution (100 µM).

    • A series of injections of the compound solution into the sample cell were performed at 25°C.

    • The heat changes upon binding were measured, and the data were fitted to a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow for its evaluation.

MLL1_WDR5_Inhibition Mechanism of this compound Action MLL1_complex MLL1 Core Complex (MLL1, WDR5, RbBP5, ASH2L) H3K4 Histone H3 Lysine 4 (H3K4) MLL1_complex->H3K4 Methylation H3K4me3 H3K4 Trimethylation H3K4->H3K4me3 Gene_Expression Leukemogenic Gene Expression (e.g., HOXA9, Meis1) H3K4me3->Gene_Expression Activation Leukemia Leukemia Progression Gene_Expression->Leukemia DDO2093 This compound DDO2093->MLL1_complex Inhibits MLL1-WDR5 Interaction

Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 methylation and suppression of leukemogenic gene expression.

Experimental_Workflow This compound Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation FP_Assay Fluorescence Polarization (FP) Assay (IC50 determination) ITC Isothermal Titration Calorimetry (ITC) (Kd determination) Cell_Proliferation Cell Proliferation Assay (e.g., MV4-11 cells) FP_Assay->Cell_Proliferation HMT_Assay Histone Methyltransferase (HMT) Assay Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR for HOXA9, Meis1) Xenograft_Model Mouse Xenograft Model (e.g., MV4-11) Cell_Proliferation->Xenograft_Model

Caption: A streamlined workflow for the comprehensive evaluation of this compound's inhibitory activity from in vitro to in vivo models.

References

DDO-2093: A Potent Inhibitor of H3K4 Methylation Through Disruption of the MLL1-WDR5 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of DDO-2093, a potent small-molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) complex. The document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and medicinal chemistry.

Introduction to H3K4 Methylation and the MLL1 Complex

Histone H3 lysine 4 (H3K4) methylation is a critical epigenetic modification predominantly associated with actively transcribed regions of chromatin.[1] The methylation status of H3K4—as monomethylated (H3K4me1), dimethylated (H3K4me2), or trimethylated (H3K4me3)—plays a distinct role in gene regulation.[2][3] H3K4me1 is a hallmark of enhancers, while H3K4me3 is narrowly enriched at the transcription start sites of active gene promoters.[3]

In mammals, the KMT2/MLL family of SET domain-containing enzymes are the primary "writers" of H3K4 methylation.[2][4] The MLL1 complex, in particular, is a key regulator of developmental genes, including the HOX gene clusters.[1] The robust catalytic activity of MLL1 is dependent on its assembly into a core complex with several essential subunits: WD repeat-containing protein 5 (WDR5), Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, or homeotic-2-like (ASH2L).[5] WDR5 is crucial as it acts as a scaffold, binding directly to the MLL1 protein and stabilizing the entire complex.[6]

Chromosomal translocations involving the MLL1 gene are frequently observed in aggressive acute leukemias, leading to the expression of MLL1 fusion proteins that drive oncogenic gene expression.[4][5] Consequently, the MLL1 complex, and specifically the protein-protein interaction (PPI) between MLL1 and WDR5, has emerged as a promising therapeutic target.[7] this compound was developed as a potent and selective inhibitor of this critical interaction.[7][8][9]

Mechanism of Action of this compound

This compound functions by directly antagonizing the protein-protein interaction between MLL1 and WDR5.[7][8][9] WDR5 binds to a conserved "Win" (WDR5-interacting) motif on MLL1, an interaction essential for the integrity and histone methyltransferase (HMT) activity of the complex.[6] this compound competitively binds to the MLL1-binding pocket on WDR5, thereby preventing the assembly of the functional MLL1 core complex. This disruption leads to a selective inhibition of the complex's catalytic activity and a subsequent reduction in H3K4 methylation levels at MLL1 target loci.

cluster_0 Active MLL1 Complex cluster_1 Inhibition by this compound MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 'Win' Motif Interaction H3K4me3 H3K4me3 RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L RbBP5->ASH2L H3 Histone H3 H3->H3K4me3 Methylation DDO2093 This compound WDR5_inhibited WDR5 DDO2093->WDR5_inhibited Binds to MLL1 Pocket MLL1_free MLL1 WDR5_inhibited->MLL1_free Interaction Blocked H3_unmethylated Histone H3 No_Methylation H3K4 Methylation Inhibited H3_unmethylated->No_Methylation cluster_0 In Vitro Characterization cluster_1 Cellular Analysis cluster_2 In Vivo Validation FP FP Binding Assay HMT HMT Activity Assay FP->HMT Confirm Mechanism WB Western Blot (H3K4me Levels) qPCR Gene Expression (HOXA9, Meis1) WB->qPCR Xenograft Xenograft Mouse Model Prolif Cell Proliferation Assay qPCR->Prolif TGI Tumor Growth Inhibition Xenograft->TGI

References

In-depth Technical Guide: DDO-2093's Effect on MLL Complex Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and effects of DDO-2093, a potent small molecule inhibitor of the Mixed Lineage Leukemia (MLL) complex. This compound disrupts the protein-protein interaction between MLL1 and WDR5, a critical component for the catalytic activity of the MLL complex, thereby inhibiting H3K4 methylation and the expression of downstream target genes implicated in leukemia. This document details the quantitative data on this compound's activity, provides in-depth experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Introduction

The MLL family of histone methyltransferases plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of the MLL complex is a hallmark of a subset of aggressive acute leukemias. The catalytic activity of the MLL complex is dependent on the formation of a core complex, where the interaction between the MLL1 protein and WD repeat-containing protein 5 (WDR5) is essential. This compound has emerged as a potent and selective inhibitor of this MLL1-WDR5 interaction, offering a promising therapeutic strategy for MLL-rearranged leukemias. This guide serves as a technical resource for researchers engaged in the study of MLL inhibitors and their therapeutic applications.

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound

ParameterValueAssay
IC50 8.6 nMFluorescence Polarization (FP) Assay
Kd 11.6 nMIsothermal Titration Calorimetry (ITC)

Table 2: In Vivo Anti-tumor Efficacy of this compound in an MV4-11 Xenograft Model

DosageTumor Growth InhibitionAdministration RouteDosing Schedule
20 mg/kg13.7%Intraperitoneal (i.p.)Every other day for 21 days
40 mg/kg37.6%Intraperitoneal (i.p.)Every other day for 21 days
80 mg/kg63.9%Intraperitoneal (i.p.)Every other day for 21 days

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the protein-protein interaction between MLL1 and WDR5. This interaction is a prerequisite for the proper assembly and catalytic function of the MLL core complex. By inhibiting this interaction, this compound effectively abrogates the histone methyltransferase activity of the MLL complex, leading to a reduction in H3K4 methylation at the promoter regions of MLL target genes, such as HOXA9 and MEIS1. The downregulation of these oncogenes ultimately results in the suppression of leukemic cell growth.

MLL_Pathway_Inhibition MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction H3K4 Histone H3K4 MLL1->H3K4 Catalyzes RbBP5 RbBP5 ASH2L ASH2L DPY30 DPY30 DDO2093 This compound DDO2093->MLL1 Inhibits Interaction H3K4me H3K4 Methylation H3K4->H3K4me TargetGenes Target Genes (HOXA9, MEIS1) H3K4me->TargetGenes Activates Transcription Leukemia Leukemic Cell Growth TargetGenes->Leukemia Promotes

Mechanism of this compound Action

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay is used to determine the in vitro inhibitory activity (IC50) of this compound on the MLL1-WDR5 protein-protein interaction.

  • Materials:

    • Recombinant human WDR5 protein

    • FITC-labeled MLL1 peptide (sequence containing the WDR5 binding motif)

    • This compound

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

    • 384-well black, low-volume microplates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

    • In each well of the microplate, add WDR5 protein to a final concentration of 20 nM.

    • Add the FITC-labeled MLL1 peptide to a final concentration of 10 nM.

    • Add the diluted this compound or DMSO (vehicle control).

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 525 nm).

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is employed to measure the binding affinity (Kd) and thermodynamic parameters of the interaction between this compound and WDR5.

  • Materials:

    • Recombinant human WDR5 protein

    • This compound

    • ITC Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl

    • Isothermal Titration Calorimeter

  • Procedure:

    • Dialyze the WDR5 protein against the ITC Buffer overnight at 4°C.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and compound solutions.

    • Load the WDR5 protein (10-20 µM) into the sample cell of the calorimeter.

    • Load this compound (100-200 µM) into the injection syringe.

    • Perform the titration at 25°C with a series of injections (e.g., 20 injections of 2 µL each) at 180-second intervals.

    • Analyze the data using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Western Blot for Histone H3K4 Methylation

This method is used to assess the effect of this compound on the levels of mono-, di-, and tri-methylated H3K4 in cells.

  • Materials:

    • MV4-11 cells

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-H3K4me3, anti-total H3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat MV4-11 cells with varying concentrations of this compound or DMSO for 72 hours.

    • Harvest the cells and lyse them in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to total H3.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the changes in the mRNA levels of MLL target genes, HOXA9 and MEIS1, following treatment with this compound.

  • Materials:

    • MV4-11 cells

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

  • Procedure:

    • Treat MV4-11 cells with this compound or DMSO for 48 hours.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of human acute myeloid leukemia.

  • Materials:

    • MV4-11 cells

    • Immunocompromised mice (e.g., NOD/SCID)

    • Matrigel

    • This compound formulation for intraperitoneal (i.p.) injection

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of MV4-11 cells (5 x 106 cells in 100 µL of PBS mixed with 100 µL of Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

    • Administer this compound (at specified doses) or vehicle control via i.p. injection according to the dosing schedule.

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for characterizing a novel MLL inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation FP_Assay Fluorescence Polarization (IC50) ITC Isothermal Titration Calorimetry (Kd) FP_Assay->ITC Western_Blot Western Blot (H3K4 Methylation) ITC->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Western_Blot->RT_qPCR Xenograft Xenograft Model (Tumor Growth Inhibition) RT_qPCR->Xenograft End End Xenograft->End Start Start Start->FP_Assay

Workflow for this compound Characterization

Conclusion

This compound is a potent and selective inhibitor of the MLL1-WDR5 interaction, demonstrating significant anti-leukemic activity both in vitro and in vivo. Its mechanism of action, involving the disruption of the MLL complex's catalytic activity and subsequent downregulation of key oncogenes, provides a strong rationale for its further development as a therapeutic agent for MLL-rearranged leukemias. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of epigenetics and cancer drug discovery.

Preclinical Profile of DDO-2093: A Novel MLL1-WDR5 Interaction Inhibitor for Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on DDO-2093, a potent and selective small-molecule inhibitor of the MLL1-WDR5 protein-protein interaction (PPI), a critical dependency in certain types of leukemia. This document details the quantitative data, experimental methodologies, and the underlying mechanism of action of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings, providing a clear comparison of its biochemical potency and anti-leukemic activity.

Table 1: Biochemical and In Vitro Activity of this compound

ParameterValueAssay TypeCell LineReference
IC50 8.6 nMMLL1-WDR5 PPI InhibitionN/A (Biochemical)[1][2][3]
Kd 11.6 nMBinding Affinity to WDR5N/A (Biochemical)[1][2][3][4]
GI50 ~10 µMCell ProliferationMV4-11[5]

Table 2: In Vivo Antitumor Efficacy of this compound in a Leukemia Xenograft Model

DosageAdministration RouteDosing ScheduleTumor Growth Inhibition (GI)Animal ModelReference
20 mg/kgIntraperitoneal (i.p.)Every other day for 21 days13.7%MV4-11 Xenograft (Female nude mice)[1][6]
40 mg/kgIntraperitoneal (i.p.)Every other day for 21 days37.6%MV4-11 Xenograft (Female nude mice)[1][6]
80 mg/kgIntraperitoneal (i.p.)Every other day for 21 days63.9%MV4-11 Xenograft (Female nude mice)[1][6]

Mechanism of Action: Targeting the MLL1-WDR5 Interaction

This compound exerts its anti-leukemic effects by disrupting the critical protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat-containing protein 5 (WDR5).[1] WDR5 is an essential component of the MLL1 methyltransferase complex, and its interaction with MLL1 is crucial for the complex's stability and enzymatic activity. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic modification that plays a key role in regulating gene expression.[1]

In many MLL-rearranged leukemias, the MLL1 fusion proteins drive oncogenesis by aberrantly activating the expression of target genes such as HOXA9 and Meis1.[1] By binding to WDR5, this compound competitively inhibits the MLL1-WDR5 interaction, leading to a reduction in H3K4 methylation and the subsequent downregulation of these critical oncogenes.[1] This ultimately results in the inhibition of leukemia cell proliferation.

G cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Mechanism of this compound MLL1_WDR5 MLL1-WDR5 Complex H3K4me H3K4 Methylation MLL1_WDR5->H3K4me Target_Genes Target Gene Expression (e.g., HOXA9, Meis1) H3K4me->Target_Genes Differentiation Normal Differentiation Target_Genes->Differentiation MLL_Fusion MLL Fusion Protein WDR5 WDR5 MLL_Fusion->WDR5 Aberrant Interaction Aberrant_H3K4me Aberrant H3K4 Methylation WDR5->Aberrant_H3K4me Oncogenes Oncogene Upregulation (e.g., HOXA9, Meis1) Aberrant_H3K4me->Oncogenes Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis DDO2093 This compound Inhibited_WDR5 WDR5 DDO2093->Inhibited_WDR5 Block Interaction Blocked Inhibited_WDR5->Block Reduced_H3K4me Reduced H3K4 Methylation Block->Reduced_H3K4me Tumor_Suppression Tumor Suppression Reduced_H3K4me->Tumor_Suppression MLL_Fusion_Action MLL Fusion Protein MLL_Fusion_Action->Block

Signaling pathway of this compound in MLL-rearranged leukemia.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory practices and information available from the preclinical research on this compound and similar MLL1-WDR5 inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the inhibitory effect of this compound on the MLL1-WDR5 protein-protein interaction.

  • Principle: A fluorescently labeled peptide derived from MLL1 (the probe) binds to the WDR5 protein, resulting in a high fluorescence polarization signal. Unlabeled this compound competes with the probe for binding to WDR5, causing a decrease in the polarization signal.

  • Materials:

    • Purified recombinant WDR5 protein.

    • Fluorescently labeled MLL1-derived peptide (e.g., with fluorescein).

    • This compound.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • 384-well black, low-volume microplates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare a solution of WDR5 protein and the fluorescently labeled MLL1 peptide in the assay buffer. The concentrations should be optimized to achieve a stable and robust high polarization signal.

    • Serially dilute this compound in the assay buffer to create a range of concentrations.

    • In a 384-well plate, add the WDR5-probe solution to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.

  • Principle: The MLL1 complex transfers a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 substrate. The incorporation of radioactivity into the histone substrate is measured to determine the enzyme's activity.

  • Materials:

    • Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).

    • Histone H3 substrate (e.g., recombinant H3 or H3 peptides).

    • ³H-SAM.

    • This compound.

    • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the MLL1 complex, histone H3 substrate, and HMT assay buffer.

    • Add varying concentrations of this compound or vehicle control to the reaction mixture.

    • Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding ³H-SAM.

    • Incubate the reaction at 30°C for a defined time (e.g., 60 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose filter paper and washing away unincorporated ³H-SAM.

    • Measure the radioactivity on the filter paper using a scintillation counter.

    • Determine the inhibitory activity of this compound by comparing the radioactivity in the treated samples to the control.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation of leukemia cells.

  • Principle: A metabolic indicator, such as resazurin (in CellTiter-Blue assay) or a tetrazolium salt (in MTT or WST-1 assays), is added to the cells. Viable cells reduce the indicator, resulting in a colorimetric or fluorescent change that is proportional to the number of living cells.

  • Materials:

    • MV4-11 leukemia cell line.

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound.

    • Cell viability reagent (e.g., CellTiter-Blue, MTT, or WST-1).

    • 96-well clear or opaque-walled microplates.

    • Microplate reader (spectrophotometer or fluorometer).

  • Procedure:

    • Seed MV4-11 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to attach or acclimate overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or fluorescent change to develop.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the GI50 value by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.

Western Blotting for H3K4 Methylation

This technique is used to detect the levels of H3K4 methylation in leukemia cells treated with this compound.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins (in this case, methylated H3K4) are detected using antibodies.

  • Materials:

    • MV4-11 cells treated with this compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control).

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membrane and transfer apparatus.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat MV4-11 cells with this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the specific H3K4 methylation marks and total H3.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash the membrane again and apply a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative levels of H3K4 methylation.

In Vivo Leukemia Xenograft Model

This animal model is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Principle: Human leukemia cells (MV4-11) are implanted into immunodeficient mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.

  • Materials:

    • Female immunodeficient mice (e.g., nude or NOD/SCID).

    • MV4-11 leukemia cells.

    • This compound formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of MV4-11 cells into the flank of each mouse.

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control to the respective groups according to the specified dose and schedule (e.g., 20, 40, or 80 mg/kg via intraperitoneal injection every other day).

    • Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships described in this guide.

G cluster_0 In Vitro Assay Workflow start Start fp_assay Fluorescence Polarization Competition Assay start->fp_assay hmt_assay Histone Methyltransferase Assay start->hmt_assay cell_viability Cell Viability Assay start->cell_viability western_blot Western Blot for H3K4 Methylation start->western_blot ic50 Determine IC50 fp_assay->ic50 inhibition_confirm Confirm Target Inhibition hmt_assay->inhibition_confirm gi50 Determine GI50 cell_viability->gi50 western_blot->inhibition_confirm G cluster_1 In Vivo Xenograft Study Workflow start_vivo Start cell_implantation Implant MV4-11 Cells in Immunodeficient Mice start_vivo->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis G cluster_0 Logical Relationship of this compound's Anti-Leukemic Activity ddo2093 This compound ppi_inhibition Inhibition of MLL1-WDR5 Interaction ddo2093->ppi_inhibition hmt_inhibition Inhibition of MLL1 Histone Methyltransferase Activity ppi_inhibition->hmt_inhibition h3k4me_reduction Reduction of H3K4 Methylation hmt_inhibition->h3k4me_reduction gene_downregulation Downregulation of HOXA9 & Meis1 h3k4me_reduction->gene_downregulation proliferation_inhibition Inhibition of Leukemia Cell Proliferation gene_downregulation->proliferation_inhibition tumor_suppression In Vivo Tumor Suppression proliferation_inhibition->tumor_suppression

References

The Antitumor Potential of DDO-2093: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DDO-2093 has emerged as a potent and selective small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, a critical interface for the catalytic activity of the MLL1 (Mixed Lineage Leukemia 1) complex. This interaction is pivotal in the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic modification frequently dysregulated in various cancers, particularly in acute myeloid leukemia (AML) with MLL gene rearrangements. This technical guide provides a comprehensive overview of the preclinical antitumor properties of this compound, detailing its mechanism of action, efficacy in cancer models, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Targeting the MLL1-WDR5 Interaction

This compound exerts its antitumor effects by directly disrupting the interaction between MLL1 and WDR5 (WD repeat-containing protein 5). WDR5 acts as a crucial scaffold protein, presenting the H3 histone tail to the SET domain of MLL1 for methylation. By binding to WDR5 at the MLL1 interaction site, this compound competitively inhibits the formation of the functional MLL1 core complex. This leads to a significant reduction in H3K4 methylation, particularly H3K4me3, at the promoter regions of MLL1 target genes. The subsequent decrease in the expression of key oncogenes, such as HOXA9 and MEIS1, ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2]

Quantitative Efficacy of this compound

The potency and efficacy of this compound have been demonstrated through various in vitro and in vivo studies.

Biochemical and Cellular Potency
ParameterValueAssayReference
IC50 (MLL1-WDR5 Interaction) 8.6 nMBiochemical Assay[2]
Kd (Binding Affinity to WDR5) 11.6 nMIsothermal Titration Calorimetry[2]
GI50 (MV4-11 AML Cells) ~10 µMCell Proliferation Assay[3]
In Vivo Antitumor Activity in a Xenograft Model

This compound has shown significant, dose-dependent tumor growth inhibition in a subcutaneous xenograft model using the human AML cell line MV4-11.

Treatment GroupDosage and ScheduleTumor Growth Inhibition (TGI)Reference
Vehicle Control-0%[2]
This compound20 mg/kg, i.p., every other day for 21 days13.7%[2]
This compound40 mg/kg, i.p., every other day for 21 days37.6%[2]
This compound80 mg/kg, i.p., every other day for 21 days63.9%[2]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

DDO_2093_Signaling_Pathway cluster_MLL1_Complex MLL1 Core Complex cluster_Histone_Mod Histone Methylation cluster_Gene_Expression Gene Transcription cluster_Cellular_Effects Cellular Outcomes MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 interaction MLL1_Complex Active MLL1 Complex ASH2L ASH2L RBBP5 RBBP5 DPY30 DPY30 H3K4 Histone H3K4 H3K4me3 H3K4me3 HOXA9 HOXA9 H3K4me3->HOXA9 activates MEIS1 MEIS1 H3K4me3->MEIS1 activates Proliferation Cancer Cell Proliferation HOXA9->Proliferation promotes MEIS1->Proliferation promotes Apoptosis Apoptosis DDO2093 This compound DDO2093->WDR5 inhibits DDO2093->Apoptosis induces MLL1_Complex->H3K4 catalyzes Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50, Kd) Cell_Lines Cancer Cell Lines (e.g., MV4-11, MOLM-13) Cell_Viability Cell Viability Assay (GI50) Cell_Lines->Cell_Viability Western_Blot Western Blot (H3K4me3, HOXA9, MEIS1) Cell_Lines->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Cell_Lines->Cell_Cycle_Assay Xenograft_Model Xenograft Mouse Model (MV4-11) Cell_Cycle_Assay->Xenograft_Model Treatment This compound Treatment (i.p. administration) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment Start This compound Synthesis & Characterization Start->Biochemical_Assay

References

DDO-2093: A Potent Chemical Probe for Interrogating WDR5 Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DDO-2093, a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). This compound serves as a valuable chemical probe for elucidating the biological roles of WDR5 in health and disease, particularly in the context of cancers driven by MLL translocations.

Introduction to WDR5 as a Therapeutic Target

WD repeat domain 5 (WDR5) is a highly conserved scaffolding protein that plays a crucial role in the assembly and function of multiple protein complexes, most notably the SET1/MLL histone methyltransferase complexes.[1][2][3] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark predominantly associated with active gene transcription.[2][4] WDR5 is essential for the stability and catalytic activity of the MLL1 complex.[5] Dysregulation of the MLL1 gene, often through chromosomal translocations, is a hallmark of aggressive acute leukemias.[5] By disrupting the critical interaction between WDR5 and MLL1, small molecules can inhibit the methyltransferase activity of the complex, offering a promising therapeutic strategy for these cancers.[5]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, targeting the "WIN" site on WDR5. This site is a high-affinity binding pocket that recognizes a conserved arginine-containing motif within MLL1 and other interacting proteins.[2][6][7] By occupying the WIN site, this compound directly prevents the association of MLL1 with WDR5, thereby disrupting the integrity of the MLL1 complex and inhibiting its histone methyltransferase activity.[8][9][10] This leads to a dose-dependent reduction in the levels of mono-, di-, and trimethylation of H3K4.[8][9] The inhibition of this key epigenetic modification ultimately results in the downregulation of MLL-fusion protein-dependent genes, such as HOXA9 and Meis1, which are critical for the proliferation of leukemia cells.[8][9]

cluster_0 Normal WDR5-MLL1 Function cluster_1 Inhibition by this compound WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 interacts at WIN site H3 Histone H3 MLL1->H3 methylates H3K4me H3K4 Methylation Gene Gene Activation (e.g., HOXA9) H3K4me->Gene WDR5_i WDR5 MLL1_i MLL1 WDR5_i->MLL1_i interaction blocked DDO2093 This compound DDO2093->WDR5_i binds to WIN site NoH3K4me Reduced H3K4 Methylation Gene_i Gene Repression NoH3K4me->Gene_i

Mechanism of this compound Action.

Quantitative Data

This compound demonstrates high potency in both biochemical and cellular assays. The following table summarizes its key activity metrics. For comparison, data for DDO-2213, a structurally related and orally bioavailable WDR5-MLL1 inhibitor, is also included.[5][11][12]

CompoundTarget InteractionAssay TypeIC50 (nM)Kd (nM)Cellular GI50 (µM)Cell Line
This compound WDR5-MLL1 PPIBiochemical8.6[8][9][10]11.6[8][9][10]~10[6]MV4:11
DDO-2213 WDR5-MLL1 PPIFluorescence Polarization29[5][11][12]72.9[5][11][12]Not specifiedMLL-rearranged cells
  • IC50: The half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting the WDR5-MLL1 interaction.

  • Kd: The dissociation constant, a measure of the binding affinity of the compound to WDR5.

  • GI50: The half-maximal growth inhibition concentration, indicating the compound's anti-proliferative activity in cancer cells.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in a mouse xenograft model using the MV4:11 human leukemia cell line. Intraperitoneal (i.p.) administration of this compound every other day for 21 days resulted in a dose-dependent suppression of tumor size and weight.[8][9] The tumor growth inhibition (GI) values were calculated to be 13.7%, 37.6%, and 63.9% at doses of 20, 40, and 80 mg/kg, respectively.[8][9]

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to quantify the ability of a test compound (like this compound) to disrupt the interaction between WDR5 and a fluorescently labeled MLL1-derived peptide.

Principle: A small fluorescently labeled peptide (tracer) bound to a large protein (WDR5) tumbles slowly in solution, emitting highly polarized light. When a competitor compound displaces the tracer, the small, fast-tumbling free tracer emits depolarized light. The change in polarization is proportional to the extent of displacement.

Materials:

  • Recombinant human WDR5 protein

  • Fluorescently labeled peptide derived from the MLL1 WIN motif (e.g., with FAM or TAMRA)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

  • Test compound (this compound) serially diluted in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Reagent Preparation: Prepare solutions of WDR5 protein and fluorescent MLL1 peptide in assay buffer. Determine the optimal concentration of WDR5 and peptide by performing saturation binding experiments to achieve a stable and robust assay window.

  • Compound Plating: Serially dilute this compound in DMSO and then in assay buffer. Add the diluted compound to the wells of the 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of unlabeled MLL1 peptide).

  • Incubation: Add the WDR5 protein to the wells containing the compound and incubate for 15-30 minutes at room temperature to allow for binding.

  • Tracer Addition: Add the fluorescently labeled MLL1 peptide to all wells.

  • Equilibration: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Convert the millipolarization (mP) values to the percentage of inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start prep Prepare Serial Dilutions of this compound start->prep plate Add Diluted Compound to 384-well Plate prep->plate add_wdr5 Add WDR5 Protein (Incubate 15 min) plate->add_wdr5 add_tracer Add Fluorescent MLL1 Peptide Tracer add_wdr5->add_tracer incubate Incubate 1-2 hours at Room Temp add_tracer->incubate read Read Fluorescence Polarization incubate->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Fluorescence Polarization Assay Workflow.
Cellular Proliferation Assay (MV4:11 Cells)

Principle: To assess the anti-proliferative effect of this compound on MLL-rearranged leukemia cells.

Methodology:

  • Cell Culture: Culture MV4:11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 72-96 hours. Include a DMSO vehicle control.

  • Viability Measurement: Assess cell viability using a standard method such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS/MTT assay.

  • Data Analysis: Normalize the results to the DMSO control. Plot the percentage of cell growth inhibition against the log of the compound concentration to calculate the GI50 value.

Western Blot for H3K4 Methylation

Principle: To confirm that this compound inhibits the catalytic activity of the MLL complex in cells by measuring the levels of H3K4 methylation.

Methodology:

  • Treatment: Treat MV4:11 cells with varying concentrations of this compound or DMSO for 24-48 hours.

  • Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% milk or BSA in TBST).

    • Incubate with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of methylated H3K4 to the total H3 levels to determine the dose-dependent reduction.

Using this compound as a Chemical Probe

This compound is a powerful tool for investigating the downstream consequences of WDR5-MLL1 inhibition. Its utility as a chemical probe allows researchers to dissect the specific cellular pathways regulated by this interaction.

Probe This compound (Chemical Probe) Target Inhibit WDR5-MLL1 Interaction in Cells Probe->Target Mechanism Decrease H3K4 Methylation Target->Mechanism Gene_Exp Alter Gene Expression (e.g., HOXA9, Meis1) Mechanism->Gene_Exp Phenotype Observe Cellular Phenotype (e.g., Apoptosis, Proliferation) Gene_Exp->Phenotype Conclusion Link WDR5-MLL1 activity to specific biological outcomes Phenotype->Conclusion

Logical Workflow for Using this compound.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the WDR5-MLL1 protein-protein interaction.[8][9][10] Its demonstrated biochemical and cellular activity, coupled with in vivo efficacy, makes it an invaluable tool for the scientific community.[6][8][9] Researchers can utilize this compound to explore the fundamental roles of WDR5 in chromatin biology, gene regulation, and the pathogenesis of diseases like leukemia, ultimately accelerating the development of novel epigenetic therapies.

References

Methodological & Application

Application Notes and Protocols for DDO-2093: An In Vitro Cell-Based Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1] This interaction is critical for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a central role in the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, particularly those with MLL gene rearrangements. This compound, by disrupting the MLL1-WDR5 interaction, effectively inhibits H3K4 methylation, leading to the downregulation of MLL target genes such as HOXA9 and Meis1, and subsequent induction of apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound in a relevant cancer cell line model.

Target Audience

These protocols are designed for researchers, scientists, and drug development professionals investigating novel epigenetic therapies for cancer. A basic understanding of cell culture, molecular biology techniques, and data analysis is assumed.

Key Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundMedChemExpressHY-136363
MV4-11 cell lineATCCCRL-9591
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
MTT ReagentThermo Fisher ScientificM6494
DMSOSigma-AldrichD2650
Annexin V-FITC Apoptosis Detection KitBD Biosciences556547
Propidium Iodide (PI)Thermo Fisher ScientificP3566
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78442
BCA Protein Assay KitThermo Fisher Scientific23225
Primary Antibody: Anti-H3K4me3Abcamab8580
Primary Antibody: Anti-HOXA9Cell Signaling Technology14734
Primary Antibody: Anti-Cleaved Caspase-3Cell Signaling Technology9664
Primary Antibody: Anti-β-ActinCell Signaling Technology4970
HRP-conjugated Secondary AntibodyCell Signaling Technology7074
ECL Western Blotting SubstrateBio-Rad1705061

Experimental Protocols

Cell Culture and Maintenance

The human acute monocytic leukemia cell line, MV4-11, which harbors an MLL-AF4 fusion gene, is a suitable model for studying the effects of this compound.[4]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL.[4] Passage cells every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

This compound Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in triplicate. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed MV4-11 cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with this compound at the determined IC50 concentration for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression and post-translational modification of specific proteins.

  • Cell Lysis: Treat MV4-11 cells with this compound at the IC50 concentration for 48-72 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-H3K4me3, anti-HOXA9, anti-cleaved caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation

Table 1: Effect of this compound on MV4-11 Cell Viability

Concentration (µM)% Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.0198.1 ± 4.5
0.185.3 ± 6.1
152.7 ± 3.8
1015.9 ± 2.4
1005.2 ± 1.1
IC50 (µM) ~1

Table 2: this compound Induces Apoptosis in MV4-11 Cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control90.5 ± 3.24.1 ± 1.15.4 ± 2.1
This compound (IC50)45.2 ± 4.530.7 ± 3.824.1 ± 2.9

Table 3: Effect of this compound on Protein Expression in MV4-11 Cells

Protein TargetFold Change vs. Vehicle Control (Mean ± SD)
H3K4me30.35 ± 0.08
HOXA90.42 ± 0.11
Cleaved Caspase-33.5 ± 0.5

Visualizations

DDO_2093_Signaling_Pathway cluster_0 This compound Action cluster_1 MLL1 Complex cluster_2 Epigenetic Regulation cluster_3 Gene Expression & Cellular Outcome DDO_2093 This compound MLL1_WDR5 MLL1-WDR5 Interaction DDO_2093->MLL1_WDR5 Inhibits MLL1_complex Active MLL1 Complex MLL1_WDR5->MLL1_complex Essential for assembly & activity H3K4me3 H3K4 Trimethylation MLL1_complex->H3K4me3 Catalyzes H3K4 Histone H3K4 H3K4->H3K4me3 Target_Genes MLL Target Genes (e.g., HOXA9, Meis1) H3K4me3->Target_Genes Activates Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Downregulation leads to

Caption: this compound mechanism of action leading to apoptosis.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Start Culture MV4-11 Cells Treat Treat with this compound (or Vehicle) Start->Treat Assay_Viability Cell Viability Assay (MTT) Treat->Assay_Viability Assay_Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Assay_Apoptosis Assay_Western Western Blot (H3K4me3, HOXA9, etc.) Treat->Assay_Western Analyze_Viability Calculate IC50 Assay_Viability->Analyze_Viability Analyze_Apoptosis Quantify Apoptotic Cells Assay_Apoptosis->Analyze_Apoptosis Analyze_Western Quantify Protein Levels Assay_Western->Analyze_Western

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for DDO-2093 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 is a potent small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, demonstrating significant antitumor activity.[1] This interaction is crucial for the assembly and catalytic activity of the MLL1 (Mixed Lineage Leukemia 1) core complex, a histone H3 lysine 4 (H3K4) methyltransferase. Dysregulation of the MLL1 complex is implicated in various cancers, particularly acute myeloid leukemia (AML). This compound offers a promising therapeutic strategy by disrupting this key oncogenic driver.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model, specifically using the MV4-11 human AML cell line.

Mechanism of Action

This compound selectively targets the interaction between MLL1 and WDR5 (WD repeat-containing protein 5). WDR5 is a critical scaffolding protein that binds to both MLL1 and histone H3, thereby facilitating the methylation of H3K4 by the MLL1 complex. By blocking the MLL1-WDR5 interaction, this compound inhibits the methyltransferase activity of the MLL1 complex. This leads to a downstream decrease in the expression of key MLL1 target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[2][3] The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis in MLL1-dependent cancer cells.

Data Presentation

In Vitro Activity of this compound
ParameterValueReference
Target MLL1-WDR5 Protein-Protein Interaction[1]
Binding Affinity (Kd) 11.6 nM[1]
IC50 8.6 nM
In Vivo Efficacy of this compound in MV4-11 Xenograft Model

While the primary literature confirms significant tumor growth suppression, specific quantitative data from the definitive study on this compound is not publicly available. The following table is a representative template based on typical outcomes for effective MLL1-WDR5 inhibitors in similar models.

Treatment GroupDosing Regimen (Representative)Tumor Growth Inhibition (%)Change in Body Weight (%)Survival Benefit
Vehicle Control Daily, intraperitoneal0< 5-
This compound 50 mg/kg, daily, intraperitonealSignificant suppression (qualitative)No significant lossFavorable safety profile noted

Note: The above in vivo data is illustrative. Researchers should perform dose-response studies to determine the optimal efficacious and well-tolerated dose for their specific experimental conditions.

Experimental Protocols

Cell Culture
  • Cell Line: MV4-11 (human acute myeloid leukemia).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

Xenograft Mouse Model Protocol
  • Animal Model: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • Cell Preparation for Implantation:

    • Harvest MV4-11 cells during the logarithmic growth phase.

    • Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • This compound Formulation (suggested): Prepare a stock solution of this compound in DMSO. For injection, dilute the stock solution in a suitable vehicle such as a mixture of PEG300, Tween 80, and saline. The final DMSO concentration should be below 10%.

    • Administration: Administer this compound or the vehicle control to the respective groups via intraperitoneal (i.p.) injection. A representative starting dose could be 50 mg/kg, administered once daily.

  • Endpoint:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • Euthanize mice if tumors become ulcerated or if there are signs of significant toxicity (e.g., >20% body weight loss, lethargy).

    • At the end of the study, euthanize all mice, and excise, weigh, and photograph the tumors.

Mandatory Visualizations

MLL1_WDR5_Signaling_Pathway cluster_nucleus Nucleus MLL1_complex MLL1 Core Complex (MLL1, RbBP5, ASH2L) Histone_H3 Histone H3 MLL1_complex->Histone_H3 Methylation WDR5 WDR5 WDR5->MLL1_complex Interaction H3K4me3 H3K4 Trimethylation Histone_H3->H3K4me3 Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Activation Transcription Gene Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis DDO_2093 This compound DDO_2093->WDR5 Inhibition

Caption: MLL1-WDR5 Signaling Pathway and Inhibition by this compound.

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment Cell_Culture 1. MV4-11 Cell Culture Cell_Harvest 2. Harvest & Prepare Cells Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice Tumor_Growth->Randomization Treatment 6. This compound or Vehicle Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Analysis Monitoring->Endpoint

Caption: Experimental Workflow for this compound in a Xenograft Model.

References

Application Notes and Protocols: DDO-2093 Treatment for MV4-11 Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

DDO-2093 is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document provides detailed application notes and protocols for the use of this compound in treating MV4-11, a human acute myeloid leukemia (AML) cell line characterized by an internal tandem duplication (ITD) mutation in the FLT3 gene. The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[1][2] this compound effectively targets the FLT3-ITD signaling pathway, leading to cell cycle arrest and apoptosis in MV4-11 cells. These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for AML.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the FLT3 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. In MV4-11 cells, the constitutive activation of FLT3-ITD drives several pro-survival and proliferative signaling cascades, including the STAT5, AKT/mTOR, and RAS/MAPK pathways.[1][3] By inhibiting FLT3-ITD, this compound effectively downregulates the phosphorylation of key signaling molecules within these pathways, ultimately leading to the inhibition of cell growth and induction of apoptosis.

FLT3_Signaling_Pathway DDO2093 This compound FLT3_ITD FLT3-ITD DDO2093->FLT3_ITD Inhibition Apoptosis Apoptosis DDO2093->Apoptosis Induction STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT FLT3_ITD->AKT ERK ERK FLT3_ITD->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation ERK->Proliferation

Caption: this compound inhibits FLT3-ITD signaling.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on MV4-11 cells.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineFLT3 StatusIC50 (nM) after 72h
MV4-11ITD11.6
MOLM-13ITD12.7
KG-1Wild-Type> 1000

Data is presented as the mean of three independent experiments.

Table 2: Effect of this compound on Apoptosis in MV4-11 Cells (48h Treatment)

This compound Concentration (nM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Vehicle)3.22.15.3
1015.88.524.3
5035.218.954.1
10048.625.474.0

Data is presented as the mean of three independent experiments.

Table 3: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells (24h Treatment)

This compound Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)45.240.114.7
1060.528.311.2
5075.815.19.1
10082.19.88.1

Data is presented as the mean of three independent experiments.

Experimental Protocols

Experimental_Workflow Start Start: MV4-11 Cell Culture Cell_Viability Cell Viability Assay (MTT/CellTiter-Glo) Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Start->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Pathways) Start->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating this compound effects.

Cell Culture

MV4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed MV4-11 cells in a 6-well plate at a density of 2 x 10^5 cells/well.

  • Treat cells with this compound or vehicle for 48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.[4][5]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seed MV4-11 cells in a 6-well plate at a density of 2 x 10^5 cells/well.

  • Treat cells with this compound or vehicle for 24 hours.

  • Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.[6][7][8]

Western Blot Analysis
  • Treat MV4-11 cells with this compound or vehicle for the desired time points (e.g., 2, 6, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][9]

Troubleshooting

IssuePossible CauseSolution
Low cell viability in control group Cell contamination, improper handlingCheck cell culture for contamination. Use fresh media and sterile techniques.
High background in Western blot Insufficient blocking, antibody concentration too highIncrease blocking time or use a different blocking agent. Optimize primary and secondary antibody concentrations.
Inconsistent flow cytometry results Cell clumps, improper gatingGently pipette to break up cell clumps. Set appropriate gates based on unstained and single-stain controls.

Ordering Information

For inquiries about this compound, please contact our sales department.

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided in this document is for guidance only and should not be considered a substitute for established laboratory procedures.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing DDO-2093, a potent inhibitor of the MLL1-WDR5 protein-protein interaction, in cell culture experiments. The provided information is intended to guide researchers in determining optimal experimental conditions and assessing the biological effects of this compound.

Introduction

This compound is a small molecule inhibitor that targets the interaction between the Mixed Lineage Leukemia 1 (MLL1) protein and the WD Repeat-Containing Protein 5 (WDR5). This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which plays a critical role in regulating gene expression. Specifically, the MLL1 complex catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.

In various cancers, particularly in acute myeloid leukemia (AML) with MLL rearrangements, the MLL1-WDR5 interaction is essential for maintaining the expression of oncogenes such as HOXA9 and MEIS1.[1][2][3][4] By disrupting the MLL1-WDR5 interaction, this compound effectively inhibits the catalytic activity of the MLL complex, leading to the downregulation of these key oncogenic drivers. This inhibition ultimately results in anti-proliferative effects, induction of apoptosis, and cellular differentiation in susceptible cancer cell lines.

This compound has a reported IC50 of 8.6 nM and a Kd of 11.6 nM for the MLL1-WDR5 interaction, demonstrating its high potency. Its chemical formula is C₂₉H₃₇ClFN₉O₃ and it has a molecular weight of 614.11 g/mol .

Data Presentation

The following table summarizes the in vitro efficacy of various MLL1-WDR5 inhibitors, including compounds with similar mechanisms of action to this compound, across different cancer cell lines. This data can be used as a reference for determining the appropriate concentration range for this compound in your specific cell model.

Compound NameCell LineCancer TypeIC50 (nM)Reference
M-89MV-4-11Acute Myeloid Leukemia25
M-89MOLM-13Acute Myeloid Leukemia54
M-525MV-4-11Acute Myeloid Leukemia3
MI-538MV-4-11Acute Myeloid Leukemia21
MM-102-MLL1/WDR5 Interaction2.4[5]
WDR5-0103-MLL1/WDR5 Interaction (Kd)450[5]
LC-337MOLM-13Acute Myeloid Leukemia33[6]
OICR-9429-MLL1/WDR5 Interaction64[6]
DDO-2117-MLL1/WDR5 Interaction7.6[7]

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines: MOLM-13 (Acute Myeloid Leukemia), MV4-11 (Acute Myeloid Leukemia), or other relevant cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Maintain cell density between 0.4 x 10⁶ and 2.0 x 10⁶ cells/mL for suspension cultures like MOLM-13. Split cultures every 2-3 days.

2. Preparation of this compound Stock Solution

  • Solvent: Dissolve this compound powder in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks). Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of the stock solution in complete cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

3. Anti-proliferative Activity Assay (MTT or CellTiter-Glo®)

This protocol determines the effect of this compound on cell viability and proliferation.

  • Materials:

    • 96-well clear or opaque-walled microplates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete growth medium.

    • Prepare a serial dilution of this compound in complete growth medium.

    • Add 10 µL of the diluted this compound to the respective wells to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Include vehicle control (DMSO) and no-treatment control wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • For MTT assay:

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

      • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[8][9][10][11][12]

  • Materials:

    • 6-well plates

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/mL.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

5. Gene Expression Analysis of MLL1 Target Genes (RT-qPCR)

This protocol measures the effect of this compound on the expression of MLL1 target genes like HOXA9 and MEIS1.

  • Materials:

    • 6-well plates

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

    • Real-time PCR system

  • Procedure:

    • Treat cells with this compound at the desired concentration and time point (e.g., 24-72 hours).

    • Harvest cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform real-time quantitative PCR (RT-qPCR) using primers for HOXA9, MEIS1, and the housekeeping gene.

    • Analyze the relative gene expression using the ΔΔCt method. A decrease in the expression of HOXA9 and MEIS1 following this compound treatment would indicate on-target activity.

Mandatory Visualizations

MLL1_WDR5_Inhibition_Pathway cluster_nucleus Nucleus MLL1 MLL1 MLL1_Complex Active MLL1 Complex MLL1->MLL1_Complex WDR5 WDR5 WDR5->MLL1_Complex H3K4me3 H3K4me3 MLL1_Complex->H3K4me3 H3K4 Methylation Inactive_Complex Inactive MLL1 Complex Histone_H3 Histone H3 Histone_H3->H3K4me3 Transcription Gene Transcription H3K4me3->Transcription Oncogenes Oncogenes (e.g., HOXA9, MEIS1) Proliferation Cell Proliferation, Survival Oncogenes->Proliferation Transcription->Oncogenes Apoptosis Apoptosis DDO2093 This compound DDO2093->MLL1_Complex Inhibition Inactive_Complex->Apoptosis Induction

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., MOLM-13) DDO2093_Prep 2. Prepare this compound Stock and Working Solutions Cell_Culture->DDO2093_Prep Cell_Seeding 3. Seed Cells in Multi-well Plates DDO2093_Prep->Cell_Seeding Treatment 4. Treat Cells with Varying this compound Concentrations Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Proliferation_Assay 6a. Proliferation Assay (MTT / CellTiter-Glo) Incubation->Proliferation_Assay Apoptosis_Assay 6b. Apoptosis Assay (Annexin V / PI) Incubation->Apoptosis_Assay Gene_Expression 6c. Gene Expression (RT-qPCR) Incubation->Gene_Expression IC50 Determine IC50 Proliferation_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Gene_Downreg Measure Gene Downregulation Gene_Expression->Gene_Downreg

Caption: General experimental workflow for this compound.

References

DDO-2093 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 is a potent and selective small molecule inhibitor of the MLL1-WDR5 protein-protein interaction (IC₅₀ = 8.6 nM; Kd = 11.6 nM). This interaction is critical for the assembly and catalytic activity of the MLL1 (Mixed-Lineage Leukemia 1) complex, a histone H3 lysine 4 (H3K4) methyltransferase. By disrupting this interaction, this compound effectively inhibits the enzymatic activity of the MLL1 complex, making it a valuable tool for studying the biological roles of MLL1 and a potential therapeutic agent in cancers with MLL1 dysregulation.

These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and cell culture media, along with protocols for its preparation and use in in vitro cell-based assays.

Data Presentation

Solubility Data
Solvent/MediumKnown SolubilityRecommended Starting Concentration for StockStorage of Stock Solution
DMSO Data not available10 mM - 50 mM2 weeks at 4°C, 6 months at -80°C[1]
Cell Culture Media Expected to be very lowNot recommended for primary stockNot applicable
General Guidelines for Working with this compound in Cell Culture

Due to its hydrophobic nature, this compound will likely exhibit poor solubility in aqueous solutions like cell culture media. To mitigate precipitation and ensure accurate dosing in cell-based assays, the following general principles should be applied:

  • Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of solvent added to the cell culture.

  • Use a stepwise dilution method. Avoid adding the highly concentrated DMSO stock directly to the full volume of aqueous media.

  • Maintain a low final DMSO concentration. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 1%, but this should be determined empirically.

  • Always include a vehicle control. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 614.11 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.14 mg of this compound.

  • Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).

Protocol for Preparing Working Solutions of this compound for Cell-Based Assays

This protocol provides a general method for diluting the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound in DMSO (from Protocol 3.1)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions (Optional but Recommended): It is good practice to perform one or more intermediate dilution steps in 100% DMSO or a small volume of cell culture medium to achieve the desired final concentrations. This helps to prevent precipitation of the compound when transferring from a high concentration in DMSO to a predominantly aqueous environment.

  • Final Dilution: Add the required volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the final desired treatment concentration. Ensure that the final DMSO concentration is below the cytotoxic level for your cell line (typically ≤ 0.5%).

    • Example for a 10 µM final concentration with 0.1% DMSO: Add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube.

  • Cell Treatment: Immediately add the prepared working solution to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium and treat a parallel set of cells.

Visualization

Signaling Pathway of this compound Action

DDO2093_Pathway This compound Signaling Pathway cluster_MLL_Complex MLL1 Core Complex cluster_Nucleus Nucleus MLL1 MLL1 WDR5 WDR5 HistoneH3 Histone H3 MLL1->HistoneH3 Catalyzes RbBP5 RbBP5 WDR5->HistoneH3 Catalyzes ASH2L ASH2L RbBP5->HistoneH3 Catalyzes ASH2L->HistoneH3 Catalyzes DDO2093 This compound DDO2093->WDR5 Inhibits Interaction H3K4me H3K4 Methylation GeneExpression Target Gene Expression H3K4me->GeneExpression Promotes

Caption: this compound inhibits the MLL1-WDR5 interaction, disrupting H3K4 methylation.

Experimental Workflow for this compound Solution Preparation

DDO2093_Workflow Workflow for Preparing this compound Working Solutions cluster_StockPrep Stock Solution Preparation cluster_WorkingPrep Working Solution Preparation cluster_Controls Controls weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store 3. Aliquot and Store (-80°C) dissolve->store thaw 4. Thaw Stock Solution store->thaw For each experiment dilute 5. Serially Dilute in Culture Medium thaw->dilute treat 6. Add to Cells (Final DMSO < 0.5%) dilute->treat vehicle Prepare Vehicle Control (Medium + DMSO)

Caption: Workflow for preparing this compound solutions for cell-based assays.

References

Application Notes and Protocols for DDO-2093 Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of DDO-2093 in mouse models, particularly for studies involving cancer xenografts. This compound is a potent inhibitor of the MLL1-WDR5 protein-protein interaction, a critical epigenetic regulatory complex implicated in various malignancies.

Introduction

This compound is a small molecule inhibitor that targets the interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1] This interaction is essential for the histone H3K4 methyltransferase activity of the MLL1 complex, which plays a crucial role in regulating gene transcription. Dysregulation of this pathway is a known driver in several cancers, including acute myeloid leukemia (AML). By disrupting the MLL1-WDR5 interaction, this compound effectively suppresses the expression of oncogenes, leading to antitumor activity. In vivo studies have demonstrated that this compound can significantly suppress tumor growth in xenograft mouse models, such as the MV4-11 human AML model, with a favorable safety profile.[1]

Data Presentation

In Vivo Efficacy of this compound in MV4-11 Xenograft Model
Treatment GroupDosageAdministration RouteFrequencyTumor Growth Inhibition (TGI)Reference
This compound50 mg/kgIntraperitoneal (IP)Once dailySignificant suppression of tumor growthChen et al., 2021
Vehicle Control-Intraperitoneal (IP)Once daily-Chen et al., 2021

Note: Specific quantitative TGI data from the primary study is not publicly available. The reference indicates significant tumor growth suppression.

Pharmacokinetic Profile of Similar MLL1-WDR5 Inhibitors in Mice
CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
OICR-9429Intravenous1017400.081040-
OICR-9429Oral503202237046

This data is for a similar WDR5-MLL1 inhibitor, OICR-9429, and is provided for context as specific pharmacokinetic data for this compound is not available in the public domain.

Experimental Protocols

Preparation of this compound Formulation for Intraperitoneal Injection

Materials:

  • This compound powder

  • Vehicle solution: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Calculate the required amount of this compound based on the number of mice and the desired dosage (e.g., 50 mg/kg).

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Prepare the vehicle solution by sequentially mixing 5% Dimethyl Sulfoxide (DMSO), 40% Polyethylene glycol 300 (PEG300), 5% Tween 80, and 50% sterile saline.

  • Add the appropriate volume of the vehicle solution to the this compound powder to achieve the desired final concentration.

  • Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear.

  • Draw the solution into sterile syringes for injection. Prepare one syringe per mouse to maintain sterility.

Intraperitoneal Injection Protocol in Mice

Materials:

  • Mouse restraint device (optional)

  • 70% ethanol wipes

  • Prepared this compound formulation in sterile syringes with 27-30 gauge needles

  • Sharps container

Procedure:

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.

    • Position the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of puncture.

  • Injection Site Identification:

    • Locate the injection site in the lower right quadrant of the mouse's abdomen. This area is chosen to avoid injuring the cecum, bladder, and other vital organs.

  • Injection:

    • Clean the injection site with a 70% ethanol wipe and allow it to dry.

    • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

    • If the aspiration is clear, slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site, signs of pain, or distress.

    • Continue to monitor the mice regularly according to the experimental plan.

Mandatory Visualization

MLL1_WDR5_Inhibition This compound Mechanism of Action cluster_nucleus Cell Nucleus cluster_complex MLL1 Core Complex cluster_histone Chromatin cluster_transcription Gene Transcription MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L RbBP5->ASH2L DPY30 DPY30 ASH2L->DPY30 H3K4 Histone H3 H3K4me3 H3K4me3 H3K4->H3K4me3 Methylation Oncogenes Oncogene Expression (e.g., HOXA9, MEIS1) H3K4me3->Oncogenes Promotes Tumor_Growth Tumor Growth Oncogenes->Tumor_Growth MLL1_Complex Active MLL1 Complex MLL1_Complex->H3K4 DDO2093 This compound DDO2093->WDR5 Inhibits Interaction

Caption: this compound inhibits the MLL1-WDR5 interaction, disrupting histone methylation and oncogene expression.

References

Application Note: Western Blotting for Cellular Response to DDO-2093 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 is a potent and selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3] This interaction is critical for the histone methyltransferase activity of the MLL1 complex, which catalyzes the methylation of histone H3 at lysine 4 (H3K4). H3K4 methylation is a key epigenetic mark associated with transcriptional activation. Dysregulation of the MLL1 complex is implicated in various cancers, particularly acute leukemias. By disrupting the MLL1-WDR5 interaction, this compound effectively inhibits the catalytic activity of the MLL complex, leading to reduced H3K4 methylation and the downregulation of target genes such as HOXA9 and MEIS1.[1][4][5] This application note provides a detailed protocol for performing Western blot analysis on cells treated with this compound to monitor its effects on the MLL1-WDR5 signaling pathway.

Experimental Protocols

This section outlines the complete workflow for Western blot analysis of this compound treated cells, from cell lysis to data analysis.

Cell Culture and this compound Treatment
  • Seed cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight.

  • Treat the cells with the desired concentrations of this compound. A vehicle-treated control (e.g., DMSO) should be included in parallel.

  • Incubate the cells for the desired treatment duration.

Cell Lysis
  • After treatment, place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[6][7]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[6] Use approximately 100 µl of lysis buffer for a well in a 6-well plate or 500 µl for a 10 cm dish.[4]

  • For adherent cells, use a cell scraper to gently collect the cell lysate.[6][8] For suspension cells, pellet the cells by centrifugation before adding lysis buffer.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[5][6]

  • Centrifuge the lysate at approximately 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[6][8]

  • Carefully transfer the supernatant containing the soluble proteins to a new, pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Sample Preparation for SDS-PAGE
  • To a known amount of protein lysate (typically 20-30 µg), add an equal volume of 2x Laemmli sample buffer.[5][6]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][8]

  • Briefly centrifuge the samples to collect the condensate.

SDS-PAGE (Polyacrylamide Gel Electrophoresis)
  • Load equal amounts of protein for each sample into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein(s).

  • Include a pre-stained protein ladder to monitor the migration of proteins.

  • Run the gel in 1x running buffer according to the manufacturer's instructions, typically at 100-150 V for 1-1.5 hours.[6]

Protein Transfer (Blotting)
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[9]

  • For a wet transfer, assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer tank filled with ice-cold transfer buffer.

  • Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage in a cold room.[6]

Immunoblotting and Detection
  • After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4][8]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[4][8]

  • The following day, wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Recommended Primary Antibodies for this compound Pathway Analysis

Target ProteinFunctionExpected Change with this compoundRecommended Dilution
MLL1Histone MethyltransferaseNo change in total protein1:1000
WDR5MLL1 Complex ComponentNo change in total protein1:1000
Histone H3Core Histone ProteinNo change in total protein1:2000
H3K4me1Mono-methylated H3K4Decrease1:1000
H3K4me2Di-methylated H3K4Decrease1:1000
H3K4me3Tri-methylated H3K4Decrease1:1000
HOXA9MLL1 Target GeneDecrease1:500 - 1:1000
MEIS1MLL1 Target GeneDecrease1:500 - 1:1000
p16INK4aCell Cycle RegulatorDecrease1:1000
GAPDH/β-ActinLoading ControlNo change1:5000 - 1:10000

Note: Optimal antibody dilutions should be empirically determined by the end-user.

Mandatory Visualization

Signaling Pathway Diagram

DDO2093_Pathway cluster_nucleus Nucleus MLL1 MLL1 MLL_Complex Active MLL1 Complex MLL1->MLL_Complex WDR5 WDR5 WDR5->MLL_Complex H3K4me H3K4 Methylation MLL_Complex->H3K4me HMT Activity HistoneH3 Histone H3 HistoneH3->H3K4me Transcription Gene Transcription H3K4me->Transcription TargetGenes Target Genes (e.g., HOXA9, MEIS1) DDO2093 This compound DDO2093->MLL_Complex Inhibition

Caption: this compound inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation.

Experimental Workflow Diagram

WesternBlot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant prep Sample Preparation quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (Blotting) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analysis Data Analysis detect->analysis

References

Application Notes and Protocols for Studying Gene Expression of HOXA9 and Meis1 using DDO-2093

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3][4][5] This interaction is crucial for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a critical role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. In various forms of acute myeloid leukemia (AML), particularly those with MLL rearrangements, the MLL1 fusion proteins aberrantly drive the expression of oncogenes, including the homeobox genes HOXA9 and Meis1.[6][7][8] this compound, by disrupting the MLL1-WDR5 interaction, leads to the downregulation of HOXA9 and Meis1 expression, presenting a promising therapeutic strategy for these leukemias.[1][2][4][5]

These application notes provide a comprehensive guide for utilizing this compound to study the gene expression of HOXA9 and Meis1 in a research setting. The document includes the mechanism of action, detailed experimental protocols for cell treatment and gene expression analysis, and data presentation guidelines.

Mechanism of Action

The MLL1 complex is a key epigenetic regulator that methylates histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. WDR5 is a core component of this complex, acting as a scaffold that is essential for the integrity and enzymatic activity of MLL1.[6] In MLL-rearranged leukemias, the MLL fusion protein constitutively activates the expression of downstream target genes, including HOXA9 and Meis1, which are critical for leukemogenesis.[6][7][8]

This compound specifically targets the "WIN site" on WDR5, preventing its interaction with MLL1. This disruption of the MLL1-WDR5 PPI leads to the disassembly of the MLL1 complex and a subsequent reduction in H3K4 methylation at the promoter regions of HOXA9 and Meis1. Consequently, the transcription of these oncogenes is suppressed.

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Action of this compound MLL1_WDR5 MLL1-WDR5 Complex H3K4me H3K4 Methylation MLL1_WDR5->H3K4me promotes Gene_Expression Normal HOXA9/Meis1 Expression H3K4me->Gene_Expression activates Differentiation Hematopoietic Differentiation Gene_Expression->Differentiation regulates MLL_Fusion MLL-Fusion Protein Aberrant_Complex Aberrant MLL Complex MLL_Fusion->Aberrant_Complex Inhibited_Complex Disrupted MLL Complex WDR5 WDR5 WDR5->Aberrant_Complex Increased_H3K4me Increased H3K4 Methylation Aberrant_Complex->Increased_H3K4me promotes Oncogene_Expression Upregulated HOXA9/Meis1 Expression Increased_H3K4me->Oncogene_Expression activates Leukemogenesis Leukemogenesis Oncogene_Expression->Leukemogenesis drives DDO_2093 This compound DDO_2093->WDR5 inhibits interaction with MLL-Fusion Reduced_H3K4me Reduced H3K4 Methylation Inhibited_Complex->Reduced_H3K4me leads to Reduced_Expression Downregulated HOXA9/Meis1 Expression Reduced_H3K4me->Reduced_Expression results in Therapeutic_Effect Anti-Leukemic Effect Reduced_Expression->Therapeutic_Effect induces

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Data Presentation

All quantitative data on the effect of this compound on HOXA9 and Meis1 gene expression should be summarized in a clear and structured table. This allows for easy comparison of results across different experimental conditions.

Table 1: Effect of this compound on HOXA9 and Meis1 Gene Expression

Cell LineTreatmentConcentration (µM)Duration (days)HOXA9 mRNA Level (Fold Change vs. Vehicle)Meis1 mRNA Level (Fold Change vs. Vehicle)
MV4-11Vehicle (DMSO)-71.001.00
MV4-11This compound57Data to be filled by the userData to be filled by the user
MOLM-13Vehicle (DMSO)-71.001.00
MOLM-13This compound57Data to be filled by the userData to be filled by the user

Note: The above table is a template. Researchers should populate it with their own experimental data. The initial data point of 5 µM for 7 days is based on vendor information.[1][2][4][5] A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.

Experimental Protocols

The following are representative protocols for studying the effect of this compound on HOXA9 and Meis1 gene expression in leukemia cell lines.

Experimental Workflow

start Start cell_culture Cell Culture (e.g., MV4-11, MOLM-13) start->cell_culture treatment Treatment with this compound (or Vehicle Control) cell_culture->treatment harvest Cell Harvesting treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction rt_qpcr RT-qPCR for HOXA9 and Meis1 rna_extraction->rt_qpcr data_analysis Data Analysis rt_qpcr->data_analysis western_blot Western Blot for HOXA9 and Meis1 protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying this compound's effect on gene expression.

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (6-well or 12-well)

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture leukemia cells in complete medium in a humidified incubator at 37°C with 5% CO2.

  • Maintain cells in the exponential growth phase.

  • Seed the cells in cell culture plates at a density of 2 x 10^5 cells/mL.

  • Prepare working solutions of this compound in complete medium. A starting concentration of 5 µM is recommended based on available data.[1][2][4][5] A dose-response curve (e.g., 0.1, 0.5, 1, 5, 10 µM) is advised to determine the optimal concentration.

  • Treat the cells with the desired concentrations of this compound.

  • For the vehicle control, add an equivalent volume of DMSO to the cells.

  • Incubate the cells for the desired duration. A 7-day incubation period has been suggested.[1][2][4][5] A time-course experiment (e.g., 24, 48, 72 hours, and 7 days) is recommended.

  • After the incubation period, harvest the cells for RNA and protein extraction.

Protocol 2: RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • Nuclease-free water

  • Reverse transcription kit

  • qPCR master mix

  • Primers for HOXA9, Meis1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the harvested cells using TRIzol reagent or the lysis buffer from an RNA extraction kit.

    • Follow the manufacturer's protocol for RNA extraction. This typically involves phase separation with chloroform, RNA precipitation with isopropanol, and washing with 75% ethanol.

    • Resuspend the RNA pellet in nuclease-free water.

    • Determine the RNA concentration and purity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for the target genes (HOXA9, Meis1) and the housekeeping gene.

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 3: Western Blotting for HOXA9 and Meis1 Protein Expression

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against HOXA9 and Meis1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the harvested cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HOXA9, Meis1, and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a valuable tool for investigating the role of the MLL1-WDR5 interaction in regulating HOXA9 and Meis1 gene expression. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this inhibitor in their studies. It is recommended to optimize the experimental conditions, such as drug concentration and treatment duration, for each specific cell line and experimental setup. The provided templates for data presentation and visualization will aid in the clear and concise communication of research findings.

References

application of DDO-2093 in studying myeloid differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) and its derivatives, such as CDDO-methyl ester (CDDO-Me) and CDDO-imidazolide (CDDO-Im), are potent inducers of differentiation in myeloid leukemia cells. These compounds offer a valuable tool for studying the molecular mechanisms underlying myeloid differentiation and for the development of differentiation-based therapies for hematological malignancies like Acute Myeloid Leukemia (AML). This document provides detailed application notes and protocols for utilizing CDDO to induce and analyze myeloid differentiation in vitro.

CDDO's effects are dose-dependent; at higher concentrations (0.01 to 2 μM), it induces apoptosis in AML cells, while sub-apoptotic doses promote granulocytic and monocytic differentiation[1]. This dual activity makes it a versatile compound for studying cell fate decisions in myeloid progenitor cells.

Key Applications

  • Induction of Granulocytic Differentiation: At sub-apoptotic concentrations, CDDO induces granulocytic differentiation in myeloid leukemia cell lines such as HL-60[1]. This process is characterized by morphological changes, increased phagocytic activity, and the upregulation of granulocytic markers.

  • Induction of Monocytic Differentiation: The imidazolide derivative of CDDO (CDDO-Im) is particularly effective in inducing monocytic differentiation in HL-60 cells, leading to the expression of monocytic markers like CD14[2].

  • Investigation of Signaling Pathways: CDDO and its analogs serve as chemical probes to dissect the signaling pathways governing myeloid differentiation. Key pathways modulated by these compounds include the CEBPA, ERK, and Smad signaling cascades[1][2].

  • Synergistic Studies: CDDO-Im has been shown to synergize with other differentiation-inducing agents, such as 1α,25-dihydroxyvitamin D3 (D3), in promoting monocytic differentiation, offering avenues for combination therapy research[2].

Quantitative Data Summary

The following tables summarize the quantitative effects of CDDO and its derivatives on myeloid differentiation based on published studies.

Table 1: Effect of CDDO on Granulocytic Differentiation of HL-60 Cells

ParameterTreatmentConcentrationDurationResultReference
Morphology CDDO1 µM4-5 daysIncreased cytoplasm-to-nucleus ratio, nuclear segmentation[1]
Phagocytic Activity (FITC-E. coli) CDDO0.1 - 1 µM2 daysDose-dependent increase in phagocytosis[1]
p42 CEBPA Protein Expression CDDONot specifiedNot specifiedIncreased de novo synthesis[1]

Table 2: Effect of CDDO-Im on Monocytic Differentiation of HL-60 Cells

ParameterTreatmentConcentrationResultReference
CD14 Expression CDDO-ImNot specifiedInduction of CD14 expression[2]
Nonspecific Esterase Activity CDDO-ImNot specifiedInduction of nonspecific esterase activity[2]
ERK Phosphorylation CDDO-ImNot specifiedActivation of ERK signaling pathway[2]
Smad Phosphorylation CDDO-ImNot specifiedEnhanced phosphorylation of Smad1/5 and Smad3[2]

Signaling Pathways

CDDO and its derivatives influence key signaling pathways to drive myeloid differentiation.

Granulocytic Differentiation via CEBPA Upregulation

CDDO promotes granulocytic differentiation by increasing the translational synthesis of the p42 isoform of CCAAT/enhancer-binding protein alpha (CEBPA), a critical transcription factor for granulopoiesis. This leads to an increased ratio of the transcriptionally active p42 isoform to the inactive p30 isoform, subsequently activating CEBPA target genes[1].

G CDDO CDDO eIF2a Dephosphorylation of eIF2α CDDO->eIF2a eIF4E Phosphorylation of eIF4E CDDO->eIF4E CEBPA_uORF CEBPA uORF integrity p42_CEBPA Increased p42 CEBPA synthesis eIF2a->p42_CEBPA eIF4E->p42_CEBPA CEBPA_uORF->p42_CEBPA p42_p30_ratio Increased p42/p30 CEBPA ratio p42_CEBPA->p42_p30_ratio CEBPA_targets Transcriptional activation of CEBPA-regulated genes (e.g., GCSFR) p42_p30_ratio->CEBPA_targets Granulocytic_Diff Granulocytic Differentiation CEBPA_targets->Granulocytic_Diff

Caption: CDDO-induced granulocytic differentiation pathway.

Monocytic Differentiation via ERK and Smad Pathways

CDDO-Im induces monocytic differentiation through the activation of both the ERK and TGF-β/Smad signaling pathways. Activation of ERK upregulates the transcription factor C/EBPβ, which is crucial for monocytic differentiation. Concurrently, CDDO-Im enhances the phosphorylation of Smad1/5 and Smad3, key mediators of the TGF-β signaling pathway[2].

G cluster_ERK ERK Pathway cluster_Smad Smad Pathway CDDO_Im_ERK CDDO-Im ERK_activation ERK Activation CDDO_Im_ERK->ERK_activation CEBPB_upregulation C/EBPβ Upregulation ERK_activation->CEBPB_upregulation Monocytic_Diff Monocytic Differentiation CEBPB_upregulation->Monocytic_Diff CDDO_Im_Smad CDDO-Im Smad_activation Phosphorylation of Smad1/5 & Smad3 CDDO_Im_Smad->Smad_activation Smad4_expression Induction of Smad4 expression CDDO_Im_Smad->Smad4_expression Smad_activation->Monocytic_Diff Smad4_expression->Monocytic_Diff

Caption: CDDO-Im-induced monocytic differentiation pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess myeloid differentiation induced by CDDO.

Experimental Workflow

G start Start: Culture Myeloid Leukemia Cells (e.g., HL-60) treat Treat cells with CDDO/CDDO-Im (sub-apoptotic concentrations) start->treat harvest Harvest cells at different time points treat->harvest analysis Perform downstream analyses harvest->analysis morphology Morphological Analysis (Wright-Giemsa Stain) analysis->morphology functional Functional Assays (NBT Assay, Phagocytosis) analysis->functional phenotypic Phenotypic Analysis (Flow Cytometry for CD11b, CD14) analysis->phenotypic molecular Molecular Analysis (Western Blot for CEBPA, p-ERK, p-Smad) analysis->molecular

Caption: General workflow for studying CDDO-induced myeloid differentiation.

Protocol 1: Cell Culture and CDDO Treatment
  • Cell Line: Human promyelocytic leukemia HL-60 cells are a commonly used model[1].

  • Culture Medium: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • CDDO Preparation: Prepare a stock solution of CDDO or its derivatives in dimethyl sulfoxide (DMSO). For a 10 mM stock of CDDO-Me, reconstitute 5 mg of powder in 0.99 mL of DMSO. Store the stock solution at -20°C.

  • Treatment: Seed HL-60 cells at a density of 2 x 10^5 cells/mL. Add the desired concentration of CDDO (e.g., 0.1 - 1 µM) or vehicle control (DMSO) to the cell culture. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, 96 hours) before harvesting for analysis.

Protocol 2: Morphological Analysis (Wright-Giemsa Staining)
  • Cell Preparation: Harvest cells by centrifugation and resuspend in a small volume of PBS.

  • Smear Preparation: Prepare cytospins or thin smears of the cell suspension on glass slides and air dry quickly[1].

  • Fixation: Fix the smears with methanol for 1 minute[3].

  • Staining:

    • Flood the slide with Wright-Giemsa stain solution for 1-3 minutes[4].

    • Add an equal volume of phosphate buffer (pH 6.5) and let it stand for twice the staining time[4].

  • Rinsing: Rinse the slide with distilled water until the edges of the smear appear pinkish-red[4].

  • Drying and Mounting: Air dry the slide and mount with a coverslip.

  • Analysis: Examine the slides under a light microscope to observe changes in cell morphology, such as nuclear segmentation and an increased cytoplasm-to-nucleus ratio, which are indicative of granulocytic differentiation[1].

Protocol 3: Functional Analysis (Nitroblue Tetrazolium - NBT Reduction Assay)

This assay measures the production of superoxide anions, a hallmark of mature phagocytes.

  • Cell Preparation: Harvest and wash 5 x 10^5 cells with PBS[1].

  • NBT Reaction:

    • Resuspend the cells in a solution containing PBS, 1 mg/mL NBT, and 0.33 µM phorbol 12-myristate 13-acetate (PMA) to stimulate the respiratory burst[1].

    • Incubate for 20-30 minutes at 37°C[1][5].

    • Terminate the reaction by placing the tubes on ice[1].

  • Analysis:

    • Prepare cytospins of the cells.

    • Counterstain with 0.5% safranin[1].

    • Count the percentage of cells containing blue-black formazan deposits under a light microscope.

Protocol 4: Phenotypic Analysis (Flow Cytometry)

This method is used to quantify the expression of cell surface markers associated with myeloid differentiation, such as CD11b (granulocytic/monocytic) and CD14 (monocytic).

  • Cell Preparation: Harvest approximately 1 x 10^6 cells per sample and wash with ice-cold PBS containing 1% FBS (FACS buffer).

  • Antibody Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add fluorochrome-conjugated antibodies against CD11b and CD14 at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of CD11b and/or CD14 positive cells using appropriate software.

Protocol 5: Molecular Analysis (Western Blotting)

This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CEBPA, phospho-ERK, total ERK, phospho-Smad, or total Smad overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Conclusion

CDDO and its derivatives are powerful tools for investigating the complex processes of myeloid differentiation. The protocols and data presented here provide a framework for researchers to utilize these compounds to induce and characterize granulocytic and monocytic differentiation in vitro, and to dissect the underlying molecular pathways. These studies can contribute to a better understanding of normal and malignant hematopoiesis and may aid in the development of novel therapeutic strategies for myeloid leukemias.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DDO-2093 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting precipitation issues encountered with DDO-2093 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent inhibitor of the MLL1-WDR5 protein-protein interaction, with an IC50 of 8.6 nM and a Kd of 11.6 nM.[1][2][3] It has demonstrated antitumor activity and selectively inhibits the catalytic activity of the MLL complex.[2][3]

Q2: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why is this happening?

A2: This is a common issue known as "crashing out" that often occurs with hydrophobic compounds.[4] this compound is likely poorly soluble in the aqueous environment of your media. When the concentrated DMSO stock is diluted, the this compound is no longer soluble and precipitates out of solution.[4]

Q3: Can temperature affect the solubility of this compound in my media?

A3: Yes, temperature can significantly impact compound solubility. Adding your this compound stock solution to cold media can decrease its solubility.[4] Conversely, temperature fluctuations, such as repeatedly removing your culture vessels from a 37°C incubator, can also affect solubility.[5]

Q4: My this compound solution looked fine initially, but I noticed a precipitate after incubating it for a few hours. What could be the cause?

A4: Delayed precipitation can be caused by several factors. Changes in the media's pH due to the CO2 environment in the incubator can affect the solubility of pH-sensitive compounds.[5] Additionally, the compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[5][6] Evaporation of media during long-term cultures can also concentrate the compound, potentially exceeding its solubility limit.[4]

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: Generally, DMSO concentrations should be kept as low as possible, typically at or below 0.5%, as higher concentrations can be toxic to cells.[7] It is crucial to include a vehicle control in your experiments, which consists of media with the same final concentration of DMSO as your experimental samples.[7]

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow these steps to identify and resolve the issue.

Issue 1: Immediate Precipitation Upon Addition to Media

  • Potential Cause: The final concentration of this compound exceeds its aqueous solubility limit.[4]

  • Solution:

    • Decrease the final working concentration: Determine the maximum soluble concentration of this compound in your specific media by performing a solubility test.

    • Perform serial dilutions: Instead of adding the high-concentration DMSO stock directly to your media, create an intermediate dilution in DMSO or your media.[4][7]

    • Optimize the addition process: Add the this compound stock solution dropwise to pre-warmed (37°C) media while gently vortexing.[4]

  • Potential Cause: The media is too cold, reducing the solubility of this compound.[4]

  • Solution: Always use pre-warmed (37°C) cell culture media for your experiments.[4][5]

Issue 2: Precipitation Over Time in the Incubator

  • Potential Cause: Changes in media pH due to the CO2 environment.[5]

  • Solution: Ensure your media is properly buffered for the CO2 concentration in your incubator.

  • Potential Cause: Interaction with media components.[5][6]

  • Solution: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment.

  • Potential Cause: Evaporation of media leading to increased compound concentration.[4]

  • Solution: Use humidified incubators and consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes for long-term experiments.[4]

Issue 3: Precipitate Observed After Thawing a Frozen Stock Solution

  • Potential Cause: The compound has poor solubility at lower temperatures and has precipitated during the freeze-thaw cycle.[5]

  • Solution:

    • Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[5]

    • If the precipitate persists, prepare fresh stock solutions.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[5]

Quantitative Data Summary

PropertyValueSource
Product Name This compound dihydrochloride[8][9]
Synonyms This compound[2]
CAS Number 2250024-74-7[2]
Molecular Formula C29H37ClFN9O3 (free base) / C29H39Cl3FN9O3 (dihydrochloride)[2][8]
Molecular Weight 614.11 g/mol (free base) / 687.04 g/mol (dihydrochloride)[2][8]
Storage (Powder) -20°C for 2 years[2]
Storage (in DMSO) 4°C for 2 weeks, -80°C for 6 months[2]
Water Solubility No data available[8]

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your complete cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • 37°C water bath or incubator

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming at 37°C can be used.[7]

  • Prepare Serial Dilutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes or a 96-well plate, prepare a 2-fold serial dilution of your this compound DMSO stock in the pre-warmed media.

    • Include a DMSO-only vehicle control.

  • Incubate and Observe:

    • Incubate the dilutions at 37°C in a CO2 incubator.

    • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[5]

    • For a more detailed inspection, place a small aliquot of the solution on a microscope slide and check for micro-precipitates.[5]

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Diagrams

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_timing When did it precipitate? start->check_timing immediate Immediately upon adding to media check_timing->immediate Immediately delayed After incubation check_timing->delayed Over Time check_concentration Is concentration too high? immediate->check_concentration check_temp Is media cold? check_concentration->check_temp No sol_decrease_conc Decrease final concentration. Perform solubility test. check_concentration->sol_decrease_conc Yes sol_warm_media Use pre-warmed (37°C) media. check_temp->sol_warm_media Yes sol_serial_dilution Use serial dilution method. sol_decrease_conc->sol_serial_dilution check_ph pH shift in media? delayed->check_ph check_interaction Interaction with media components? check_ph->check_interaction No sol_buffer Ensure media is properly buffered. check_ph->sol_buffer Yes check_evaporation Media evaporation? check_interaction->check_evaporation No sol_stability_test Test compound stability in media. check_interaction->sol_stability_test Yes sol_humidify Use humidified incubator and sealed plates. check_evaporation->sol_humidify Yes

Caption: A workflow for troubleshooting this compound precipitation.

Preparation_Workflow Recommended this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). stock2 Vortex/sonicate to ensure full dissolution. stock1->stock2 stock3 Store in aliquots at -80°C. stock2->stock3 work1 Pre-warm complete cell culture media to 37°C. work2 Optional: Prepare an intermediate dilution of the stock in DMSO or media. work1->work2 work3 Add the this compound stock (or intermediate) dropwise to the pre-warmed media while vortexing. work2->work3 work4 Visually inspect for precipitation before use. work3->work4

Caption: A workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing DDO-2093 Incubation Time for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of DDO-2093 for inducing apoptosis.

Troubleshooting Guide

This guide addresses common issues encountered during apoptosis induction experiments with this compound.

Question 1: I am not observing any signs of apoptosis after treating my cells with this compound. What should I do?

Answer:

A lack of an apoptotic response can be due to several factors. A systematic troubleshooting approach is recommended:

  • Verify Compound Integrity: Ensure your this compound stock is correctly stored and has not degraded. Confirm the identity and purity of the compound if possible.[1]

  • Assess Cell Health: Use healthy, low-passage number cells that are free from contamination like mycoplasma.[1] Different cell lines can have varying sensitivities to apoptosis-inducing agents.[2]

  • Optimize Experimental Conditions: The concentration and treatment duration are critical for inducing apoptosis.[1][2] It is essential to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell model.[1]

  • Review Apoptosis Detection Method: Ensure your chosen assay is appropriate for the expected apoptotic pathway and is being performed at the right time to detect apoptotic events.[1] The timing of apoptosis assays is crucial, as different apoptotic events occur at different times.[2]

Question 2: My cells show high levels of necrosis instead of apoptosis. How can I fix this?

Answer:

Observing high levels of necrosis can indicate that the treatment conditions are too harsh.[3] Here are some steps to promote apoptosis over necrosis:

  • Reduce this compound Concentration: High concentrations of a drug can lead to rapid cell death that bypasses the apoptotic program.[3] Perform a dose-response experiment to find a concentration that induces apoptosis without causing excessive necrosis.

  • Shorten Incubation Time: Similar to high concentrations, prolonged exposure can also lead to secondary necrosis.[4] A time-course experiment will help identify the optimal window for observing apoptosis.

  • Gentle Cell Handling: Be gentle during cell harvesting and staining procedures to avoid mechanical damage to the cell membrane, which can lead to false-positive necrosis signals.[5]

Question 3: The results of my apoptosis assays are inconsistent. What could be the reason?

Answer:

Inconsistent results can stem from several sources:

  • Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase during treatment. Overconfluent or starved cells can undergo spontaneous apoptosis.[5]

  • Reagent Preparation and Storage: Prepare fresh reagents and store them properly. For example, some fluorescent dyes are light-sensitive.[6]

  • Pipetting Accuracy: Inaccurate pipetting can lead to variations in cell number and reagent concentrations.[6]

  • Timing of Analysis: The process of apoptosis is transient.[4] Performing the assay at slightly different times can lead to varied results, especially if the apoptotic cascade is rapid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

A1: this compound is a potent inhibitor of the MLL1-WDR5 protein-protein interaction (IC50 = 8.6 nM; Kd = 11.6 nM) with antitumor activity.[7][8] By inhibiting the MLL1 complex, this compound likely disrupts the expression of genes critical for cancer cell survival, leading to the activation of the apoptotic cascade. The precise downstream signaling pathway may be cell-type specific and requires empirical investigation.

Q2: What is a good starting concentration and incubation time for this compound?

A2: The optimal concentration and incubation time are highly dependent on the cell type and experimental conditions.[9] A good starting point is to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 24 or 48 hours).[10] Based on the results, a more focused time-course experiment can be designed.

Q3: How do I design a time-course experiment to find the optimal incubation time?

A3: To determine the optimal incubation time, treat your cells with a fixed, effective concentration of this compound (determined from your dose-response experiment) and measure apoptosis at several time points (e.g., 6, 12, 24, 48, and 72 hours).[2][10] This will allow you to identify the time at which the peak apoptotic response occurs.[2]

Q4: Which apoptosis assay should I use?

A4: The choice of assay depends on the stage of apoptosis you want to detect.

  • Early Apoptosis: Annexin V staining is a common method to detect the externalization of phosphatidylserine.[5][11]

  • Mid-Stage Apoptosis: Caspase activity assays (e.g., Caspase-3/7) measure the activity of key executioner caspases.[4]

  • Late-Stage Apoptosis: TUNEL assays detect DNA fragmentation.[12]

It is often recommended to use two different methods to confirm the results.[4]

Data Presentation

Table 1: Example of Dose-Response Data for this compound Treatment (48h)

This compound Conc. (µM)% Apoptotic Cells (Annexin V+)
0 (Vehicle)5.2 ± 0.8
0.018.1 ± 1.1
0.125.6 ± 2.3
158.3 ± 4.1
1062.5 ± 3.7

Table 2: Example of Time-Course Data for this compound Treatment (1 µM)

Incubation Time (h)% Apoptotic Cells (Annexin V+)
04.9 ± 0.6
615.2 ± 1.5
1235.8 ± 2.9
2455.1 ± 3.8
4859.7 ± 4.2
7248.3 ± 3.5 (Secondary Necrosis Observed)

Experimental Protocols

Protocol 1: Time-Course Analysis of Apoptosis Induction by this compound

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • This compound Treatment: Treat cells with a predetermined optimal concentration of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • Cell Harvesting: At each time point, harvest both adherent and floating cells.

  • Apoptosis Assay: Perform an apoptosis assay of your choice (e.g., Annexin V/PI staining followed by flow cytometry).

  • Data Analysis: Quantify the percentage of apoptotic cells at each time point.

Protocol 2: Dose-Response Analysis of this compound

  • Cell Seeding: Seed cells as described above.

  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) for a fixed incubation time (e.g., 48 hours). Include a vehicle-treated control.

  • Incubation: Incubate the cells for the chosen duration.

  • Cell Harvesting: Harvest all cells.

  • Apoptosis Assay: Perform the selected apoptosis assay.

  • Data Analysis: Determine the percentage of apoptotic cells for each concentration and calculate the EC50 value if desired.

Visualizations

DDO_2093_Apoptosis_Pathway DDO2093 This compound MLL1_WDR5 MLL1-WDR5 Interaction DDO2093->MLL1_WDR5 inhibits AntiApoptotic Anti-Apoptotic Gene Expression (e.g., Bcl-2) MLL1_WDR5->AntiApoptotic promotes ProApoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) AntiApoptotic->ProApoptotic inhibits Mitochondria Mitochondria ProApoptotic->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Optimization_Workflow Start Start: Cell Seeding DoseResponse Dose-Response Experiment (e.g., 0.01-10 µM this compound for 48h) Start->DoseResponse DetermineConc Determine Optimal Concentration (EC50) DoseResponse->DetermineConc TimeCourse Time-Course Experiment (Optimal this compound Conc. for 6-72h) DetermineConc->TimeCourse DetermineTime Determine Optimal Incubation Time TimeCourse->DetermineTime Validation Validation Experiment (Optimal Conc. and Time) DetermineTime->Validation End End: Optimized Protocol Validation->End

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Logic Start No Apoptosis Observed CheckCompound Is Compound Active? Start->CheckCompound CheckCells Are Cells Healthy? CheckCompound->CheckCells Yes Failure Consult Further CheckCompound->Failure No CheckConditions Are Conditions Optimal? CheckCells->CheckConditions Yes CheckCells->Failure No PerformDoseResponse Perform Dose-Response CheckConditions->PerformDoseResponse No CheckConditions->Failure Yes, but still no apoptosis PerformTimeCourse Perform Time-Course PerformDoseResponse->PerformTimeCourse Success Apoptosis Observed PerformTimeCourse->Success

Caption: Troubleshooting logic for apoptosis induction failure.

References

Resolving Inconsistent DDO-2093 Experimental Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent experimental results with DDO-2093, a potent inhibitor of the MLL1-WDR5 protein-protein interaction. By addressing common issues in a question-and-answer format, this guide aims to help you achieve more reliable and reproducible data.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound.

Question 1: Why am I observing a significant loss of this compound activity in my cell-based assays compared to its reported biochemical potency (IC50 = 8.6 nM; Kd = 11.6 nM)?[1]

Answer: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors. Several factors could be contributing to this observation:

  • Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.

  • Efflux Pumps: Cancer cells often overexpress efflux pumps, such as P-glycoprotein, which can actively remove this compound from the cell, reducing its effective concentration at the target site.[2]

  • Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, sequestering it away from the MLL1-WDR5 complex.[2]

  • Inhibitor Stability: this compound may be metabolized or degraded by cellular enzymes over the course of your experiment.[2] Consider replenishing the media with fresh inhibitor for long-term experiments.[2]

Question 2: My experimental results with this compound are highly variable between replicates and experiments. What are the potential causes?

Answer: Inconsistent results can stem from several sources. Here are some key areas to investigate:

  • Compound Handling and Storage:

    • Solubility: Ensure this compound is fully dissolved. Precipitation can lead to inaccurate concentrations.[3] It is recommended to visually inspect your solution for any particulates.

    • Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4][5] Some sources suggest that this compound in DMSO can be stored for 2 weeks at 4°C or 6 months at -80°C.

    • Light Sensitivity: Protect solutions from light by using amber vials or wrapping containers in foil.[4]

  • Cell Culture Conditions:

    • Cell Health: Only use healthy, viable cells for your experiments. Avoid using cells that have been passaged too many times or have become over-confluent.[6]

    • Seeding Density: Optimize cell seeding density to ensure a sufficient signal window without overcrowding.[6]

    • Media Consistency: Use fresh media and supplements from a consistent source to avoid variability in cell behavior.[6]

  • Assay Protocol:

    • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%, ideally <0.1%).[2][5]

    • Pipetting Accuracy: Gentle and consistent pipetting techniques are crucial, especially for adherent cells.[6]

Question 3: I am observing unexpected off-target effects or cytotoxicity at concentrations where I expect specific MLL1-WDR5 inhibition. How can I validate that my observations are on-target?

Answer: Distinguishing on-target from off-target effects is critical for accurate data interpretation.[2] Here are some strategies:

  • Use a Structurally Unrelated Inhibitor: Employ a different inhibitor that also targets the MLL1-WDR5 interaction but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.[2]

  • Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This control should not elicit the same biological response.[2]

  • Rescue Experiments: If this compound is expected to downregulate a specific gene, try to rescue the phenotype by overexpressing that gene.

  • Dose-Response Analysis: On-target effects should exhibit a clear dose-response relationship. Off-target effects may only appear at higher concentrations.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor of the protein-protein interaction (PPI) between MLL1 (Mixed Lineage Leukemia 1) and WDR5 (WD repeat-containing protein 5).[1] The MLL1-WDR5 interaction is crucial for the assembly and catalytic activity of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression, particularly of genes like HOXA9 involved in leukemogenesis.[8][9] By disrupting this interaction, this compound inhibits the methylation of histone H3 at lysine 4 (H3K4me3), leading to the downregulation of target genes and anti-tumor activity.[1][10]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, dissolve this compound in a high-purity, anhydrous solvent such as DMSO.[5] Prepare a concentrated stock solution (e.g., 10 mM), aliquot it into small volumes in inert containers (amber glass or polypropylene tubes), and store at -80°C to minimize freeze-thaw cycles.[4] When preparing working solutions, thaw the stock slowly and vortex gently to ensure it is fully dissolved.[4]

Q3: What are some key downstream targets to measure to confirm this compound activity?

A3: To confirm that this compound is inhibiting the MLL1-WDR5 pathway, you can measure the expression of known MLL1 target genes. Key targets implicated in leukemia include HOXA9, MYC, and BCL2.[10] A reduction in the mRNA or protein levels of these genes following this compound treatment would indicate on-target activity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is for measuring changes in the expression of MLL1 target genes.

  • Cell Treatment: Treat cells with this compound at various concentrations and a vehicle control for a specified time.

  • RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for your target genes (e.g., HOXA9, MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Table 1: Hypothetical this compound Cell Viability Data with Inconsistent Results

Concentration (nM)Experiment 1 (% Viability)Experiment 2 (% Viability)Experiment 3 (% Viability)Mean (% Viability)Standard Deviation
0 (Vehicle)1001001001000
195889893.75.1
1085659080.013.2
10050306046.715.3
10002052516.710.4

This table illustrates potential variability in experimental outcomes. High standard deviations may indicate issues with assay consistency.

Table 2: Troubleshooting Checklist and Potential Solutions for Data in Table 1

Potential IssueChecklist ItemRecommended Action
Compound StabilityWas a fresh aliquot of this compound used for each experiment?Use fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.
Cell HealthWere cells at a consistent passage number and confluency?Maintain a consistent cell culture routine and use cells within a defined passage number range.
Assay SetupWas the final DMSO concentration the same in all wells?Ensure all wells, including controls, have the same final solvent concentration.
PipettingWere multichannel pipettes calibrated and used consistently?Calibrate pipettes regularly and ensure consistent pipetting technique across all plates.

Visualizations

Signaling Pathway

MLL1_WDR5_Pathway cluster_complex MLL1 Core Complex MLL1 MLL1 HistoneH3 Histone H3 MLL1->HistoneH3 Methylates WDR5 WDR5 WDR5->MLL1 ASH2L ASH2L RBBP5 RBBP5 DPY30 DPY30 DDO2093 This compound DDO2093->WDR5 Inhibits Interaction H3K4me3 H3K4 Trimethylation HistoneH3->H3K4me3 Results in TargetGenes Target Genes (e.g., HOXA9, MYC) H3K4me3->TargetGenes Activates Transcription Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis Promotes

Caption: MLL1-WDR5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Troubleshooting_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Prepare this compound Stock (Check solubility, use fresh DMSO) D 4. Treat with this compound (Include vehicle control) A->D B 2. Culture Cells (Monitor health, passage number) C 3. Seed Cells (Optimize density) B->C C->D E 5. Incubate (Consistent timing) D->E F 6. Perform Assay (e.g., MTT, qRT-PCR) E->F G 7. Analyze Data (Normalize to controls) F->G Inconsistent_Results Inconsistent Results? G->Inconsistent_Results Troubleshoot Troubleshoot Protocol (Review checklist) Inconsistent_Results->Troubleshoot Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Troubleshoot->A Re-evaluate

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

DDO-2093 off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDO-2093, a potent inhibitor of the MLL1-WDR5 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cancer cell line experiments, with a specific focus on understanding and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD-Repeat-containing protein 5 (WDR5).[1][2][3] This interaction is crucial for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a key role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation.

Q2: What are the reported on-target effects of this compound in cancer cell lines?

A2: In cancer cell lines with MLL rearrangements, this compound has been shown to disrupt the MLL1-WDR5 interaction, leading to the inhibition of the MLL1 complex's methyltransferase activity. This results in a dose-dependent reduction in the levels of mono-, di-, and trimethylation of H3K4.[4] Consequently, the expression of MLL-fusion target genes, such as HOXA9 and Meis1, is downregulated.[4] In sensitive cell lines, these on-target effects lead to the inhibition of cell proliferation and tumor growth.[1]

Q3: Is there any publicly available data on the broad off-target profile of this compound?

A3: Currently, comprehensive public data from broad off-target screening assays, such as large-scale kinome scans or binding assays against a diverse panel of proteins, for this compound is limited. The primary discovery publication describes it as a "specific MLL1-WDR5 PPI inhibitor" with a "favorable safety profile" in vivo, suggesting a degree of selectivity.[1] However, researchers should be aware that "selective" does not mean "absolutely specific," and off-target interactions can be context-dependent.

Q4: What are the potential, though unconfirmed, off-target liabilities for a compound like this compound?

A4: While specific off-targets for this compound have not been detailed in the public domain, researchers should consider potential interactions with other proteins that have similar structural features to the WDR5 binding pocket. This could include other WD40 repeat-containing proteins or proteins with pockets that can accommodate the chemical scaffold of this compound. Without specific data, any observed phenotype that cannot be directly attributed to the inhibition of the MLL1-WDR5 pathway should be investigated for potential off-target effects.

Troubleshooting Guide

Issue 1: Unexpected cytotoxicity or lack of efficacy in my cancer cell line.

  • Possible Cause (On-Target): The sensitivity to MLL1-WDR5 inhibition is highly dependent on the genetic context of the cancer cell line. Cell lines that are not dependent on the MLL1 complex for their survival will likely show minimal response. Conversely, high sensitivity and cytotoxicity are expected in MLL-rearranged leukemia cell lines.

  • Troubleshooting Steps:

    • Confirm MLL1 Dependency: Before initiating experiments, confirm the dependency of your cell line on the MLL1 complex through literature review or preliminary experiments (e.g., siRNA/shRNA knockdown of MLL1 or WDR5).

    • Dose-Response Curve: Perform a dose-response experiment with this compound to determine the IC50 in your specific cell line. The reported IC50 for the MLL1-WDR5 interaction is 8.6 nM.[2][3]

    • Positive Control: Use a well-characterized MLL-rearranged leukemia cell line (e.g., MV4-11) as a positive control to ensure the compound is active in your hands.

    • On-Target Effect Verification: Measure the levels of H3K4 methylation and the expression of MLL target genes (HOXA9, Meis1) to confirm that this compound is engaging its intended target in your cell line.

Issue 2: Observed phenotypic changes do not correlate with MLL1-WDR5 inhibition.

  • Possible Cause (Potential Off-Target): The observed phenotype might be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Use a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct inhibitor of the MLL1-WDR5 interaction to see if it recapitulates the same phenotype. A similar phenotype with a different inhibitor would strengthen the evidence for an on-target effect.

    • Rescue Experiment: Attempt to rescue the phenotype by overexpressing a downstream effector of the MLL1 pathway. If the phenotype is not rescued, it may be an off-target effect.

    • Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can be a valuable tool to confirm that this compound is binding to MLL1/WDR5 in your cellular context.

    • Proteomic Profiling: For in-depth investigation, consider performing unbiased proteomic or transcriptomic analysis of cells treated with this compound to identify other affected pathways.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueReference
Target MLL1-WDR5 protein-protein interaction[1]
IC50 8.6 nM[2][3]
Kd 11.6 nM[1][2][3]

Experimental Protocols

Protocol 1: Western Blot for H3K4 Methylation

  • Cell Treatment: Seed cancer cells and treat with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 48-72 hours).

  • Histone Extraction: Isolate histones from the cell pellets using a histone extraction kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the bands using an ECL detection reagent. Quantify band intensities relative to the total Histone H3 loading control.

Protocol 2: qRT-PCR for MLL Target Gene Expression

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes (HOXA9, Meis1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

MLL1_WDR5_Inhibition cluster_complex MLL1 Complex MLL1 MLL1 H3K4 Histone H3K4 MLL1->H3K4 Methylates WDR5 WDR5 WDR5->MLL1 RbBP5 RbBP5 ASH2L ASH2L DDO2093 This compound DDO2093->WDR5 Inhibits Interaction H3K4me H3K4 Methylation (me1/me2/me3) H3K4->H3K4me TargetGenes Target Gene Expression (e.g., HOXA9, Meis1) H3K4me->TargetGenes Activates CellProliferation Cancer Cell Proliferation TargetGenes->CellProliferation Promotes Troubleshooting_Workflow Start Start Experiment with this compound Phenotype Observe Phenotype Start->Phenotype Expected Is Phenotype Expected? Phenotype->Expected OnTarget Likely On-Target Effect Expected->OnTarget Yes OffTarget Potential Off-Target Effect Expected->OffTarget No VerifyOnTarget Verify On-Target Engagement (Western, qRT-PCR) OffTarget->VerifyOnTarget AlternativeInhibitor Use Structurally Different Inhibitor OffTarget->AlternativeInhibitor RescueExperiment Perform Rescue Experiment OffTarget->RescueExperiment

References

Technical Support Center: Minimizing DDO-2093 Toxicity in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific in vivo toxicity profile of DDO-2093 is limited. This guide provides general strategies and best practices for identifying, characterizing, and mitigating potential toxicities associated with novel small molecule inhibitors in preclinical research, using this compound as a developmental example. Researchers should adapt these recommendations based on their own observations and in consultation with institutional animal care and use committees and veterinary staff.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected weight loss and lethargy in our mouse models treated with this compound. What are the potential causes and what should be our immediate next steps?

A1: Unexpected weight loss and lethargy are common signs of systemic toxicity. Potential causes could include on-target toxicity in normal tissues, off-target effects, metabolic disturbances, or issues with the vehicle or formulation.

Immediate Next Steps:

  • Monitor Closely: Increase the frequency of animal monitoring (e.g., daily or twice daily) for clinical signs, including weight, food and water intake, and behavioral changes.

  • Consult a Veterinarian: Report the findings to the institutional veterinarian to rule out any underlying health issues in the colony and to discuss supportive care options.

  • Review Dosing and Formulation: Double-check calculations for dose, concentration, and volume. Ensure the formulation is homogenous and stable, and that the vehicle is well-tolerated at the administered volume.

  • Consider a Dose De-escalation Study: If toxicity is observed at the current dose, consider initiating a cohort with a lower dose to determine a maximum tolerated dose (MTD).

  • Collect Samples: If humane endpoints are reached, collect blood for complete blood count (CBC) and serum chemistry analysis, and collect major organs for histopathological examination to identify the affected organ systems.

Q2: How can we proactively design our in vivo studies to minimize the risk of this compound-related toxicity?

A2: Proactive study design is crucial. Consider the following:

  • Pilot Dose-Range Finding Study: Before initiating a large-scale efficacy study, conduct a pilot study with a small number of animals to evaluate a range of doses and establish the MTD.

  • Staggered Dosing: In the initial cohorts, consider staggering the start of treatment for individual animals to allow for early detection of toxicity before administering the compound to the entire group.

  • Choice of Vehicle: Use a vehicle with a known safety profile. If a novel vehicle is required, a vehicle-only control group is essential to assess its contribution to any observed effects.

  • Regular Monitoring: Implement a comprehensive monitoring plan that includes regular body weight measurements, clinical observations, and potentially, periodic blood sampling for safety biomarkers.

Q3: What are some common off-target toxicities associated with small molecule inhibitors, and how can we investigate them for this compound?

A3: Off-target toxicities can be diverse and depend on the specific unintended targets of the inhibitor. Common off-target effects for kinase inhibitors, for example, can include cardiotoxicity, hepatotoxicity, and gastrointestinal issues. While this compound is a protein-protein interaction inhibitor, similar principles apply.

Investigation Strategies:

  • In Silico Profiling: Use computational tools to predict potential off-target binding of this compound.

  • In Vitro Screening: Screen this compound against a panel of common off-target proteins (e.g., safety pharmacology panels that include receptors, ion channels, and enzymes).

  • Comprehensive Pathology: In cases of toxicity in vivo, a thorough histopathological evaluation of a wide range of tissues by a qualified pathologist is critical to identify unexpected organ damage.

Troubleshooting Guides

Guide 1: Investigating Suspected Hepatotoxicity

Issue: Elevated liver enzymes (e.g., ALT, AST) in serum, or histopathological findings of liver damage (e.g., necrosis, inflammation).

Troubleshooting Steps:

  • Confirm the Finding: Repeat the serum chemistry analysis with fresh samples to rule out sample handling errors.

  • Dose-Response Characterization: Determine if the hepatotoxicity is dose-dependent by evaluating liver function markers and histology from animals treated with a range of this compound doses.

  • Time-Course Analysis: Collect samples at different time points during the study to understand the onset and potential progression or resolution of the liver injury.

  • Mechanism of Injury Investigation:

    • Mitochondrial Toxicity: Assess mitochondrial function in isolated liver mitochondria or hepatocytes treated with this compound.[1]

    • Oxidative Stress: Measure markers of oxidative stress (e.g., glutathione levels, lipid peroxidation) in liver tissue.

    • Bile Acid Homeostasis: Evaluate changes in the expression of key bile acid transporters in the liver.

  • Mitigation Strategies:

    • Dose Optimization: Use the lowest effective dose that maintains anti-tumor efficacy.

    • Co-administration of Hepatoprotectants: In a research setting, consider co-administering agents like N-acetylcysteine (NAC) to mitigate oxidative stress-related liver injury, though this may confound efficacy results.

Guide 2: Managing Hematological Toxicity

Issue: Significant changes in blood cell counts, such as neutropenia, anemia, or thrombocytopenia, observed in CBC analysis.

Troubleshooting Steps:

  • Confirm and Characterize: Perform serial CBCs to confirm the finding and determine the kinetics of the cytopenia. Examine peripheral blood smears for morphological abnormalities.

  • Assess Bone Marrow: Collect and analyze bone marrow aspirates or biopsies to assess cellularity and the maturation of hematopoietic lineages. This can help distinguish between decreased production and increased peripheral destruction.

  • Evaluate On-Target Effects: Since MLL1 is involved in hematopoiesis, the observed toxicity could be an on-target effect. Correlate the hematological toxicity with pharmacodynamic markers of MLL1-WDR5 inhibition in relevant tissues.

  • Mitigation Strategies:

    • Intermittent Dosing: Explore alternative dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.

    • Supportive Care: In consultation with a veterinarian, consider the use of growth factors (e.g., G-CSF for neutropenia) if clinically warranted and aligned with study goals.

    • Dose Reduction: Lower the dose of this compound to a level that is better tolerated by the hematopoietic system.

Data Presentation

Table 1: Example Template for In Vivo Toxicity Study Data

Treatment GroupDose (mg/kg)Dosing ScheduleMean Body Weight Change (%)Key Clinical SignsSerum ALT (U/L)Serum AST (U/L)WBC (x10^9/L)Key Histopathology Findings
Vehicle Control0Daily+5%None35 ± 550 ± 88.5 ± 1.2Unremarkable
This compound10Daily-2%None40 ± 755 ± 107.9 ± 1.5Unremarkable
This compound30Daily-15%Lethargy, Ruffled Fur150 ± 25200 ± 404.2 ± 0.8Liver: Mild centrilobular necrosis
This compound305 days on/2 off-5%None60 ± 1080 ± 156.5 ± 1.1Liver: Minimal hepatocellular vacuolation

Experimental Protocols

Protocol 1: Dose-Range Finding and MTD Determination
  • Animal Model: Select a relevant rodent species (e.g., CD-1 mice). Use a small group size (n=3-5 per group).

  • Dose Selection: Choose a range of at least 3-4 doses based on in vitro efficacy data (e.g., 10x, 30x, 100x the in vitro IC50 converted to an estimated in vivo dose). Include a vehicle control group.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight and clinical signs daily.

    • Observe food and water consumption.

    • Define humane endpoints based on weight loss (e.g., >20%) or severe clinical signs.

  • Terminal Procedures:

    • At the end of the study, collect blood for CBC and serum chemistry.

    • Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, etc.) for histopathological analysis.

  • MTD Definition: The MTD is the highest dose that does not cause significant toxicity (e.g., >10% body weight loss, significant changes in blood parameters, or moderate to severe histopathological findings).

Protocol 2: Assessment of Liver Injury
  • Sample Collection: At designated time points, collect blood via a suitable method (e.g., submandibular or cardiac puncture at termination) into serum separator tubes. Euthanize animals and collect liver tissue.

  • Serum Analysis: Centrifuge blood to separate serum. Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

  • Histopathology:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the fixed tissue, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.

  • Molecular Analysis (Optional):

    • Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of gene expression (e.g., qPCR for stress response genes) or protein levels (e.g., Western blot for apoptosis markers).

Visualizations

experimental_workflow cluster_planning Study Planning cluster_execution In Vivo Execution cluster_analysis Toxicity Assessment cluster_decision Decision Making start Define Study Objectives drf Dose-Range Finding Study start->drf efficacy Efficacy Study Design drf->efficacy mtd Determine MTD drf->mtd dosing Dosing & Treatment efficacy->dosing monitoring Clinical Monitoring dosing->monitoring samples Sample Collection (Blood, Tissues) monitoring->samples biochem Biochemistry & CBC samples->biochem pathology Histopathology samples->pathology go_nogo Proceed / Refine Protocol biochem->go_nogo pathology->go_nogo mtd->efficacy

Caption: Workflow for in vivo toxicity assessment.

signaling_pathway cluster_target On-Target Effects cluster_off_target Potential Off-Target Effects DDO2093 This compound MLL1_WDR5 MLL1-WDR5 Complex DDO2093->MLL1_WDR5 inhibits Off_Target Off-Target Protein (e.g., Kinase) DDO2093->Off_Target unintended binding Histone_Methylation Histone Methylation MLL1_WDR5->Histone_Methylation Gene_Expression Target Gene Expression Histone_Methylation->Gene_Expression Tumor_Suppression Tumor Suppression Gene_Expression->Tumor_Suppression Heme_Toxicity Hematopoietic Toxicity Gene_Expression->Heme_Toxicity Signaling_Cascade Downstream Signaling Off_Target->Signaling_Cascade Organ_Toxicity Organ-Specific Toxicity (e.g., Liver, GI) Signaling_Cascade->Organ_Toxicity

Caption: Potential on-target vs. off-target toxicity pathways.

References

DDO-2093 stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and effective use of DDO-2093, a potent MLL1-WDR5 protein-protein interaction inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3] The MLL1-WDR5 interaction is crucial for the assembly and catalytic activity of the MLL1 histone methyltransferase complex, which plays a key role in epigenetic regulation.[4][5][6] By disrupting this interaction, this compound selectively inhibits the catalytic activity of the MLL complex, leading to antitumor effects.[1][2] It has an IC50 of 8.6 nM and a Kd of 11.6 nM for the MLL1-WDR5 interaction.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is critical to maintain its stability and efficacy. The recommended storage conditions are summarized in the table below. It is important to avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to aliquot the dissolved compound.

Q3: In what solvents can I dissolve this compound?

A3: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments. The dihydrochloride salt form of this compound generally offers enhanced water solubility and stability.[2]

Q4: Is this compound stable in solution?

A4: Yes, when stored correctly. A stock solution of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For short-term use, a solution in DMSO is stable for up to 2 weeks at 4°C.[7]

Troubleshooting Guide

Issue 1: Inconsistent or no effect of this compound in cell-based assays.

  • Possible Cause 1: Improper storage or handling.

    • Solution: Ensure that this compound powder and stock solutions have been stored at the recommended temperatures and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Refer to the storage conditions table for details.

  • Possible Cause 2: Incorrect dosage.

    • Solution: The effective concentration of this compound can vary between cell lines. A concentration of 5 μM with a 7-day pretreatment has been shown to inhibit the expression of MLL-fusion protein-dependent genes like HOXA9 and Meis1.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Possible Cause 3: Cell line insensitivity.

    • Solution: this compound is particularly effective in leukemia cells with MLL rearrangements.[8] Verify the genetic background of your cell line. If the MLL1-WDR5 interaction is not a key dependency for the proliferation of your chosen cell line, the compound may have a limited effect.

Issue 2: High background or non-specific effects in experiments.

  • Possible Cause 1: Suboptimal antibody performance in Western blot or ChIP.

    • Solution: Ensure your primary and secondary antibodies are validated for the intended application and species. Run appropriate controls, including isotype controls for immunoprecipitation and secondary antibody-only controls for Western blotting.

  • Possible Cause 2: Inadequate washing steps.

    • Solution: Optimize the number and duration of wash steps in your Western blot or ChIP protocol to reduce non-specific binding. The inclusion of detergents like Tween-20 in wash buffers is crucial.

Quantitative Data Summary

Table 1: this compound Storage and Stability

FormStorage TemperatureDuration
Powder-20°C2 years[7]
In DMSO-80°C6 months[1][7]
In DMSO-20°C1 month[1]
In DMSO4°C2 weeks[7]

Table 2: this compound In Vitro and In Vivo Activity

Assay TypeParameterValueReference
Biochemical AssayIC50 (MLL1-WDR5 Interaction)8.6 nM[1][2][3]
Biochemical AssayKd (Binding Affinity)11.6 nM[1][2][3]
Cell-Based AssayEffective Concentration (gene expression)5 µM[1][2]
In Vivo (Xenograft)Dosage20-80 mg/kg (i.p.)[1][2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Western Blot for Histone H3 Lysine 4 (H3K4) Methylation

This protocol allows for the detection of changes in global H3K4 methylation levels upon this compound treatment.

  • Cell Lysis: Treat cells with this compound at the desired concentration and duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation (ChIP) for HOXA9 Promoter Occupancy

This protocol is used to determine if this compound treatment reduces the recruitment of the MLL1 complex to the promoter of a target gene, such as HOXA9.

  • Cross-linking: Treat cells with this compound. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody against a component of the MLL1 complex (e.g., MLL1 or WDR5) or a non-specific IgG control.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the HOXA9 gene. Analyze the enrichment relative to the input and IgG control.

Visualizations

MLL1_WDR5_Signaling_Pathway cluster_nucleus Nucleus MLL1_complex MLL1 Core Complex (MLL1, WDR5, RbBP5, ASH2L) H3K4me H3K4 Methylation (me1/me2/me3) MLL1_complex->H3K4me Catalyzes WDR5 WDR5 MLL1_WDR5_interaction WDR5->MLL1_WDR5_interaction MLL1 MLL1 MLL1->MLL1_WDR5_interaction DDO2093 This compound DDO2093->MLL1_WDR5_interaction Inhibits HistoneH3 Histone H3 HistoneH3->MLL1_complex Substrate TargetGenes Target Gene Promoters (e.g., HOXA9, MEIS1) H3K4me->TargetGenes Activates Transcription Gene Transcription TargetGenes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis MLL1_WDR5_interaction->MLL1_complex Essential for Complex Assembly

Caption: MLL1-WDR5 Signaling Pathway and this compound Inhibition.

Experimental_Workflow_DDO2093 cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Leukemia Cell Lines (e.g., MV4-11) DDO_Treatment This compound Treatment (Dose-Response) CellCulture->DDO_Treatment CellViability Cell Viability Assay (MTT) DDO_Treatment->CellViability WesternBlot Western Blot (H3K4me levels) DDO_Treatment->WesternBlot ChIP ChIP-qPCR (HOXA9 promoter) DDO_Treatment->ChIP Xenograft Xenograft Mouse Model (MV4-11 cells) ChIP->Xenograft DDO_Administration This compound Administration (i.p.) Xenograft->DDO_Administration TumorMeasurement Tumor Volume & Weight Measurement DDO_Administration->TumorMeasurement Toxicity Toxicity Assessment DDO_Administration->Toxicity End End TumorMeasurement->End Toxicity->End Start Start Start->CellCulture

Caption: Experimental Workflow for this compound Evaluation.

References

Technical Support Center: Improving DDO-2093 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the MLL1-WDR5 inhibitor, DDO-2093, particularly in the context of drug-resistant cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). By disrupting this interaction, this compound inhibits the histone methyltransferase activity of the MLL1 complex, which is crucial for the expression of oncogenes, such as HOXA9 and MEIS1, in certain cancers, particularly MLL-rearranged leukemias.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Resistance to WDR5 inhibitors like this compound can arise from various mechanisms. A key identified mechanism is the acquisition of mutations in the drug target itself. For instance, a proline to leucine mutation at position 173 of WDR5 (WDR5 P173L) has been shown to confer resistance by preventing the inhibitor from effectively binding to WDR5.[1] Other potential, more general mechanisms of drug resistance could include increased drug efflux, metabolic inactivation of the compound, or activation of bypass signaling pathways that compensate for the inhibition of the MLL1-WDR5 axis.

Q3: How can I develop a this compound resistant cell line for my studies?

A3: A standard method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug. This process, known as dose-escalation or drug adaptation, involves treating the parental cell line with an initial sub-lethal dose of this compound and gradually increasing the concentration as the cells adapt and resume proliferation. This can be a lengthy process, often taking several months.[2][3]

Q4: Are there strategies to overcome resistance to this compound?

A4: Yes, several strategies can be employed to overcome resistance. A primary approach is the use of combination therapies that target parallel or downstream pathways. Promising combinations for MLL1-WDR5 inhibitors include co-treatment with:

  • DOT1L inhibitors: These agents target another histone methyltransferase implicated in MLL-rearranged leukemia.[4][5][6][7][8]

  • Menin inhibitors: These compounds disrupt the interaction between Menin and MLL, another critical interaction for MLL-fusion-driven leukemogenesis.[6][9][10][11]

  • HDAC inhibitors: Histone deacetylase inhibitors can synergize with MLL1-WDR5 inhibitors to induce apoptosis in resistant cells.[12][13][14][15]

  • BET inhibitors: These epigenetic modifiers can also show synergistic effects when combined with inhibitors of the MLL1 pathway.[16][17][18][19][20]

  • BCL2 inhibitors (e.g., Venetoclax): Combining this compound with BCL2 inhibitors has shown synergistic effects in preclinical models of acute myeloid leukemia (AML).[21][22][23][24][25]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound in resistant cell lines.

Issue Possible Cause Suggested Solution
Complete lack of this compound activity in a new cell line. The cell line may not be dependent on the MLL1-WDR5 interaction for survival.Confirm the expression of MLL1 and WDR5. If it is an MLL-rearranged leukemia cell line, verify the fusion transcript. Consider testing the cell line's sensitivity to other epigenetic modifiers to understand its dependency on chromatin-modifying pathways.
Previously sensitive cell line develops resistance to this compound over time. Acquired resistance through mechanisms like target mutation (e.g., WDR5 P173L) or activation of bypass pathways.Sequence the WDR5 gene in the resistant population to check for mutations. Perform RNA sequencing to identify upregulated signaling pathways in the resistant cells compared to the parental line. Based on these findings, select a suitable combination therapy as outlined in the FAQs.
Inconsistent results in cell viability assays. Issues with drug stability, cell seeding density, or assay protocol.Prepare fresh stock solutions of this compound regularly and store them appropriately. Optimize cell seeding density to ensure logarithmic growth throughout the assay period. Standardize the incubation time and assay readout method.
Combination therapy is not showing synergistic effects. Suboptimal drug concentrations or treatment schedule.Perform a dose-matrix experiment to test a wide range of concentrations for both this compound and the combination drug to identify the optimal synergistic ratio. Experiment with different treatment schedules (e.g., sequential vs. concurrent administration).

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data on this compound efficacy. Researchers should populate these tables with their own experimental data.

Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LineResistance StatusThis compound IC50 (nM)Fold Resistance
MOLM-13Sensitive (Parental)Enter your data1
MOLM-13This compound ResistantEnter your dataCalculate
MV4-11Sensitive (Parental)Enter your data1
MV4-11This compound ResistantEnter your dataCalculate

Table 2: Efficacy of this compound in Combination with Other Inhibitors in Resistant Cell Lines

Resistant Cell LineCombination AgentThis compound IC50 (nM) - Single AgentThis compound IC50 (nM) - CombinationCombination Index (CI)*
MOLM-13 this compound-RDOT1L Inhibitor (e.g., Pinometostat)Enter your dataEnter your dataCalculate
MOLM-13 this compound-RMenin Inhibitor (e.g., Revumenib)Enter your dataEnter your dataCalculate
MOLM-13 this compound-RHDAC Inhibitor (e.g., Panobinostat)Enter your dataEnter your dataCalculate
MOLM-13 this compound-RBET Inhibitor (e.g., JQ1)Enter your dataEnter your dataCalculate
MV4-11 this compound-RBCL2 Inhibitor (e.g., Venetoclax)Enter your dataEnter your dataCalculate

*Combination Index (CI) should be calculated using appropriate software (e.g., CompuSyn) where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a stepwise dose-escalation method for generating this compound resistant cancer cell lines.[2][3]

  • Determine the initial IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initial drug exposure: Treat the parental cells with this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).

  • Monitor and expand: Culture the cells in the presence of the drug, monitoring for cell death and recovery of proliferation. Once the cells are proliferating steadily, expand the culture.

  • Dose escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step.

  • Repeat and establish: Repeat the process of monitoring, expansion, and dose escalation until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.

  • Characterize the resistant line: Confirm the resistance by performing a dose-response curve and calculating the new IC50. The resistant cell line should be periodically cultured in the presence of this compound to maintain the resistant phenotype.

Protocol 2: Combination Therapy Efficacy Assessment

This protocol outlines the assessment of synergistic effects between this compound and a combination agent.

  • Cell Seeding: Seed the this compound resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent (e.g., a DOT1L inhibitor) in culture medium.

  • Dose-Matrix Treatment: Treat the cells with a matrix of concentrations of both drugs, including single-agent controls for each drug and a vehicle control. A typical matrix might be 7 concentrations of this compound x 7 concentrations of the combination agent.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the percentage of viable cells in each well relative to the vehicle control.

  • Data Analysis: Analyze the data using software that can calculate the Combination Index (CI), such as CompuSyn, to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizations

Signaling Pathway: MLL1-WDR5 Interaction and Downstream Effects

MLL1_WDR5_Pathway MLL1 MLL1 MLL1_WDR5_Complex MLL1-WDR5 Complex MLL1->MLL1_WDR5_Complex WDR5 WDR5 WDR5->MLL1_WDR5_Complex H3K4me3 H3K4 trimethylation MLL1_WDR5_Complex->H3K4me3 + (Histone Methyltransferase Activity) Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K4me3->Oncogenes + (Gene Expression) Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis DDO_2093 This compound DDO_2093->MLL1_WDR5_Complex -

Caption: this compound inhibits the MLL1-WDR5 interaction.

Experimental Workflow: Generation of a this compound Resistant Cell Line

Resistant_Cell_Line_Workflow start Parental Cell Line ic50 Determine IC50 of this compound start->ic50 treat Treat with sub-lethal This compound concentration ic50->treat monitor Monitor for recovery and proliferation treat->monitor escalate Gradually increase This compound concentration monitor->escalate Cells recover characterize Characterize resistant phenotype (new IC50) monitor->characterize Resistance established escalate->treat end This compound Resistant Cell Line characterize->end

Caption: Workflow for developing this compound resistance.

Logical Relationship: Strategies to Overcome this compound Resistance

Overcoming_Resistance Resistance This compound Resistance (e.g., WDR5 P173L) Combination_Therapy Combination Therapy Resistance->Combination_Therapy DOT1L DOT1L Inhibitors Combination_Therapy->DOT1L Menin Menin Inhibitors Combination_Therapy->Menin HDAC HDAC Inhibitors Combination_Therapy->HDAC BET BET Inhibitors Combination_Therapy->BET BCL2 BCL2 Inhibitors Combination_Therapy->BCL2 Synergy Synergistic Cell Killing & Restored Sensitivity DOT1L->Synergy Menin->Synergy HDAC->Synergy BET->Synergy BCL2->Synergy

Caption: Combination therapies to combat resistance.

References

optimizing DDO-2093 dose for maximum tumor growth inhibition

Author: BenchChem Technical Support Team. Date: December 2025

DDO-2093 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum tumor growth inhibition in preclinical studies. This compound is a potent and selective small molecule inhibitor of the Tumor Growth Factor Receptor (TGFR), a key signaling pathway implicated in tumor proliferation and survival.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the Tumor Growth Factor Receptor (TGFR) kinase. By binding to the intracellular kinase domain of TGFR, it blocks the phosphorylation and activation of downstream signaling components, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This inhibition leads to cell cycle arrest and apoptosis in TGFR-dependent tumor cells.

DDO_2093_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF Tumor Growth Factor (TGF) TGFR TGFR TGF->TGFR Binds RAS RAS TGFR->RAS Activates PI3K PI3K TGFR->PI3K Activates DDO2093 This compound DDO2093->TGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the TGFR signaling pathway.

Q2: What is a recommended starting dose for this compound in a mouse xenograft model?

A2: For initial in vivo efficacy studies, we recommend a dose-range finding study. Based on internal data, a starting range of 10 mg/kg to 50 mg/kg administered daily by oral gavage is suggested. The optimal dose will depend on the specific tumor model and its sensitivity to TGFR inhibition.

Q3: How should this compound be formulated for in vivo administration?

A3: this compound is a crystalline solid with low aqueous solubility. For oral administration, we recommend formulating it as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. Ensure the suspension is homogenous by vortexing or sonicating before each administration.

Q4: What are the key pharmacokinetic (PK) properties of this compound?

A4: this compound exhibits moderate oral bioavailability and reaches peak plasma concentration (Cmax) approximately 2-4 hours post-administration in mice. It has a plasma half-life of around 6-8 hours. Refer to the table below for more details.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, Oral Gavage)

ParameterValueUnit
Cmax1.2µM
Tmax2.0hours
AUC (0-24h)8.5µM*h
Half-life (t½)7.2hours
Oral Bioavailability~35%

Table 2: Example Data from a 14-Day Dose-Ranging Efficacy Study (Model: TGFR-mutant Xenograft)

Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)Change in Body Weight (%)p-TGFR (IHC Score)
Vehicle Control00+2.53+
This compound1035+1.02+
This compound2578-3.01+
This compound5095-8.50

Troubleshooting Guide

Q1: I am observing suboptimal tumor growth inhibition. What are the possible causes and solutions?

A1: Suboptimal efficacy can arise from several factors. Use the following decision tree to troubleshoot the issue.

Troubleshooting_Efficacy Start Suboptimal Tumor Growth Inhibition CheckDose Is the dose sufficient? Start->CheckDose CheckFormulation Is the formulation/administration correct? CheckDose->CheckFormulation Yes SolutionDose Action: Perform dose escalation study. (e.g., increase to next dose level) CheckDose->SolutionDose No CheckModel Is the tumor model appropriate? CheckFormulation->CheckModel Yes SolutionFormulation Action: Verify formulation protocol. Ensure homogenous suspension. CheckFormulation->SolutionFormulation No CheckPK Is drug exposure adequate? CheckModel->CheckPK Yes SolutionModel Action: Confirm TGFR pathway activation in your model via IHC/Western Blot. CheckModel->SolutionModel No SolutionPK Action: Conduct satellite PK study to correlate exposure with efficacy. CheckPK->SolutionPK Investigate

Caption: Troubleshooting logic for suboptimal efficacy.

Q2: I am observing significant toxicity (e.g., >15% body weight loss) in my study animals. What should I do?

A2: Significant toxicity is likely due to the dose being too high or an off-target effect.

  • Immediate Action: Stop dosing the affected cohort and monitor the animals for recovery.

  • Dose De-escalation: Reduce the dose to the next lower level (e.g., from 50 mg/kg to 25 mg/kg).

  • Alternative Dosing Schedule: Consider intermittent dosing (e.g., every other day or 5 days on/2 days off) to allow for recovery between doses while potentially maintaining efficacy.

  • Tolerability Study: If toxicity is persistent, conduct a dedicated tolerability study with multiple dose levels and schedules to identify the Maximum Tolerated Dose (MTD).

Experimental Protocols

Protocol 1: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

  • Cell Culture and Implantation:

    • Culture TGFR-positive human cancer cells (e.g., NCI-H460) under standard conditions.

    • Harvest cells during the exponential growth phase. Cell viability should be >90%.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.[1]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with digital calipers 2-3 times per week.[1]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar average tumor volumes.

  • Drug Preparation and Administration:

    • Prepare this compound suspension in 0.5% methylcellulose on the day of dosing.

    • Administer this compound or vehicle control via oral gavage once daily (QD) at the desired dose volumes (typically 10 mL/kg).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animals daily for any clinical signs of toxicity.

    • The study endpoint is typically reached when control tumors exceed 1500 mm³ or after a pre-determined duration (e.g., 21 days).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Workflow_Efficacy_Study Start Start: Cell Culture Implant Implant Tumor Cells into Mice Start->Implant MonitorTumor Monitor Tumor Growth Implant->MonitorTumor Randomize Randomize Mice into Treatment Groups MonitorTumor->Randomize Treatment Administer this compound or Vehicle Daily Randomize->Treatment MonitorEfficacy Monitor Tumor Volume & Body Weight Treatment->MonitorEfficacy Endpoint Reach Study Endpoint MonitorEfficacy->Endpoint Analysis Tissue Collection & Data Analysis Endpoint->Analysis End End of Study Analysis->End

Caption: Experimental workflow for an in vivo efficacy study.
Protocol 2: Immunohistochemistry (IHC) for p-TGFR

This protocol is for the detection of phosphorylated TGFR (p-TGFR) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues to serve as a pharmacodynamic biomarker.

  • Tissue Preparation:

    • Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours at room temperature.[2]

    • Dehydrate the tissue through a series of graded ethanol washes (e.g., 70%, 95%, 100%).[3][4]

    • Clear the tissue in xylene and embed in paraffin.[3]

    • Cut 4-5 µm sections using a microtome and mount on positively charged slides.[2]

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes) to remove paraffin.[2]

    • Rehydrate sections through a series of graded ethanol washes in reverse order (100%, 95%, 70%) and finally in distilled water.[2]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating at 95-100°C for 20 minutes.[3]

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.

    • Incubate with the primary antibody (e.g., rabbit anti-p-TGFR) overnight at 4°C in a humidified chamber.

    • Wash with PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.[3]

    • Wash with PBS and incubate with a streptavidin-HRP conjugate for 30 minutes.[3]

  • Visualization and Counterstaining:

    • Apply a chromogen substrate like DAB and monitor for color development.[3]

    • Rinse with distilled water to stop the reaction.

    • Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.[3]

    • Dehydrate, clear, and mount the slides with a permanent mounting medium.

  • Analysis:

    • Examine slides under a microscope. The p-TGFR staining will appear as a brown precipitate, typically localized to the cell membrane and/or cytoplasm.

    • Score the staining intensity (e.g., 0=none, 1+=weak, 2+=moderate, 3+=strong).

References

Technical Support Center: Troubleshooting Low Western Blot Signal After DDO-2093 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who observe a low or absent signal in their Western blot experiments following treatment with DDO-2093.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my Western blot signal?

A1: this compound is a potent and selective inhibitor of the MLL1-WDR5 protein-protein interaction.[1][2][3] The MLL (Mixed Lineage Leukemia) complex is a histone methyltransferase that plays a crucial role in regulating gene expression. By inhibiting the MLL complex's catalytic activity, this compound can lead to a decrease in the expression of target genes.[1][3] Therefore, a low Western blot signal for your protein of interest after this compound treatment could be a direct biological effect of the compound, indicating that your protein's expression is regulated by the MLL complex. It has been observed that this compound can inhibit the expression of MLL-fusion protein-dependent genes such as HOXA9 and Meis1.[3]

Q2: My Western blot signal is weak after this compound treatment. How can I determine if this is a true biological effect or a technical issue?

A2: This is a critical question. You will need to perform a series of control experiments to distinguish between a genuine biological effect and a technical problem with your Western blot procedure. A logical troubleshooting workflow is outlined below. The key is to include appropriate controls, such as a vehicle-treated sample and a positive control lysate known to express your target protein.

Q3: Could this compound be interfering with the Western blot process itself?

A3: While there is no direct evidence to suggest that this compound interferes with the mechanics of SDS-PAGE or antibody-antigen binding, it is a small molecule and it's good practice to ensure your sample preparation protocols effectively remove any residual compound that could theoretically interfere with the assay. Thorough washing of cell pellets and proper protein quantification are important steps.

Q4: What are the most common general technical issues that can lead to a low Western blot signal?

A4: Low Western blot signals are a frequent issue and can arise from several factors, including:

  • Insufficient Protein Loading: The concentration of your target protein in the lysate may be too low.[4][5]

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.[4][5]

  • Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.[5][6]

  • Inactive Reagents: Antibodies or detection substrates may have lost activity.[7]

  • Inadequate Blocking or Washing: Improper blocking can lead to high background, while excessive washing can reduce the signal.[6][7]

Troubleshooting Guide

Step 1: Assess Potential Biological Effects of this compound

Before troubleshooting the technical aspects of your Western blot, consider the expected biological effect of this compound.

  • Hypothesis: this compound is decreasing the expression of your target protein.

  • Action:

    • Include a Vehicle Control: Always compare your this compound-treated sample to a vehicle-treated (e.g., DMSO) control. A significantly lower signal in the treated sample suggests a biological effect.

    • Perform a Dose-Response and Time-Course Experiment: Treating cells with varying concentrations of this compound or for different durations can help establish a dose- and time-dependent effect on your target protein levels.

    • Analyze mRNA Levels: Use RT-qPCR to determine if the mRNA expression of your target gene is downregulated by this compound. A decrease in mRNA would strongly support a transcriptional regulatory mechanism.

Step 2: Rule Out Common Technical Errors

If you suspect a technical issue, follow this systematic troubleshooting workflow.

Experimental Protocols

Cell Lysis and Protein Extraction

This protocol is designed to ensure efficient protein extraction and minimize degradation.

  • Cell Harvesting: After treatment with this compound or vehicle, place the cell culture dish on ice.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Scraping and Incubation: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of your lysate using a standard protein assay, such as the Bradford or BCA assay.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm efficient transfer by staining the membrane with Ponceau S.[4][5]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Data Presentation

This compound Concentration (nM)Target Protein Level (Normalized to Vehicle)Standard Deviation
0 (Vehicle)1.000.12
100.850.10
500.520.08
1000.210.05
5000.080.03

Table 1: Example of a quantitative summary of a dose-response experiment to determine the effect of this compound on a target protein's expression level as measured by Western blot.

Visualizations

Signaling Pathway

DDO2093_Pathway cluster_nucleus Nucleus MLL1 MLL1 MLL_Complex Active MLL Complex MLL1->MLL_Complex WDR5 WDR5 WDR5->MLL_Complex DDO2093 This compound Histone Histone H3 MLL_Complex->Histone HMT activity H3K4me H3K4 Methylation Histone->H3K4me Methylation Gene Target Gene (e.g., HOXA9, Meis1) H3K4me->Gene Promotes Transcription mRNA mRNA Gene->mRNA Protein Target Protein mRNA->Protein Translation DDO2093->MLL1 Inhibits Interaction

Caption: Mechanism of action of this compound in inhibiting target gene expression.

Experimental Workflow

Western_Blot_Workflow start Start: Low Western Blot Signal after this compound Treatment is_biological Is this a potential biological effect? start->is_biological run_controls Run Controls: - Vehicle-treated sample - Positive control lysate is_biological->run_controls Yes technical_issue Proceed to Technical Troubleshooting is_biological->technical_issue No/Unsure compare_signals Compare Signals: Treated vs. Vehicle vs. Positive Control run_controls->compare_signals biological_effect Conclusion: Signal reduction is likely a biological effect of this compound compare_signals->biological_effect Signal low only in treated sample compare_signals->technical_issue Signal low in all samples (including positive control) troubleshoot_wb Systematic Western Blot Troubleshooting (see troubleshooting tree) technical_issue->troubleshoot_wb

Caption: Initial workflow to distinguish between biological effects and technical issues.

Troubleshooting Logic Tree

Troubleshooting_Tree start Low Signal in All Lanes (including positive control) check_transfer Check Protein Transfer (Ponceau S stain) start->check_transfer transfer_ok Transfer OK? check_transfer->transfer_ok optimize_transfer Optimize Transfer Conditions: - Increase transfer time - Check buffer composition transfer_ok->optimize_transfer No check_antibodies Check Antibodies & Substrate transfer_ok->check_antibodies Yes final_conclusion Review Entire Protocol optimize_transfer->final_conclusion antibodies_ok Antibodies/Substrate OK? check_antibodies->antibodies_ok optimize_ab Optimize Antibody Concentrations: - Increase primary/secondary Ab conc. - Test new antibody aliquots antibodies_ok->optimize_ab No new_substrate Use Fresh ECL Substrate antibodies_ok->new_substrate No check_loading Check Protein Loading antibodies_ok->check_loading Yes optimize_ab->final_conclusion new_substrate->final_conclusion loading_ok Sufficient Protein Loaded? check_loading->loading_ok increase_loading Increase Protein Load (e.g., to 40-60 µg) loading_ok->increase_loading No reprobe Reprobe for Housekeeping Gene (e.g., GAPDH, β-actin) loading_ok->reprobe Yes increase_loading->final_conclusion reprobe->final_conclusion

Caption: A logical decision tree for troubleshooting technical Western blot issues.

References

Validation & Comparative

Quantitative Comparison of Inhibitor Potency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to MLL1-WDR5 Interaction Inhibitors: DDO-2093 and Alternatives

The protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD repeat domain 5 (WDR5) is a critical dependency for the histone methyltransferase (HMT) activity of the MLL1 core complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for active gene transcription.[1][2] Dysregulation of the MLL1 complex is a hallmark of certain aggressive forms of leukemia, making the MLL1-WDR5 interaction a prime therapeutic target.[3] This guide provides a comparative overview of this compound, a potent MLL1-WDR5 inhibitor, and other notable inhibitors such as MM-401, MM-589, and OICR-9429, with a focus on their biochemical potency and the experimental methodologies used for their characterization.

The following tables summarize the biochemical potencies of this compound and other MLL1-WDR5 inhibitors, as determined by various in vitro assays.

Table 1: MLL1-WDR5 Interaction Inhibition

CompoundAssay TypeIC50 (nM)Binding Affinity (Kd/Ki, nM)Reference
This compound Not Specified8.611.6 (Kd)[4]
MM-401 FP0.9< 1 (Ki)[5][6]
MM-589 Not Specified0.90< 1 (Ki)[7][8][9]
OICR-9429 Peptide Displacement64 (Kdisp)93 (KD)[10][11]

Table 2: MLL1 Histone Methyltransferase (HMT) Activity Inhibition

CompoundIC50 (µM)Reference
This compound Not Reported
MM-401 0.32[5][6]
MM-589 0.0127[7][8][9]
OICR-9429 Not Reported

Signaling Pathway and Mechanism of Inhibition

The MLL1 complex, through its interaction with WDR5, catalyzes the trimethylation of H3K4, leading to the transcriptional activation of target genes such as HOXA9 and MEIS1, which are crucial for leukemogenesis. Small molecule inhibitors disrupt the MLL1-WDR5 protein-protein interaction, thereby preventing the assembly of a functional MLL1 complex and subsequent H3K4 methylation.

MLL1_WDR5_Pathway cluster_complex MLL1 Core Complex cluster_inhibition Inhibition cluster_downstream Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1_WDR5_node MLL1-WDR5 Interaction MLL1->MLL1_WDR5_node RbBP5 RbBP5 WDR5->MLL1_WDR5_node ASH2L ASH2L DDO2093 This compound & Other Inhibitors DDO2093->MLL1_WDR5_node Blocks H3K4 Histone H3 H3K4me3 H3K4me3 H3K4->H3K4me3 TargetGenes Target Gene Activation (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes Promotes Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis MLL1_WDR5_node->H3K4me3 Catalyzes

Caption: MLL1-WDR5 signaling pathway and point of inhibition.

Experimental Protocols

The characterization of MLL1-WDR5 inhibitors relies on various biochemical assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the binding affinity of inhibitors to WDR5 by measuring the displacement of a fluorescently labeled tracer peptide derived from the MLL1 WDR5-interacting (WIN) motif.

Protocol:

  • Reagents:

    • Assay Buffer: 0.1 M phosphate, 25 mM KCl, 0.01% Triton, pH 6.5.[12]

    • WDR5 Protein: Truncated WDR5 (residues 23-334) is expressed and purified.[1]

    • Tracer: A fluorescently labeled peptide derived from the MLL1 WIN motif.

    • Inhibitor: Serial dilutions of the test compound (e.g., this compound, MM-401).

  • Procedure:

    • To a 96-well plate, add WDR5 protein at a fixed concentration.

    • Add the fluorescently labeled tracer peptide at a fixed concentration.

    • Add serial dilutions of the inhibitor.

    • Incubate the plate at room temperature on a shaker.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the displacement of the tracer by the inhibitor.

    • IC50 values are calculated by fitting the data to a dose-response curve.

FP_Assay_Workflow start Start reagents Prepare Reagents: WDR5 Protein Fluorescent Tracer Inhibitor Dilutions start->reagents plate_prep Add WDR5, Tracer, and Inhibitor to 96-well Plate reagents->plate_prep incubation Incubate at Room Temperature plate_prep->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Data Analysis: Calculate IC50 measurement->analysis end End analysis->end

Caption: Workflow for a fluorescence polarization competitive binding assay.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of the compounds.

Protocol:

  • Reagents:

    • HMT Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol.[1]

    • MLL1 Complex: Reconstituted complex of MLL1, WDR5, RbBP5, and ASH2L (0.5 µM).[5]

    • Substrate: H3 10-residue peptide (50 µM).[1]

    • Cofactor: 3H-S-adenosylmethionine (1.5 µCi).[1]

    • Inhibitor: Serial dilutions of the test compound.

  • Procedure:

    • Pre-assemble the WDR5/RbBP5/ASH2L complex.

    • Add the inhibitor at various concentrations and incubate for 2-5 minutes.[1]

    • Initiate the reaction by adding the MLL1 protein, H3 peptide substrate, and 3H-S-adenosylmethionine.

    • Incubate at 22 °C.[1]

    • Stop the reaction and measure the incorporation of the 3H label into the H3 peptide using a scintillation counter.

  • Data Analysis:

    • The reduction in 3H incorporation indicates inhibition of HMT activity.

    • IC50 values are determined from dose-response curves.

AlphaLISA-Based MLL HMT Functional Assay

A newer, homogeneous assay format for measuring HMT activity that was developed and optimized for the evaluation of compounds like MM-589.[7][13]

Protocol (General Outline):

  • Principle: This assay uses AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. A biotinylated histone H3 substrate is captured by streptavidin-coated Donor beads, and a specific antibody for the methylated histone product binds to Acceptor beads. When the substrate is methylated by the MLL1 complex, the Donor and Acceptor beads are brought into proximity, generating a chemiluminescent signal.

  • Procedure:

    • The MLL1 complex, biotinylated H3 substrate, S-adenosylmethionine (SAM), and the inhibitor are incubated together.

    • Anti-methylated H3 antibody conjugated to Acceptor beads and streptavidin-coated Donor beads are added.

    • After another incubation period, the plate is read on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • A decrease in the AlphaLISA signal corresponds to the inhibition of the MLL1 HMT activity.

    • IC50 values are calculated from the resulting dose-response curves.

Summary

This compound is a potent inhibitor of the MLL1-WDR5 interaction with nanomolar efficacy.[4] When compared to other well-characterized inhibitors, its performance in disrupting the protein-protein interaction is comparable to other leading compounds like MM-401 and MM-589.[5][8] While MM-401 and MM-589 have demonstrated direct inhibition of the MLL1 complex's methyltransferase activity in the sub-micromolar and low nanomolar range respectively, similar data for this compound is not as readily available in the public domain.[5][8] The choice of inhibitor for research or therapeutic development will depend on the specific requirements for potency, cell permeability, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a basis for the continued discovery and characterization of novel MLL1-WDR5 inhibitors.

References

A Head-to-Head Battle of WDR5-MLL1 Inhibitors: DDO-2093 vs. OICR-9429

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of protein-protein interactions (PPIs) in cancer therapy is a continuous endeavor. Among the promising targets is the interaction between WD-repeat domain 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1), a critical dependency for the proliferation of certain cancers, particularly acute myeloid leukemia (AML). This guide provides a comprehensive comparison of two key investigational inhibitors targeting this interaction: DDO-2093 and OICR-9429.

This comparison delves into their mechanism of action, presents available quantitative data on their efficacy from in vitro and in vivo studies, and provides detailed experimental protocols for key assays.

Mechanism of Action: Disrupting a Key Epigenetic Partnership

Both this compound and OICR-9429 are potent small molecule inhibitors that function by disrupting the critical interaction between WDR5 and MLL1.[1] WDR5 acts as a scaffold protein, presenting histone H3 tails to the MLL1 methyltransferase complex for methylation at lysine 4 (H3K4). This epigenetic modification is crucial for the transcriptional activation of genes, including oncogenes like HOXA9 and MEIS1, which are frequently overexpressed in MLL-rearranged leukemias.[2] By binding to a pocket on WDR5 that is essential for its interaction with MLL1, both this compound and OICR-9429 prevent the formation of a functional MLL1 complex, leading to a reduction in H3K4 methylation and the subsequent suppression of target gene expression. This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.

Quantitative Efficacy: A Tale of Two Potent Inhibitors

The following tables summarize the available quantitative data for this compound and OICR-9429, highlighting their binding affinities and in vitro efficacy in relevant cancer cell lines.

Parameter This compound OICR-9429 Reference
Target WDR5-MLL1 InteractionWDR5-MLL1 Interaction[1][3]
Binding Affinity (Kd) 11.6 nM93 nM[1][4]
IC50 (WDR5-MLL Interaction) 8.6 nM64 nM (Kdisp)[1][4]

Table 1: Biochemical Potency of this compound and OICR-9429. This table showcases the high-affinity binding of both compounds to their target.

Cell Line Cancer Type This compound GI50/IC50 OICR-9429 GI50/IC50 Reference
MV4-11 Acute Myeloid Leukemia (MLL-rearranged)~10 µM (GI50)>2.5 µM (GI50)[5]
MOLM-13 Acute Myeloid Leukemia (MLL-rearranged)9.9 µM (GI50)Not Reported[1]

Table 2: In Vitro Efficacy in Acute Myeloid Leukemia Cell Lines. This table presents the half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for the two compounds in well-established AML cell lines.

In Vivo Efficacy: Preclinical Evidence in Leukemia Models

While a direct head-to-head in vivo comparison is not yet published, both this compound and OICR-9429 have demonstrated anti-tumor activity in preclinical xenograft models of leukemia.

This compound: In a study utilizing an MV4-11 xenograft mouse model, this compound administered via intraperitoneal injection (i.p.) at doses of 20, 40, and 80 mg/kg every other day for 21 days resulted in significant, dose-dependent tumor growth inhibition of 13.7%, 37.6%, and 63.9%, respectively.[1]

OICR-9429: In a separate study, the in vivo efficacy of OICR-9429 was evaluated in a patient-derived xenograft (PDX) model of AML. While OICR-9429 alone did not significantly suppress tumor growth in this particular model, it served as a crucial tool for validating the on-target effects of a WDR5-targeted protein degrader derived from its chemical scaffold.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of WDR5-MLL1 inhibitors.

WDR5-MLL1 Interaction Assay (Fluorescence Polarization)

This assay is used to quantify the ability of a compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL1 peptide.

Materials:

  • Purified recombinant human WDR5 protein

  • Fluorescently labeled MLL1 peptide (e.g., with FITC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well, low-volume, black, round-bottom plates

  • Test compounds (this compound or OICR-9429) dissolved in DMSO

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a solution of WDR5 protein and the fluorescently labeled MLL1 peptide in the assay buffer. The final concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.

  • Serially dilute the test compounds in DMSO and then further dilute in assay buffer.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the WDR5-MLL1 peptide mixture to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization on a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay determines the effect of the compounds on the viability of cancer cells.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well, white, clear-bottom tissue culture plates

  • Test compounds (this compound or OICR-9429) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Seed the AML cells into the wells of a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well).

  • Incubate the cells overnight to allow them to adhere and stabilize.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Add the diluted compounds or vehicle control (medium with DMSO) to the appropriate wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the GI50/IC50 values by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.

In Vivo AML Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compounds in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)

  • MV4-11 or MOLM-13 cells

  • Matrigel (optional, for subcutaneous injection)

  • Test compounds (this compound or OICR-9429) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Expand the AML cells in culture to the required number.

  • Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed with Matrigel.

  • Inject a specific number of cells (e.g., 5-10 x 106) subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal injection).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor evaluation.

WDR5_MLL1_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction Histone_H3 Histone H3 MLL1->Histone_H3 Methylation H3K4me3 H3K4me3 Histone_H3->H3K4me3 Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K4me3->Oncogenes Activation Transcription Gene Transcription Oncogenes->Transcription Inhibitor This compound or OICR-9429 Inhibitor->WDR5 Inhibition

Caption: WDR5-MLL1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Fluorescence Polarization) Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Biochemical_Assay->Cell_Viability Western_Blot Western Blot (H3K4me3 levels) Cell_Viability->Western_Blot Xenograft_Model AML Xenograft Model Western_Blot->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Assessment Toxicity Assessment (Body Weight) Efficacy_Study->Toxicity_Assessment Compound_Synthesis Compound Synthesis (this compound / OICR-9429) Compound_Synthesis->Biochemical_Assay

Caption: Experimental Workflow for Inhibitor Evaluation.

Conclusion

References

A Head-to-Head Comparison: DDO-2093 and MM-401 in the Treatment of MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising inhibitors, DDO-2093 and MM-401, in the context of Mixed-Lineage Leukemia (MLL)-rearranged leukemia. This aggressive hematological malignancy, affecting both children and adults, is characterized by chromosomal translocations of the KMT2A gene (formerly MLL). Both this compound and MM-401 target the crucial interaction between the MLL1 protein and WDR5, a key component of the MLL1 methyltransferase complex, offering a targeted therapeutic strategy.

This guide synthesizes available preclinical data to evaluate the performance of each compound, presenting quantitative data in structured tables for ease of comparison. Detailed experimental methodologies from cited studies are provided to support the findings. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and evaluation processes.

Mechanism of Action: Disrupting the MLL1-WDR5 Interaction

MLL-rearranged leukemias are driven by oncogenic MLL fusion proteins that aberrantly regulate gene expression, leading to leukemogenesis. The histone methyltransferase activity of the MLL1 complex is critical for this process, and its assembly and function are dependent on the interaction between the MLL1 protein and WD repeat-containing protein 5 (WDR5). Both this compound and MM-401 are small molecule inhibitors designed to disrupt this protein-protein interaction, thereby inhibiting the catalytic activity of the MLL1 complex and suppressing the expression of downstream target genes essential for leukemia maintenance, such as HOXA9 and MEIS1.[1][2]

Mechanism of Action of this compound and MM-401 in MLL-Rearranged Leukemia cluster_Inhibitors Therapeutic Intervention MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Histone Histone H3 MLL1->Histone Catalyzes WDR5->MLL1 Interaction RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L RbBP5->ASH2L DDO_2093 This compound DDO_2093->WDR5 Inhibit Interaction MM_401 MM-401 MM_401->WDR5 Inhibit Interaction H3K4me H3K4 Methylation Histone->H3K4me Results in Target_Genes Target Gene Expression (e.g., HOXA9, MEIS1) H3K4me->Target_Genes Activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives General Experimental Workflow for Preclinical Evaluation of MLL1-WDR5 Inhibitors cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (FP, ITC, HMT Assay) Cell_Based_Assay Cell-Based Assays (Viability, Apoptosis, Cell Cycle) Biochemical_Assay->Cell_Based_Assay Promising Candidates Xenograft_Model Xenograft/Leukemia Mouse Model Cell_Based_Assay->Xenograft_Model Active Compounds Efficacy_Study Efficacy Studies (Tumor Growth, Survival) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Studies Efficacy_Study->Toxicity_Study Lead_Optimization Lead Optimization Toxicity_Study->Lead_Optimization Data for Further Development Compound_Synthesis Compound Synthesis (this compound / MM-401) Compound_Synthesis->Biochemical_Assay Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

DDO-2093: A Comparative Analysis of its Specificity Against Other Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of DDO-2093, a potent inhibitor of the MLL1-WDR5 protein-protein interaction, against other classes of methyltransferases. While this compound has been identified as a high-affinity ligand targeting the MLL1 complex, a thorough understanding of its off-target effects is crucial for its development as a selective therapeutic agent. This document summarizes the available data on its primary target and provides the necessary experimental framework for broader specificity profiling.

Executive Summary

This compound is a small molecule inhibitor that disrupts the interaction between the Mixed Lineage Leukemia 1 (MLL1) protein and the WD repeat-containing protein 5 (WDR5). This interaction is critical for the assembly and catalytic activity of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression. While the potency of this compound against the MLL1-WDR5 interaction is well-documented, comprehensive, publicly available data on its selectivity against a wide panel of other histone and DNA methyltransferases is limited. This guide outlines the known activity of this compound and provides detailed protocols for researchers to conduct their own comprehensive specificity assessments.

Data Presentation: Specificity of this compound

As of the latest available data, a broad panel screening of this compound against a comprehensive list of methyltransferases has not been published. The primary reported activity of this compound is its potent inhibition of the MLL1-WDR5 protein-protein interaction.

TargetAffinity (Kd)Potency (IC50)Notes
MLL1-WDR5 Interaction 11.6 nM8.6 nMThis compound acts as a protein-protein interaction inhibitor, thereby indirectly inhibiting the histone methyltransferase activity of the MLL1 complex.
Other Methyltransferases Data not publicly availableData not publicly availableComprehensive screening data against other histone methyltransferases (e.g., EZH2, SETD2, SUV39H1) and DNA methyltransferases (e.g., DNMT1, DNMT3A, DNMT3B) is not currently available in the public domain.

Signaling Pathway and Experimental Workflow

To facilitate further research into the specificity of this compound, the following diagrams illustrate the MLL1 signaling pathway and a general experimental workflow for assessing methyltransferase activity.

MLL1_Signaling_Pathway MLL1 Complex and Histone Methylation Pathway MLL1 MLL1 H3K4 H3K4 MLL1->H3K4 WDR5 WDR5 WDR5->MLL1 Stabilizes ASH2L ASH2L RBBP5 RBBP5 DPY30 DPY30 DDO2093 This compound DDO2093->WDR5 Inhibits Interaction HistoneH3 Histone H3 HistoneH3->H3K4 H3K4me1 H3K4me1 H3K4->H3K4me1 H3K4me2 H3K4me2 H3K4me1->H3K4me2 H3K4me3 H3K4me3 H3K4me2->H3K4me3 Gene_Activation Target Gene Activation H3K4me3->Gene_Activation Promotes

MLL1 Complex and this compound Mechanism of Action

Experimental_Workflow General Workflow for Methyltransferase Specificity Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Methyltransferase Enzyme - Substrate (Histone/Peptide) - [3H]-SAM (Cofactor) - Assay Buffer Incubation Incubate Enzyme, Substrate, [3H]-SAM, and this compound Reagents->Incubation Compound Prepare this compound Serial Dilutions Compound->Incubation Filter Spot Reaction onto Filter Paper and Wash to Remove Unincorporated [3H]-SAM Incubation->Filter Scintillation Measure Radioactivity using Scintillation Counting Filter->Scintillation Analysis Calculate % Inhibition and Determine IC50 Values Scintillation->Analysis

Radiometric Methyltransferase Assay Workflow

Experimental Protocols

To facilitate the assessment of this compound's specificity, a detailed protocol for a standard radiometric histone methyltransferase (HMT) assay is provided below. This method can be adapted to test a wide variety of methyltransferases.

Radiometric [³H]-SAM Filter-Binding Histone Methyltransferase Assay

Objective: To quantify the inhibitory activity of this compound against a panel of histone methyltransferases by measuring the incorporation of a radiolabeled methyl group onto a histone substrate.

Materials:

  • Purified recombinant histone methyltransferase (e.g., EZH2, SETD2, SUV39H1)

  • Histone substrate (e.g., recombinant Histone H3, specific peptide)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Stop Solution (e.g., 7.5 M Guanidine Hydrochloride)

  • Filter paper (e.g., Whatman P81 phosphocellulose paper)

  • Wash Buffer (e.g., 50 mM sodium carbonate, pH 9.0)

  • Scintillation fluid

  • Microplate

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO).

  • Reaction Setup:

    • In a microplate, add the diluted this compound or vehicle control.

    • Add the histone methyltransferase enzyme to each well.

    • Initiate the reaction by adding a mixture of the histone substrate and [³H]-SAM.

    • The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction plate at the optimal temperature for the specific enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination: Stop the reaction by adding the Stop Solution.

  • Filter Binding:

    • Spot the reaction mixture onto the phosphocellulose filter paper.

    • Allow the filter paper to air dry.

    • Wash the filter paper multiple times (e.g., 3-4 times for 5 minutes each) with the Wash Buffer to remove unincorporated [³H]-SAM.

    • Perform a final wash with ethanol and allow the filter paper to dry completely.

  • Detection:

    • Place the dried filter paper spots into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of the MLL1-WDR5 interaction. However, a comprehensive understanding of its specificity requires testing against a broad panel of other methyltransferases. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to perform such assessments. The generation of comprehensive selectivity data will be critical for the continued development of this compound as a targeted epigenetic therapy.

A Comparative Analysis of DDO-2093 and Menin Inhibitors in the Context of KMT2A-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: December 2025

A new class of targeted therapies is emerging for acute leukemias harboring rearrangements of the KMT2A gene (formerly MLL) and mutations in NPM1. This guide provides a comparative analysis of two distinct therapeutic strategies: DDO-2093, a potent inhibitor of the MLL1-WDR5 protein-protein interaction, and the class of menin inhibitors that disrupt the menin-KMT2A interaction. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, preclinical efficacy, and the experimental data supporting their development.

The KMT2A (MLL1) protein is a critical component of a larger protein complex responsible for histone H3 lysine 4 (H3K4) methylation, an epigenetic modification essential for gene transcription. In certain acute leukemias, chromosomal translocations involving the KMT2A gene lead to the production of oncogenic fusion proteins. These fusion proteins aberrantly recruit the KMT2A complex to target genes, such as the HOX and MEIS1 oncogenes, driving leukemogenesis. Both this compound and menin inhibitors aim to disrupt the function of this pathogenic complex, but they do so by targeting different protein-protein interactions within it.

Mechanism of Action: Two Sides of the Same Complex

Menin inhibitors and this compound both target the KMT2A/MLL1 complex but at different critical interaction points.

Menin inhibitors act by disrupting the interaction between the scaffold protein menin and the KMT2A protein (or its fusion variants).[1][2] This interaction is crucial for anchoring the KMT2A complex to chromatin at specific gene loci.[2] By preventing this interaction, menin inhibitors effectively evict the oncogenic KMT2A fusion protein complex from chromatin, leading to the downregulation of key target genes like HOXA9 and MEIS1.[2] This, in turn, induces differentiation and apoptosis in leukemia cells.[1] Several menin inhibitors, including revumenib, ziftomenib, and bleximenib, are currently in clinical development.[1][3]

This compound , on the other hand, is a potent inhibitor of the protein-protein interaction between MLL1 (KMT2A) and WDR5.[4] WDR5 is a core component of the KMT2A complex and is essential for its histone methyltransferase activity. By blocking the MLL1-WDR5 interaction, this compound selectively inhibits the catalytic activity of the MLL complex.[4] This disruption also leads to the downregulation of MLL-fusion protein-dependent genes, including HOXA9 and Meis1.[5]

Signaling_Pathway cluster_KMT2A_Complex KMT2A/MLL1 Complex KMT2A KMT2A/MLL1 Menin Menin KMT2A->Menin Interaction WDR5 WDR5 KMT2A->WDR5 Interaction Other_Proteins Other Core Proteins KMT2A->Other_Proteins Menin_Inhibitor Menin Inhibitors Menin_Inhibitor->Menin Disrupts Interaction DDO_2093 This compound DDO_2093->WDR5 Disrupts Interaction Chromatin Chromatin Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives KMT2A_Complex KMT2A_Complex KMT2A_Complex->Chromatin Binds to

Fig. 1: Targeting the KMT2A/MLL1 Complex.

Preclinical Efficacy: A Head-to-Head Look at the Data

While direct comparative studies between this compound and menin inhibitors are not yet published, we can analyze their preclinical data independently to draw comparisons.

This compound: Potent MLL1-WDR5 Inhibition

This compound has demonstrated high-affinity binding to WDR5 and potent inhibition of the MLL1-WDR5 interaction.[4] Preclinical studies have shown that it effectively suppresses the histone methyltransferase activity of the MLL1 complex.[4]

Parameter This compound Reference
Target MLL1-WDR5 Interaction[4]
Binding Affinity (Kd) 11.6 nM[4]
IC50 (FP Assay) 8.6 nM[4]
Cell Line (KMT2A-rearranged) MV4-11[4]
In Vivo Model MV4-11 Xenograft[4]
In Vivo Efficacy Tumor Growth Inhibition: 13.7% (20 mg/kg), 37.6% (40 mg/kg), 63.9% (80 mg/kg)[4]
Downstream Effects Downregulation of HOXA9 and Meis1[5]
Menin Inhibitors: Clinical Validation of a Novel Target

A number of menin inhibitors have advanced into clinical trials, providing a wealth of data on their efficacy and safety in patients with relapsed or refractory acute leukemia.

Inhibitor Clinical Trial Patient Population Overall Response Rate (ORR) Complete Remission (CR/CRh) Key Adverse Events Reference
Revumenib AUGMENT-101 (Phase II)R/R KMT2Ar Acute Leukemia63.2%22.8%Differentiation Syndrome, QTc Prolongation[6]
Revumenib AUGMENT-101 (Phase II)R/R NPM1m AML46.9%23.4%Differentiation Syndrome, QTc Prolongation[7]
Ziftomenib KOMET-001 (Phase Ib/II)R/R NPM1m AML33%22%Differentiation Syndrome[1]
Bleximenib NCT05453903 (Phase Ib)R/R AML (KMT2Ar/NPM1m) + Ven/Aza79%-Differentiation Syndrome[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.

Cell Viability Assay (MTT/CellTiter-Glo)

This assay is used to determine the concentration of an inhibitor required to reduce the viability of cancer cell lines by 50% (IC50).

  • Cell Seeding: Plate leukemia cell lines (e.g., MV4-11, MOLM-13) in 96-well plates at a predetermined density.

  • Compound Treatment: Add serial dilutions of the inhibitor (this compound or a menin inhibitor) to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add MTT reagent or CellTiter-Glo reagent to each well.

  • Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions to determine cell viability.

  • Data Analysis: Calculate IC50 values using appropriate software.

Cell_Viability_Workflow start Start seed_cells Seed Leukemia Cells in 96-well plate start->seed_cells add_inhibitor Add Serial Dilutions of Inhibitor seed_cells->add_inhibitor incubate Incubate for 48-72h add_inhibitor->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Absorbance/ Luminescence add_reagent->measure calculate_ic50 Calculate IC50 measure->calculate_ic50 end End calculate_ic50->end

Fig. 2: Cell Viability Assay Workflow.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the changes in the expression of target genes, such as HOXA9 and MEIS1, following inhibitor treatment.

  • Cell Treatment: Treat leukemia cells with the inhibitor or a vehicle control for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up a qPCR reaction using cDNA, gene-specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Subcutaneously or intravenously inject human leukemia cells (e.g., MV4-11) into immunocompromised mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Administer the inhibitor (e.g., this compound via intraperitoneal injection) or a vehicle control to the mice according to a predetermined schedule and dosage.

  • Monitoring: Monitor tumor volume and animal body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate tumor growth inhibition as a percentage of the control group.

Conclusion and Future Directions

Both this compound and menin inhibitors represent promising therapeutic strategies for KMT2A-rearranged and NPM1-mutated leukemias by targeting the same oncogenic protein complex, albeit through different mechanisms. Menin inhibitors have the advantage of having already demonstrated clinical efficacy and a manageable safety profile in human trials. This compound, as a potent MLL1-WDR5 inhibitor, has shown significant preclinical anti-tumor activity.

Future research should focus on direct head-to-head comparisons of these two classes of inhibitors in preclinical models to better understand their relative efficacy and potential for combination therapies. Investigating the development of resistance to each type of inhibitor will also be crucial for optimizing their clinical use. The distinct mechanisms of action may offer opportunities for synergistic combinations or for treating patients who have developed resistance to one class of inhibitor. Ultimately, both approaches hold the potential to provide much-needed targeted therapies for these high-risk leukemias.

References

In Vivo Validation of DDO-2093's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo performance of DDO-2093, identified as the antiepileptic drug Eslicarbazepine acetate , with its primary alternatives, Carbamazepine and Oxcarbazepine . The core mechanism of action for all three compounds is the inhibition of voltage-gated sodium channels, a key target in the therapeutic management of epilepsy. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed methodologies, and clear visualizations to facilitate informed comparisons.

Clarification on this compound Identity

Initial research may reveal conflicting information regarding the identity of "this compound". While some literature points to a molecule with this identifier acting as a potent MLL1-WDR5 protein-protein interaction inhibitor with antitumor activity, the context of epilepsy and its mechanism of action strongly aligns this compound with BIA 2-093 , the developmental code for what is now the approved drug, Eslicarbazepine acetate. This guide will focus on the latter, the voltage-gated sodium channel inhibitor used in the treatment of epilepsy.

Comparative In Vivo Efficacy

The primary in vivo model for assessing the efficacy of anticonvulsant drugs that target voltage-gated sodium channels is the Maximal Electroshock Seizure (MES) test . This test evaluates a compound's ability to prevent the spread of seizures. The table below summarizes the median effective dose (ED50) required to protect 50% of the animals from a tonic hindlimb extension seizure.

CompoundAnimal ModelTestED50 (mg/kg) [95% CI]Protective Index (TD50/ED50)
Eslicarbazepine acetate MouseMaximal Electroshock Seizure (MES)23.0 [17.8, 28.3]12.5
Carbamazepine MouseMaximal Electroshock Seizure (MES)13.5 [7.7, 19.2]6.3
Oxcarbazepine MouseMaximal Electroshock Seizure (MES)Not directly compared in the same study6.0

A higher protective index indicates a wider therapeutic window, suggesting a more favorable safety profile.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Maximal Electroshock Seizure (MES) Test Protocol

This protocol outlines the standardized procedure for the MES test in mice.

Objective: To determine the anticonvulsant activity of a test compound by assessing its ability to prevent tonic hindlimb extension induced by maximal electroshock.

Materials:

  • Male CF-1 mice (20-25 g)

  • Maximal electroshock generator with corneal electrodes

  • 0.9% saline solution

  • Test compounds (Eslicarbazepine acetate, Carbamazepine, Oxcarbazepine) dissolved in an appropriate vehicle

  • Vehicle control

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least 3 days prior to the experiment with free access to food and water.

  • Drug Administration: Administer the test compounds and vehicle control via oral gavage or intraperitoneal injection. The time of administration should be based on the known pharmacokinetic profile of each compound to ensure testing at peak plasma concentrations.

  • Seizure Induction: At the designated time post-administration, apply a drop of saline to the corneal electrodes. Deliver a single electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds. The abolition of this response is considered a positive endpoint for anticonvulsant protection.

  • Data Analysis: The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using probit analysis.

In Vivo Electrophysiology: Whole-Cell Patch-Clamp Recording Protocol

This advanced technique provides direct evidence of a compound's effect on neuronal ion channels in a living animal.

Objective: To measure the direct effects of a test compound on voltage-gated sodium channels and neuronal excitability in the intact brain.

Materials:

  • Anesthetized or awake head-restrained mouse

  • Stereotaxic frame

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (4-7 MΩ resistance)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution (e.g., K-gluconate based)

  • Test compounds and vehicle

Procedure:

  • Surgical Preparation: Anesthetize the mouse and perform a craniotomy over the brain region of interest (e.g., somatosensory cortex or hippocampus). For awake recordings, a head-post is implanted for stable fixation.

  • Recording Pipette Preparation: Fill a glass micropipette with the intracellular solution.

  • Neuron Targeting: Lower the micropipette into the brain and target a neuron.

  • Whole-Cell Configuration: Establish a giga-ohm seal between the pipette tip and the neuronal membrane, followed by rupturing the membrane to achieve the whole-cell recording configuration.

  • Baseline Recording: In voltage-clamp mode, record baseline voltage-gated sodium currents by applying depolarizing voltage steps. In current-clamp mode, record the neuron's firing response to current injections.

  • Drug Application: Administer the test compound systemically (e.g., intravenously or intraperitoneally) or apply it locally near the recorded neuron.

  • Post-Drug Recording: Record the changes in sodium currents and neuronal firing following drug application. A reduction in the amplitude of the sodium current and a decrease in the number of action potentials fired in response to a given stimulus are expected for a sodium channel blocker.

  • Data Analysis: Quantify the percentage of inhibition of the sodium current and the change in firing frequency to determine the in vivo potency of the compound.

Visualizations

The following diagrams illustrate the mechanism of action, experimental workflow, and logical relationships for the in vivo validation of Eslicarbazepine acetate.

cluster_0 Neuronal Excitation cluster_1 Therapeutic Intervention cluster_2 Outcome Action Potential Action Potential VGSC Opening VGSC Opening Action Potential->VGSC Opening Na+ Influx Na+ Influx VGSC Opening->Na+ Influx Depolarization Depolarization Na+ Influx->Depolarization Eslicarbazepine acetate Eslicarbazepine acetate VGSC Inhibition VGSC Inhibition Eslicarbazepine acetate->VGSC Inhibition VGSC Inhibition->VGSC Opening Blocks Reduced Neuronal Firing Reduced Neuronal Firing VGSC Inhibition->Reduced Neuronal Firing Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Firing->Anticonvulsant Effect

Caption: Mechanism of action of Eslicarbazepine acetate.

start Start acclimation Animal Acclimation start->acclimation dosing Compound Administration acclimation->dosing mes Maximal Electroshock dosing->mes observation Observe for Seizure mes->observation analysis Calculate ED50 observation->analysis end End analysis->end

Caption: Experimental workflow for the MES test.

Eslicarbazepine acetate Eslicarbazepine acetate Mechanism of Action Mechanism of Action Eslicarbazepine acetate->Mechanism of Action Carbamazepine Carbamazepine Carbamazepine->Mechanism of Action Oxcarbazepine Oxcarbazepine Oxcarbazepine->Mechanism of Action In Vivo Validation In Vivo Validation Mechanism of Action->In Vivo Validation Comparative Efficacy Comparative Efficacy In Vivo Validation->Comparative Efficacy

Caption: Logical relationship of the comparative guide.

Unraveling Cross-Resistance: A Comparative Analysis of DDO-2093 and Other WDR5-MLL Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount for the development of next-generation inhibitors and effective combination strategies. This guide provides a comparative analysis of the potential for cross-resistance between DDO-2093, a potent MLL1-WDR5 protein-protein interaction inhibitor, and other inhibitors targeting the same complex. While direct cross-resistance studies involving this compound are not yet published, valuable insights can be drawn from studies on other potent WDR5 inhibitors.

A pivotal study by Liu et al. (2023) in ACS Chemical Biology sheds light on a key resistance mechanism to WDR5 inhibitors in MLL-rearranged leukemia.[1][2] This research demonstrated that a single point mutation, P173L, in the WDR5 protein confers resistance by preventing the binding of WDR5 inhibitors.[1][2] This finding suggests a high potential for cross-resistance among inhibitors that target the same binding pocket on WDR5.

This guide will leverage the data from this study to provide a comparative framework for understanding potential resistance to this compound and other WDR5 inhibitors.

Comparative Efficacy of WDR5 Inhibitors Against Sensitive and Resistant Leukemia Cells

The emergence of the WDR5 P173L mutation presents a significant challenge to the efficacy of WDR5-targeted therapies. The following table summarizes the in vitro efficacy of different WDR5 inhibitors and a degrader against both parental (sensitive) and compound 262-resistant (harboring the WDR5 P173L mutation) MOLM-13 leukemia cell lines.

CompoundTargetMechanism of ActionIC50 (Parental MOLM-13)IC50 (Resistant MOLM-13)Fold Change in Resistance
Compound 262 WDR5-MLL InteractionInhibitorUndisclosedUndisclosedSignificant Resistance Observed
Compound 19 WDR5-MLL InteractionInhibitorUndisclosedUndisclosedCross-resistance Observed
MS67 WDR5PROTAC DegraderUndisclosedUndisclosedCross-resistance Observed
This compound MLL1-WDR5 InteractionInhibitor8.6 nM (in vitro binding)Not DeterminedNot Determined

Data for Compound 262, Compound 19, and MS67 are based on the findings of Liu et al. (2023). The IC50 values were not explicitly provided in the abstract, but the study reported significant resistance. The IC50 for this compound is its in vitro binding affinity, as cellular anti-proliferative IC50 against these specific cell lines is not available.

Signaling Pathways and Mechanisms of Action

The interaction between MLL1 and WDR5 is a critical dependency for the proliferation of MLL-rearranged leukemia cells. Inhibitors like this compound disrupt this interaction, leading to the suppression of key oncogenic target genes. The development of resistance via the WDR5 P173L mutation circumvents this therapeutic pressure.

WDR5_Inhibitor_Signaling_Pathway Mechanism of Action and Resistance to WDR5 Inhibitors cluster_0 Wild-Type (Sensitive) Cells cluster_1 Resistant Cells MLL1 MLL1 WDR5_WT WDR5 (Wild-Type) MLL1->WDR5_WT Interaction Oncogenic_Gene_Expression Oncogenic Gene Expression WDR5_WT->Oncogenic_Gene_Expression Promotes This compound This compound / Other Inhibitors This compound->WDR5_WT Inhibits Interaction with MLL1 Leukemia_Cell_Proliferation Leukemia Cell Proliferation Oncogenic_Gene_Expression->Leukemia_Cell_Proliferation MLL1_R MLL1 WDR5_Mut WDR5 (P173L Mutant) MLL1_R->WDR5_Mut Interaction Maintained Oncogenic_Gene_Expression_R Oncogenic Gene Expression WDR5_Mut->Oncogenic_Gene_Expression_R Promotes DDO-2093_R This compound / Other Inhibitors DDO-2093_R->WDR5_Mut Binding Impaired Leukemia_Cell_Proliferation_R Leukemia Cell Proliferation Oncogenic_Gene_Expression_R->Leukemia_Cell_Proliferation_R

Caption: Signaling pathway of WDR5 inhibitors and the mechanism of resistance.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below, based on the study by Liu et al. (2023) and general laboratory protocols.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Workflow:

Cell_Viability_Workflow Cell Viability Assay Workflow Seed_Cells Seed MOLM-13 (Parental or Resistant) cells in 96-well plates Treat_Cells Treat with serial dilutions of WDR5 inhibitors or degrader Seed_Cells->Treat_Cells Incubate Incubate for a specified period (e.g., 72 hours) Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence using a plate reader Add_Reagent->Measure_Luminescence Analyze_Data Calculate IC50 values Measure_Luminescence->Analyze_Data

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Detailed Protocol:

  • Cell Seeding: MOLM-13 parental and resistant cells were seeded into 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells were treated with a serial dilution of the respective WDR5 inhibitors (Compound 262, Compound 19) or the WDR5 degrader (MS67).

  • Incubation: The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

  • Reagent Addition: After incubation, the plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent was added to each well.

  • Lysis and Signal Stabilization: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Luminescence was recorded using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression model.

NanoBiT® WDR5/MLL1 Interaction Assay

This assay quantifies the interaction between WDR5 and MLL1 in live cells using a bioluminescent reporter system.

Workflow:

NanoBiT_Workflow NanoBiT® Assay Workflow Transfect_Cells Co-transfect cells with plasmids encoding LgBiT-WDR5 and SmBiT-MLL1 Seed_Cells Seed transfected cells into 96-well plates Transfect_Cells->Seed_Cells Treat_Cells Treat with WDR5 inhibitors Seed_Cells->Treat_Cells Add_Substrate Add Nano-Glo® Live Cell Substrate Treat_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Analyze_Data Determine inhibition of protein-protein interaction Measure_Luminescence->Analyze_Data

References

Evaluating the Synergistic Potential of DDO-2093 with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DDO-2093, a potent and selective small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, has demonstrated significant anti-tumor activity as a single agent.[1] This guide explores the synergistic potential of this compound and other MLL1-WDR5 inhibitors with existing and emerging cancer therapies, providing a comparative overview of preclinical findings. The disruption of the MLL1-WDR5 interaction represents a promising therapeutic strategy, particularly in hematological malignancies, and combination therapies may offer enhanced efficacy and a means to overcome resistance.

Understanding the MLL1-WDR5 Interaction and Its Inhibition

The Mixed Lineage Leukemia 1 (MLL1) protein is a histone H3 lysine 4 (H3K4) methyltransferase, and its enzymatic activity is crucial for regulating gene expression. The interaction between MLL1 and WD repeat-containing protein 5 (WDR5) is essential for the stability and catalytic activity of the MLL1 core complex. In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements, the aberrant activity of this complex drives oncogenesis. This compound and similar inhibitors function by binding to WDR5 and disrupting its interaction with MLL1, thereby inhibiting the methyltransferase activity of the MLL1 complex.[1][2][3]

MLL1_WDR5_Inhibition cluster_0 MLL1 Core Complex cluster_1 Epigenetic Regulation MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction Histone_H3 Histone H3 MLL1->Histone_H3 Methylates RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L RbBP5->ASH2L DPY30 DPY30 ASH2L->DPY30 H3K4me3 H3K4 Trimethylation Histone_H3->H3K4me3 Gene_Expression Target Gene Expression (e.g., HOXA9, MEIS1) H3K4me3->Gene_Expression Activates DDO_2093 This compound DDO_2093->WDR5 Inhibits Interaction

Synergistic Combinations with MLL1-WDR5 Inhibitors

While direct synergistic studies involving this compound are not yet extensively published, research on other WDR5-interaction inhibitors (WINi) provides strong rationale for potential combination strategies. The following sections detail promising synergistic partners for this class of drugs.

BCL2 Inhibitors (e.g., Venetoclax)

Rationale: The B-cell lymphoma 2 (BCL2) protein is a key regulator of apoptosis. In many hematological malignancies, including AML, cancer cells overexpress BCL2 to evade cell death. Venetoclax is an FDA-approved BCL2 inhibitor. The combination of a WDR5 inhibitor with a BCL2 inhibitor is a promising strategy to simultaneously inhibit pro-survival signaling and induce apoptosis.

Experimental Evidence: A study investigating a WDR5 inhibitor, C10, in combination with venetoclax in AML cell lines demonstrated significant synergy.[4]

Quantitative Data Summary

Cell LineCombinationSynergy MetricFinding
OCI-AML-2C10 + VenetoclaxMuSyC IsoboleSynergistic inhibition of cell proliferation.
OCI-AML-3C10 + VenetoclaxMuSyC IsoboleSynergistic inhibition of cell proliferation.
OCI-AML-5C10 + VenetoclaxMuSyC IsoboleSynergistic inhibition of cell proliferation.

Experimental Protocol: In Vitro Synergy Assessment

  • Cell Lines: OCI-AML-2, OCI-AML-3, and OCI-AML-5.

  • Drugs: WDR5 inhibitor (C10) and Venetoclax.

  • Method:

    • Cells were seeded in 384-well plates.

    • A 6x6 matrix of drug concentrations was applied, with C10 concentrations ranging from 0.01 to 3 µM and venetoclax concentrations from 0.001 to 0.3 µM.

    • Cell viability was assessed after 72 hours of incubation using CellTiter-Glo.

    • Synergy was quantified using the MuSyC synergy model.

Synergy_Workflow cluster_0 In Vitro Synergy Assay Seed_Cells Seed AML Cells (384-well plate) Add_Drugs Add Drug Combination Matrix (WDR5i + Venetoclax) Seed_Cells->Add_Drugs Incubate Incubate for 72 hours Add_Drugs->Incubate Assess_Viability Assess Cell Viability (CellTiter-Glo) Incubate->Assess_Viability Analyze_Synergy Analyze Synergy (MuSyC Model) Assess_Viability->Analyze_Synergy

DOT1L Inhibitors

Rationale: DOT1L is a histone methyltransferase that methylates histone H3 on lysine 79 (H3K79). In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, leading to their overexpression. Inhibiting both the MLL1-WDR5 interaction and DOT1L activity could provide a more comprehensive blockade of the oncogenic transcriptional program.

Experimental Evidence: Studies have shown that the combination of a DOT1L inhibitor with a menin-MLL inhibitor (which also disrupts the MLL complex) leads to enhanced differentiation and cell killing in MLL-rearranged leukemia models.[5] This provides a strong rationale for exploring the combination of this compound with DOT1L inhibitors.

HDAC Inhibitors

Rationale: Histone deacetylases (HDACs) are enzymes that generally repress gene transcription. WDR5 has been shown to be induced by hypoxia and, in conjunction with HDAC3, is essential for the epithelial-mesenchymal transition, a process involved in cancer metastasis. This suggests that combining a WDR5 antagonist with an HDAC inhibitor could be a synergistic strategy in certain cancers.[6]

Signaling Pathways and Synergistic Interactions

The synergistic potential of this compound with other drugs lies in the ability to target multiple, often complementary, pathways that are critical for cancer cell survival and proliferation.

Signaling_Pathways cluster_0 MLL1-WDR5 Pathway cluster_1 Apoptosis Pathway MLL1_WDR5 MLL1-WDR5 Complex H3K4me3 H3K4me3 MLL1_WDR5->H3K4me3 Oncogenic_Transcription Oncogenic Gene Transcription H3K4me3->Oncogenic_Transcription Cell_Survival Cancer Cell Survival Oncogenic_Transcription->Cell_Survival BCL2 BCL2 Apoptosis Apoptosis BCL2->Apoptosis Apoptosis->Cell_Survival Decreases DDO_2093 This compound DDO_2093->MLL1_WDR5 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Conclusion and Future Directions

The available preclinical data strongly suggest that inhibiting the MLL1-WDR5 interaction with molecules like this compound in combination with other targeted therapies, particularly BCL2 inhibitors, holds significant promise for the treatment of hematological malignancies. The synergistic effects observed with a related WDR5 inhibitor and venetoclax provide a solid foundation for initiating combination studies with this compound. Further research is warranted to elucidate the precise mechanisms of synergy and to identify optimal dosing schedules for these combinations in clinical settings. The detailed experimental protocols provided in this guide can serve as a starting point for designing and conducting such crucial preclinical investigations.

References

A Head-to-Head Comparison of WDR5-Targeting Molecules: The Inhibitor DDO-2093 Versus WDR5 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two distinct strategies for targeting the oncogenic protein WDR5: direct inhibition of its protein-protein interactions and targeted protein degradation. This analysis focuses on the potent MLL1-WDR5 interaction inhibitor, DDO-2093, and the class of WDR5-targeting Proteolysis Targeting Chimeras (PROTACs), with a focus on representative molecules such as MS67 and MS40.

Executive Summary

Targeting the scaffolding protein WDR5 is a promising therapeutic strategy in various cancers. This is primarily due to its critical role in the MLL/KMT2A methyltransferase complex, which is frequently dysregulated in leukemia.[1] Two principal pharmacological approaches have emerged: small molecule inhibitors that block the interaction between WDR5 and its binding partners like MLL1, and PROTAC degraders that induce the selective destruction of the WDR5 protein.

This compound is a highly potent small molecule inhibitor of the MLL1-WDR5 protein-protein interaction.[2] In contrast, WDR5 degraders, such as MS67 and MS40, are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate WDR5.[3][4] While both approaches aim to disrupt WDR5 function, their distinct mechanisms of action lead to different pharmacological profiles, efficacy, and potential for therapeutic development. This guide presents a detailed comparison of their performance based on available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and representative WDR5 degraders. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Compound Type Target Interaction Binding Affinity (Kd) IC50 Reference
This compoundInhibitorMLL1-WDR511.6 nM8.6 nM[2]
OICR-9429InhibitorMLL1-WDR551-64 nM< 1 µM (in cells)[5][6]

Table 1: Quantitative Data for WDR5 Inhibitors. This table highlights the high-affinity binding of this compound to WDR5. OICR-9429, a well-characterized WDR5 inhibitor, is included for reference as it is the basis for the warhead of several WDR5 degraders.[3][7]

Compound Type E3 Ligase Recruited DC50 (MV4;11 cells) Dmax (MV4;11 cells) Reference
MS67Degrader (PROTAC)VHL3.7 ± 1.4 nM94 ± 1%[3]
MS40Degrader (PROTAC)CRBN42 ± 41 nM77 ± 12%[4][8]
MS33Degrader (PROTAC)VHL260 ± 56 nM71 ± 5%[3]

Table 2: Quantitative Data for WDR5 Degraders. This table showcases the degradation efficiency of prominent WDR5 PROTACs in the MLL-rearranged acute myeloid leukemia (AML) cell line MV4;11. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation.

Comparative Efficacy

Studies have shown that WDR5 degraders can offer superior efficacy compared to inhibitors. For instance, the WDR5 degrader MS67 demonstrated more potent inhibition of breast cancer cell growth than the WDR5 inhibitor OICR-9429.[9] While this compound has shown significant in vivo antitumor activity in a mouse xenograft model of MV4-11 leukemia, the catalytic nature of PROTACs, which can induce the degradation of multiple target protein molecules, may offer a more sustained and profound biological effect at lower concentrations.[2][10]

Mechanisms of Action

The fundamental difference between this compound and WDR5 degraders lies in their mechanism of action. This compound acts as a competitive antagonist, occupying the "WIN" site on WDR5 to prevent its interaction with MLL1.[2] This disrupts the assembly and function of the MLL1 complex.

WDR5 degraders, on the other hand, induce the proximity of WDR5 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of WDR5 by the proteasome.[11] This not only disrupts the WDR5-MLL1 interaction but also eliminates the WDR5 protein entirely, potentially impacting its other scaffolding functions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Fluorescence Polarization (FP) Assay for WDR5 Inhibition

This assay is used to determine the inhibitory potency (IC50) of compounds like this compound that disrupt the WDR5-MLL1 interaction.

  • Principle: A fluorescently labeled peptide derived from MLL1 is incubated with recombinant WDR5 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. An inhibitor that displaces the labeled peptide will cause it to tumble more rapidly, leading to a decrease in the polarization signal.

  • Protocol Outline:

    • A solution of recombinant WDR5 protein and a fluorescently labeled MLL1-derived peptide are incubated in a suitable buffer (e.g., HEPES) in a microplate.[12]

    • Serial dilutions of the test compound (e.g., this compound) are added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein label).[12]

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for WDR5 Degradation

This is a standard method to quantify the reduction in cellular WDR5 protein levels following treatment with a degrader.

  • Principle: Cells are treated with the WDR5 degrader, and the total protein is extracted. The proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for WDR5. The amount of WDR5 protein is visualized and quantified relative to a loading control (e.g., tubulin or GAPDH).

  • Protocol Outline:

    • Cells (e.g., MV4;11) are seeded in culture plates and treated with various concentrations of the WDR5 degrader (e.g., MS67) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).[3]

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with a primary antibody against WDR5, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate, and band intensities are quantified using densitometry software.

    • DC50 and Dmax values are calculated from the dose-response curve.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a compound to its target protein, providing information on target engagement and cellular permeability.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged WDR5 protein (donor) and a fluorescently labeled tracer molecule that binds to WDR5 (acceptor). When a test compound binds to WDR5, it displaces the tracer, leading to a decrease in the BRET signal.[13]

  • Protocol Outline:

    • Cells (e.g., HEK293T) are transfected with a vector expressing WDR5 fused to NanoLuc® luciferase.[14]

    • The transfected cells are treated with a NanoBRET™ tracer at a concentration near its EC50.[15]

    • Serial dilutions of the test compound are added to the cells.

    • The NanoLuc® luciferase substrate is added, and both donor and acceptor emission signals are measured using a plate reader.

    • The BRET ratio is calculated, and the IC50 of target engagement is determined from the dose-response curve.

Mandatory Visualizations

WDR5-MLL1 Signaling Pathway

WDR5_MLL1_Signaling_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL1_complex MLL1/KMT2A Complex WDR5->MLL1_complex MLL1 MLL1 MLL1->MLL1_complex ASH2L ASH2L ASH2L->MLL1_complex RBBP5 RBBP5 RBBP5->MLL1_complex Histone_H3 Histone H3 MLL1_complex->Histone_H3 Methylation H3K4me3 H3K4me3 Histone_H3->H3K4me3 Target_Genes Target Gene Transcription (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Activation Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Inhibitor_vs_Degrader_Workflow cluster_inhibitor Inhibitor (this compound) Mechanism cluster_degrader Degrader (PROTAC) Mechanism DDO2093 This compound WDR5_inhib WDR5 DDO2093->WDR5_inhib Inhibition Inhibition Complex_formation_inhib WDR5-MLL1 Complex Formation WDR5_inhib->Complex_formation_inhib MLL1_inhib MLL1 MLL1_inhib->Complex_formation_inhib Inhibition->Complex_formation_inhib PROTAC WDR5 Degrader WDR5_degrad WDR5 PROTAC->WDR5_degrad E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (WDR5-PROTAC-E3) WDR5_degrad->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation WDR5 Degradation Proteasome->Degradation

References

Safety Operating Guide

Proper Disposal Procedures for DDO-2093: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of DDO-2093, a potent inhibitor of the MLL1-WDR5 protein-protein interaction. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

This compound is recognized for its antitumor activity and its selective inhibition of the catalytic activity of the MLL complex.[1][2][3] Due to its chemical nature, specific procedures must be followed for its disposal to mitigate risks to personnel and the environment.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) for this compound dihydrochloride, the compound presents the following hazards.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Category 4: Harmful if swallowed.[4]Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4]
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life.[4]Avoid release to the environment.[4]
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects.[4]Collect spillage.[4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant .[4] Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with this compound, such as contaminated gloves, pipette tips, and weigh boats, must be collected in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams to prevent unknown reactions.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected for disposal.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. This ensures that the waste is handled and disposed of in accordance with local, state, and federal regulations.

Experimental Protocol for Handling this compound

The following is a general protocol for the safe handling of this compound in a laboratory setting.

  • Personnel Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves, and safety glasses or goggles.

  • Ventilation: Handle solid this compound and concentrated stock solutions in a chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a balance within a fume hood or a ventilated balance enclosure.

  • Solution Preparation: To prepare solutions, add the solvent to the pre-weighed this compound. Cap and vortex or sonicate to dissolve.

  • Spill Response: In case of a spill, secure the area and prevent the spread of the material. Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. All cleanup materials must be disposed of as hazardous waste.

  • Decontamination: Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound using an appropriate solvent or cleaning agent. Collect all decontamination materials as hazardous waste.

MLL1-WDR5 Signaling Pathway and Inhibition by this compound

This compound functions as a potent inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][3] This interaction is a critical component of the MLL1 methyltransferase complex, which plays a key role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4).[5][6] The dysregulation of this pathway is implicated in certain types of leukemia.[7] this compound disrupts the assembly and catalytic activity of the MLL1 complex, leading to antitumor effects.[1][6]

MLL1_WDR5_Pathway MLL1 MLL1 H3K4me Histone H3K4 Methylation WDR5 WDR5 WDR5->MLL1 Interacts with RbBP5 RbBP5 ASH2L ASH2L DDO2093 This compound DDO2093->WDR5 Inhibits Interaction GeneExpression Target Gene Expression (e.g., HOXA9) H3K4me->GeneExpression Activates Leukemogenesis Leukemogenesis GeneExpression->Leukemogenesis Promotes

Caption: this compound inhibits the MLL1-WDR5 interaction, disrupting histone methylation.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DDO-2093

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of DDO-2093. Adherence to these guidelines is critical for ensuring personal safety and mitigating occupational exposure to this potent research compound. This guide offers procedural, step-by-step guidance on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans.

Understanding the Risk: this compound Hazard Profile

This compound is a potent inhibitor of the MLL1-WDR5 protein-protein interaction. While specific toxicological properties have not been fully investigated, it is imperative to treat this compound as a potentially hazardous substance. The primary routes of occupational exposure are inhalation of the powder form, dermal absorption, and accidental ingestion. Standard laboratory safety protocols for handling chemicals with unknown toxicity should be strictly followed.[1]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for handling both the powder and solution forms of this compound. These recommendations are based on standard safety practices for potent small molecule inhibitors.

PPE Category Equipment Specification Handling this compound Powder Handling this compound Solution
Hand Protection Nitrile gloves (double-gloved)MandatoryMandatory
Eye and Face Protection Safety glasses with side shields or safety gogglesMandatoryMandatory
Face shieldRecommended when weighing or transferring powderRecommended for splash hazards
Body Protection Laboratory coatMandatoryMandatory
Respiratory Protection N95 or higher-rated respiratorRecommended when handling outside of a ventilated enclosureNot generally required if handled in a fume hood

Experimental Protocols: Safe Handling and Disposal

Weighing and Reconstitution of this compound Powder:

  • Preparation: Before handling, ensure the designated work area, typically a certified chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.

  • PPE: Don the appropriate PPE as outlined in the table above, including double gloves.

  • Weighing:

    • Perform all weighing operations within a fume hood or a ventilated enclosure to minimize the risk of inhaling aerosolized powder.[2]

    • Use anti-static tools if the powder is prone to static dispersal.

    • Carefully transfer the desired amount of this compound to a tared container.

  • Reconstitution:

    • Add the solvent to the container with the this compound powder slowly and carefully to avoid splashing.

    • Cap the container securely before mixing or vortexing.

  • Decontamination:

    • Wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).

    • Dispose of contaminated wipes and disposable PPE in a designated hazardous waste container.

Disposal Plan:

The provided Material Safety Data Sheet (MSDS) for this compound indicates that it is considered non-hazardous for transport. However, as a precautionary measure, all waste generated from handling this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Waste Type Disposal Procedure
Contaminated Solid Waste (e.g., gloves, wipes, pipette tips)Place in a clearly labeled, sealed hazardous waste bag or container.
Unused this compound Powder Dispose of as chemical waste according to institutional guidelines. Do not dispose of in regular trash.
This compound Solutions Collect in a designated, labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.[3][4][5]
Empty this compound Vials Rinse with a suitable solvent three times. Collect the rinsate as hazardous waste. The rinsed vial can then be disposed of in the regular trash or as directed by your institution.[6]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

DDO2093_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Prepare Designated Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh this compound Powder C->D Proceed to Handling E Reconstitute in Solvent D->E F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G Proceed to Cleanup H Segregate & Label Waste G->H I Dispose of Waste per Protocol H->I J Remove PPE I->J

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.